molecular formula C8H6FIO B570891 5'-Fluoro-2'-iodoacetophenone CAS No. 914225-70-0

5'-Fluoro-2'-iodoacetophenone

Cat. No.: B570891
CAS No.: 914225-70-0
M. Wt: 264.038
InChI Key: NRLSRIONJVBZDT-UHFFFAOYSA-N
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Description

5'-Fluoro-2'-iodoacetophenone is a useful research compound. Its molecular formula is C8H6FIO and its molecular weight is 264.038. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoro-2-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLSRIONJVBZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652294
Record name 1-(5-Fluoro-2-iodophenyl)ethan-1-one
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Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

914225-70-0
Record name 1-(5-Fluoro-2-iodophenyl)ethanone
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Record name 1-(5-Fluoro-2-iodophenyl)ethan-1-one
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Record name 1-(5-fluoro-2-iodophenyl)ethanone
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Foundational & Exploratory

Technical Monograph: 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

5'-Fluoro-2'-iodoacetophenone (CAS 914225-70-0) is a high-value halogenated aromatic intermediate used primarily in the synthesis of pharmacologically active small molecules.[1][2][3][4][5] Its structural uniqueness lies in the ortho-positioning of the iodine atom relative to the acetyl group, combined with a meta-fluorine substituent.

This specific substitution pattern renders the molecule a "privileged structure" in medicinal chemistry:

  • The Iodine Handle: The C–I bond at the ortho position is highly labile toward oxidative addition by palladium(0), making it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.

  • The Acetyl Group: Serves as a pro-nucleophile (via enolate formation) or an electrophile (carbonyl condensation), allowing for rapid heterocycle construction (e.g., indoles, quinolines).

  • The Fluorine Substituent: Enhances metabolic stability and lipophilicity, a critical factor in the design of CNS-penetrating drugs like Lorlatinib (a third-generation ALK inhibitor).

Chemical Profile
PropertySpecification
Molecular Formula C₈H₆FIO
Molecular Weight 264.04 g/mol
Appearance Brown to reddish liquid or low-melting solid
Boiling Point ~269.5°C (Predicted)
Density 1.793 g/cm³
Solubility Soluble in EtOAc, DCM, DMSO; Slightly soluble in water
Stability Light sensitive; susceptible to oxidation

Synthetic Pathways

The industrial synthesis of this compound typically avoids direct iodination of fluoroacetophenone due to regioselectivity issues. Instead, a robust multi-step sequence starting from 2-amino-5-fluorobenzoic acid is preferred. This route ensures the correct positioning of the iodine atom via diazotization.

Core Synthesis Workflow (The Malonate Method)

This method utilizes a magnesium-mediated acylation of diethyl malonate, followed by decarboxylation, to install the acetyl group under mild conditions.

Step-by-Step Protocol

Step 1: Sandmeyer Iodination

  • Precursor: 2-Amino-5-fluorobenzoic acid.[3][4][5]

  • Reagents: NaNO₂, H₂SO₄, KI.[4][6]

  • Mechanism: Formation of the diazonium salt followed by radical substitution with iodide.

  • Product: 5-Fluoro-2-iodobenzoic acid.[1][3][4][5]

Step 2: Acid Chloride Formation

  • Reagents: Thionyl chloride (SOCl₂), catalytic DMF, Toluene (solvent).

  • Condition: Reflux at 60–80°C until gas evolution ceases.

  • Product: 5-Fluoro-2-iodobenzoyl chloride.[3]

Step 3: Malonate Acylation & Decarboxylation

  • Reagents: Diethyl malonate, MgCl₂, Triethylamine (TEA).[7]

  • Procedure:

    • Generate the magnesium enolate of diethyl malonate (MgCl₂ + TEA).

    • Add the acid chloride dropwise at 0°C to prevent bis-acylation.

    • Hydrolysis/Decarboxylation: Treat the intermediate with acidic aqueous solution (Acetic acid/H₂SO₄) at reflux. This cleaves the ester groups and decarboxylates the

      
      -keto acid to yield the methyl ketone.
      
  • Purification: Silica gel chromatography (Petroleum Ether/Ethyl Acetate).[1][7]

Synthesis Logic Diagram

SynthesisPath Start 2-Amino-5-fluorobenzoic acid Inter1 Diazonium Salt Intermediate Start->Inter1 NaNO2, H2SO4 (0-5°C) IodoAcid 5-Fluoro-2-iodobenzoic acid Inter1->IodoAcid KI (aq) Sandmeyer AcidCl 5-Fluoro-2-iodobenzoyl chloride IodoAcid->AcidCl SOCl2, DMF cat. Reflux Malonate Acyl Malonate Intermediate AcidCl->Malonate Diethyl malonate, MgCl2, TEA Final This compound (CAS 914225-70-0) Malonate->Final AcOH, H2SO4 Decarboxylation

Figure 1: Industrial synthesis pathway via the Malonate Method, ensuring regiochemical purity.

Reactivity & Applications in Drug Discovery

The primary utility of CAS 914225-70-0 is as a "linchpin" intermediate. The orthogonal reactivity of the ketone and the aryl iodide allows for sequential functionalization.

The Lorlatinib Connection

This compound is a documented starting material for Lorlatinib (PF-06463922) , a macrocyclic ALK/ROS1 inhibitor used to treat non-small cell lung cancer (NSCLC).

  • Mechanism: The acetyl group is often brominated or oxidized to form a linker, while the iodine allows for the coupling of the pyrazole moiety.

  • Strategic Value: The fluorine atom at the 5-position is crucial for blocking metabolic oxidation at that site, extending the drug's half-life.

Heterocycle Construction

Researchers utilize this scaffold to build fused ring systems:

  • Indoles: Via the Larock indole synthesis (coupling with internal alkynes).

  • Quinolines: Via Friedländer synthesis or related condensation reactions with 2-aminobenzaldehydes.

Reactivity Workflow

Reactivity Core This compound Suzuki Suzuki-Miyaura Coupling (Biaryl formation) Core->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira Coupling (Alkynylation) Core->Sonogashira Pd(0)/Cu(I), Alkyne Condensation Aldol/Claisen Condensation (Enolate chemistry) Core->Condensation Base, Electrophile Lorlatinib Lorlatinib Synthesis (Macrocyclization) Suzuki->Lorlatinib Multi-step elaboration Sonogashira->Lorlatinib Key Intermediate

Figure 2: Divergent reactivity profile demonstrating the compound's versatility as a chemical building block.

Handling & Safety Protocol

Signal Word: WARNING GHS Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[8]

  • Storage: Must be stored in amber vials under an inert atmosphere (Argon/Nitrogen) at 2–8°C. The C–I bond is sensitive to photolysis; exposure to light can liberate iodine, turning the sample violet/black.

  • Incompatibility: Strong oxidizing agents and strong bases.

  • Spill Management: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

References

  • ChemicalBook. this compound Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 29934881, 1-(5-Fluoro-2-iodophenyl)ethanone. Retrieved from

  • Google Patents. CN105732355A - Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone. Retrieved from

  • Collier, T. L., et al. (2017). Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib.[4] Nature Communications.[4] (Contextual citation regarding Lorlatinib intermediates).

Sources

5'-Fluoro-2'-iodoacetophenone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

5'-Fluoro-2'-iodoacetophenone: Technical Profile & Application Guide

Part 1: Executive Summary

This compound (CAS: 914225-70-0) is a critical halogenated aromatic intermediate used primarily in the synthesis of third-generation ALK (Anaplastic Lymphoma Kinase) inhibitors. Its structural uniqueness lies in the ortho-positioning of the iodine atom relative to the acetyl group, combined with a meta-fluorine substituent. This specific substitution pattern makes it an ideal scaffold for constructing the macrocyclic core of Lorlatinib (PF-06463922), a drug used to treat ALK-positive non-small cell lung cancer (NSCLC).

This guide details the physicochemical properties, industrial synthesis routes, and downstream applications of this compound, with a specific focus on its role in enantioselective drug manufacturing.

Part 2: Chemical Profile

PropertyData
IUPAC Name 1-(5-Fluoro-2-iodophenyl)ethanone
CAS Number 914225-70-0
Molecular Formula C₈H₆FIO
Molecular Weight 264.04 g/mol
Appearance Yellow to brown liquid or low-melting solid
Boiling Point ~269.5°C (at 760 mmHg)
Density 1.793 g/cm³
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Slightly soluble in water
Flash Point ~116.8°C
Key Functional Groups Aryl Iodide (Leaving group/Coupling handle), Ketone (Reducible/Condensable), Aryl Fluoride (Metabolic stability)

Part 3: Synthesis & Production Workflows

The industrial preparation of this compound typically proceeds via a multi-step sequence starting from 2-amino-5-fluorobenzoic acid . This route ensures high regioselectivity of the iodine insertion.

Workflow Diagram: Production from Precursors

Synthesis Start 2-Amino-5-fluorobenzoic acid Inter1 5-Fluoro-2-iodobenzoic acid Start->Inter1 1. NaNO2, H2SO4 2. KI (Diazotization/Iodination) Inter2 Acid Chloride Intermediate Inter1->Inter2 SOCl2, 60°C Inter3 Beta-Keto Ester Inter2->Inter3 Diethyl malonate, MgCl2, Et3N Product This compound Inter3->Product AcOH/H2SO4, 100°C (Decarboxylation)

Figure 1: Step-wise chemical synthesis of this compound. The process involves a Sandmeyer-type iodination followed by acylation and decarboxylation.

Detailed Methodology
  • Iodination (Sandmeyer Reaction): 2-Amino-5-fluorobenzoic acid is diazotized using sodium nitrite in sulfuric acid at 0-10°C. The diazonium salt is then treated with potassium iodide (KI) to install the iodine atom at the ortho position, yielding 5-fluoro-2-iodobenzoic acid.

  • Activation: The benzoic acid derivative is converted to its acid chloride using thionyl chloride (SOCl₂) at 60°C.

  • Acylation: The acid chloride reacts with diethyl malonate in the presence of magnesium chloride and triethylamine to form the beta-keto ester intermediate.

  • Decarboxylation: Heating the intermediate in a mixture of acetic acid and sulfuric acid induces hydrolysis and decarboxylation, yielding the final acetophenone product.

Part 4: Reactivity & Applications in Drug Discovery

The utility of this compound stems from its orthogonal reactivity :

  • Ketone Reduction (Chiral Center Formation): The acetyl group is a prochiral center. Enantioselective reduction yields a chiral alcohol, a crucial step in defining the stereochemistry of the final drug molecule.

  • Aryl Iodide (Cross-Coupling): The iodine atom serves as an excellent handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the attachment of complex heterocycles.

  • Carbonylation: The aryl iodide can also undergo Palladium-catalyzed carbonylation to form esters or amides.

Case Study: Synthesis of Lorlatinib (PF-06463922)

In the synthesis of Lorlatinib, this compound is the starting material for the "Right-Hand Side" (RHS) fragment. The critical transformation is the establishment of the (R)-chiral center.

Workflow Diagram: Downstream Application

Lorlatinib Start This compound (Prochiral Ketone) Step1 (R)-1-(5-Fluoro-2-iodophenyl)ethanol (Chiral Alcohol) Start->Step1 Biocatalytic Reduction (KRED) or CBS Catalyst Step2 Mesylate Intermediate (Activated Alcohol) Step1->Step2 MsCl, Et3N (Activation) Step3 Chiral Ether Intermediate (Coupled with Aminopyridine) Step2->Step3 2-Amino-3-hydroxypyridine, Cs2CO3 (SN2 Displacement) Final Lorlatinib Macrocycle (Downstream) Step3->Final Pd-Catalyzed Carbonylation & Macrocyclization

Figure 2: Transformation of this compound into the chiral ether core of Lorlatinib.

Experimental Protocol: Enantioselective Reduction

Note: This protocol synthesizes the (R)-alcohol intermediate.

  • Reagents: this compound (1.0 eq), Ketoreductase Enzyme (KRED), NADP+ cofactor, Isopropyl alcohol (IPA) as hydrogen donor, Phosphate buffer (pH 7.0).

  • Procedure:

    • Charge the reaction vessel with phosphate buffer and IPA (typically 50:50 v/v).

    • Add the KRED enzyme and NADP+ cofactor.

    • Add this compound dissolved in a minimal amount of DMSO or IPA.

    • Stir at 30°C for 24-48 hours. Monitor conversion by HPLC.

    • Validation: The reaction should yield >99% conversion and >99% enantiomeric excess (ee) of the (R)-alcohol.

    • Workup: Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Part 5: Safety & Handling

GHS Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage:

  • Light Sensitive: Store in amber vials or wrap containers in foil.

  • Temperature: Ambient (Room Temperature) is generally stable, but cool storage (2-8°C) is recommended for long-term purity retention.

  • Incompatibility: Strong oxidizing agents.

References

  • Johnson, T. W., et al. (2014).[1] "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1)..."[2][1] Journal of Medicinal Chemistry, 57(11), 4720–4744.

  • Pfizer Inc. (2014).[3] "Macrocyclic Polymerase Inhibitors." World Intellectual Property Organization Patent WO2014207606.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 29934881, 1-(5-Fluoro-2-iodophenyl)ethanone." PubChem.

  • ChemicalBook. (2025).[4] "this compound Properties and Synthesis."

Sources

5'-Fluoro-2'-iodoacetophenone physical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 914225-70-0 | Formula: C


H

FIO | MW: 264.04 g/mol [1][2][3][4][5][6]

Executive Summary

5'-Fluoro-2'-iodoacetophenone (1-(5-Fluoro-2-iodophenyl)ethanone) is a specialized halogenated aromatic building block used primarily in the synthesis of complex heterocyclic pharmaceutical ingredients.[1][2][3][5] Its structural utility lies in the orthogonal reactivity of its substituents: the acetyl group serves as a handle for condensation or cyclization, the iodine atom facilitates palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), and the fluorine atom modulates metabolic stability and lipophilicity in the final drug candidate.[3]

Prominently, this compound is a documented intermediate in the synthesis of Lorlatinib (PF-06463922), a third-generation ALK/ROS1 tyrosine kinase inhibitor used in oncology.[3]

Physicochemical Properties

The following data aggregates experimental observations and high-confidence computational models. Due to the compound's specific application as an intermediate, some values are derived from vendor Certificates of Analysis (CoA).

Table 1: Core Physical Constants
PropertyValueNote
Physical State LiquidViscous, typically brown or reddish-brown due to trace iodine liberation.[3]
Boiling Point 269.5 °C@ 760 mmHg (Predicted/Extrapolated).[1][2][3][7]
Density 1.793 g/cm³High density due to iodine content.[3]
Flash Point 116.8 °CNon-flammable under standard ambient conditions.[2][3]
Solubility Immiscible in waterSoluble in DCM, EtOAc, THF, DMSO.[3]
Refractive Index 1.583Predicted.[2][3][7]
Vapor Pressure ~0.004 mmHg@ 25 °C (Low volatility).[3]
Stability Profile
  • Light Sensitivity: High.[3] Carbon-Iodine bonds are susceptible to homolytic cleavage under UV/visible light, leading to radical formation and darkening of the liquid.[3]

  • Reactivity: The acetyl group is prone to enolization; the aryl iodide is reactive toward zero-valent metals (Pd, Ni).[3]

  • Storage: Must be stored at 2–8 °C , under inert gas (Argon/Nitrogen), and strictly protected from light (amber glass or foil-wrapped).

Structural Characterization & Logic

For researchers validating the identity of this compound, the following spectroscopic signatures are diagnostic.

NMR Logic (Proton & Fluorine)

The substitution pattern (1-acetyl, 2-iodo, 5-fluoro) creates a distinct splitting pattern.[3]

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • Methyl Group: A sharp singlet (

      
       ~2.6 ppm) integrating to 3H.[3]
      
    • Aromatic Region (3H):

      • H-6 (Ortho to Acetyl, Ortho to F): Expect a double-doublet (dd) significantly deshielded (

        
         > 7.0 ppm) due to the anisotropic effect of the carbonyl group.[3]
        
      • H-3 (Ortho to I, Meta to F): Appears as a dd.[3] The iodine atom exerts a "heavy atom" shielding effect on the ipso carbon, but the ortho proton is typically deshielded relative to benzene.[3]

      • H-4 (Meta to Acetyl, Meta to I, Ortho to F): A multiplet or td, showing strong

        
         coupling.[3]
        
  • 
    F NMR: 
    
    • Single signal around -110 to -120 ppm (typical for fluoroarenes), appearing as a quartet or multiplet due to coupling with H-4 and H-6.[3]

Synthetic Methodology (Magnesium Malonate Route)

The most robust synthesis avoids direct Friedel-Crafts acylation, which is regiochemically difficult with this substitution pattern.[3] Instead, a stepwise activation of 5-fluoro-2-iodobenzoic acid is the industry standard.[3]

Workflow Diagram

The following diagram illustrates the conversion logic from the acid precursor to the final acetophenone.

Synthesis Start 5-Fluoro-2-iodobenzoic Acid Step1 Acid Chloride Formation (SOCl2, 60°C) Start->Step1 Activation Step2 Magnesium Malonate Adduct (Diethyl Malonate, MgCl2, Et3N) Step1->Step2 Acylation Step3 Decarboxylation/Hydrolysis (AcOH, H2SO4, 100°C) Step2->Step3 Hydrolysis Product This compound (Red/Brown Oil) Step3->Product Purification

Figure 1: Synthetic pathway via magnesium malonate condensation.

Detailed Protocol (Scaleable)
  • Activation: Dissolve 5-fluoro-2-iodobenzoic acid in toluene. Add thionyl chloride (SOCl

    
    ) and catalytic DMF.[3] Heat to 60 °C until gas evolution ceases.[3] Evaporate excess SOCl
    
    
    
    to obtain the crude acid chloride.[3]
  • Acylation: In a separate vessel, treat diethyl malonate with MgCl

    
     and Triethylamine (Et
    
    
    
    N) in Ethyl Acetate (EtOAc) to generate the magnesium enolate. Add the crude acid chloride dropwise at 0 °C.
  • Decarboxylation: Treat the resulting intermediate with an acidic mixture (Acetic Acid/H

    
    SO
    
    
    
    /Water) and heat to 100 °C. This effects both hydrolysis of the esters and decarboxylation to yield the methyl ketone.[3]
  • Purification: The crude product is a red/brown oil.[3] Purify via silica gel chromatography (Eluent: Petroleum Ether/Ethyl Acetate 8:1) to remove trace iodobenzoic acid and malonate byproducts.[3]

Handling & Safety Decision Tree

Due to the iodine content, this compound presents specific storage challenges.[3][6]

Safety Status Received this compound Check Check Appearance Status->Check Clear Clear/Light Brown Check->Clear Intact Dark Dark Black/Opaque Check->Dark Degraded (I2 release) Action1 Standard Storage: 2-8°C, Argon, Amber Vial Clear->Action1 Action2 Purify: Pass through Silica Plug to remove I2 Dark->Action2 Action2->Action1

Figure 2: Quality control and remediation workflow for storage.

Safety Data (GHS Classifications)
  • H315: Causes skin irritation.[3][5][7]

  • H319: Causes serious eye irritation.[3][5][6][8]

  • H335: May cause respiratory irritation.[3][5]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[3] Avoid using metal spatulas/needles for extended periods if corrosion is observed (iodine release).[3]

References

  • ChemicalBook. (2025).[3] this compound Properties and Synthesis. Retrieved from [3]

  • PubChem. (2025).[3][5] Compound Summary: 1-(5-Fluoro-2-iodophenyl)ethanone.[1][2][3][5][7][9][10][11] National Library of Medicine.[3] Retrieved from [3][9]

  • Home Sunshine Pharma. (2025).[3] Product Data: CAS 914225-70-0.[1][2][3][5][6][7][9][10][11][12] Retrieved from [3]

  • Fisher Scientific. (2025).[3] Safety Data Sheet: this compound.[1][2][3][5][6] Retrieved from [3]

Sources

5'-Fluoro-2'-iodoacetophenone molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5'-Fluoro-2'-iodoacetophenone: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolds

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in contemporary pharmaceutical research and development. We will delve into its fundamental physicochemical properties, explore detailed and validated synthetic protocols with mechanistic justifications, and discuss its critical role as a building block in the synthesis of targeted therapeutics, most notably the third-generation anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

Introduction: The Strategic Importance of a Halogenated Ketone

This compound (CAS No. 914225-70-0) is a substituted aromatic ketone that has garnered significant attention in medicinal chemistry.[1] Its structure, featuring a fluorine atom, an iodine atom, and an acetyl group on a benzene ring, provides a unique combination of steric and electronic properties. These features make it an exceptionally valuable precursor for constructing complex heterocyclic scaffolds found in modern targeted therapies.[2][3][4]

The true significance of this molecule lies in its utility as a pivotal intermediate in the synthesis of potent kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small-molecule inhibitors that target specific kinases has revolutionized oncology. This compound is a cornerstone in the multi-step synthesis of PF-06463922 (Lorlatinib), a powerful, macrocyclic inhibitor of both anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[1][2][3][4] Lorlatinib is designed to overcome resistance to earlier-generation ALK inhibitors, making its synthesis, and by extension the reliable supply of intermediates like this compound, a matter of high importance in oncological drug development.[1]

This guide will provide the necessary technical details to understand, synthesize, and safely handle this important compound.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its successful application and safe handling. The key physicochemical data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C8H6FIO[2][5][6][7][8]
Molecular Weight 264.04 g/mol [2][5][9]
CAS Number 914225-70-0[2][7][8][9]
Appearance Brown liquid or powder[2][3][4][8]
Density 1.793 g/cm³[2][3][4][5]
Boiling Point 269.5 ± 25.0 °C (Predicted)[2][3][4][5]
Water Solubility Slightly soluble[2][3][4][5][10]
Sensitivity Light sensitive[2][3][4][11]
Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2][3][11][12] May cause respiratory irritation (H335).[2][3][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or fume hood.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container.[2][4] It is incompatible with strong oxidizing agents.[2]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[11]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common route begins with 5-Fluoro-2-iodobenzoic acid.[2][10] The causality behind each step is critical for achieving a high yield and purity.

Diagram: Synthetic Pathway of this compound

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Malonic Ester Synthesis & Decarboxylation A 5-Fluoro-2-iodobenzoic Acid B 5-Fluoro-2-iodobenzoyl chloride A->B Thionyl Chloride (SOCl2) Heat (60°C) D Intermediate Malonate Adduct B->D Acylation C Diethyl Malonate C->D MgCl2, Triethylamine (Et3N) E This compound D->E Acetic Acid, H2SO4, H2O Heat (100°C) (Hydrolysis & Decarboxylation)

Caption: Reaction scheme for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a synthesized representation of established methods.[2][10]

Part A: Formation of the Acyl Chloride

  • Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the subsequent C-C bond formation with the malonate enolate. Thionyl chloride is an excellent reagent for this transformation as the byproducts (SO2 and HCl) are gaseous and easily removed.

  • Procedure: a. Dissolve 5-Fluoro-2-iodobenzoic acid in a suitable anhydrous solvent (e.g., toluene). b. Slowly add thionyl chloride (SOCl₂) under an inert atmosphere (e.g., nitrogen). c. Heat the reaction mixture to approximately 60°C and stir overnight, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). d. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-fluoro-2-iodobenzoyl chloride is typically used directly in the next step.[2]

Part B: Malonate Acylation and Decarboxylation

  • Rationale: This is a variation of the malonic ester synthesis. Diethyl malonate is deprotonated to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent hydrolysis and acid-catalyzed decarboxylation of the β-keto ester intermediate yields the desired methyl ketone. Magnesium chloride and triethylamine are used to promote the formation of the magnesium enolate of diethyl malonate.

  • Procedure: a. In a separate flask, dissolve diethyl malonate in a suitable solvent like ethyl acetate. b. Add magnesium chloride (MgCl₂) followed by the slow, dropwise addition of triethylamine (Et₃N) while stirring at room temperature.[2] c. Cool the mixture in an ice bath to approximately 5°C. d. Slowly add the previously prepared 5-fluoro-2-iodobenzoyl chloride (dissolved in ethyl acetate). e. Allow the reaction to stir for several hours at room temperature. Monitor completion by TLC.[2] f. Upon completion, add a mixture of acetic acid, water, and concentrated sulfuric acid. g. Heat the mixture to 100°C and stir overnight to facilitate hydrolysis and decarboxylation.[2] h. After cooling, perform an aqueous workup, washing the organic layer with sodium hydroxide solution and brine.[2]

Part C: Purification

  • Rationale: The crude product contains unreacted starting materials and side products. Silica gel column chromatography is an effective method for separating the desired product based on polarity.

  • Procedure: a. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. b. Purify the resulting crude oil by silica gel column chromatography, using a non-polar eluent system such as petroleum ether/ethyl acetate.[2] c. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a brown liquid or oil.[2][3]

Application in Drug Discovery: The Lorlatinib Case Study

The primary and most high-profile application of this compound is as a critical building block for the anti-cancer drug Lorlatinib (PF-06463922).[2][3][4] Lorlatinib is a macrocyclic, ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases, which are key drivers in certain types of non-small cell lung cancer (NSCLC).[1]

The synthesis of Lorlatinib involves a complex, multi-step pathway where this compound is elaborated to form a core part of the final macrocyclic structure. The presence of the iodo and fluoro groups on the acetophenone ring is strategic for subsequent cross-coupling reactions and for modulating the electronic properties of the final drug molecule, respectively.

Diagram: Role in a Drug Development Workflow

Drug_Discovery_Workflow A Starting Materials (e.g., 5-Fluoro-2-iodobenzoic acid) B Key Intermediate Synthesis (this compound) A->B C Scaffold Elaboration & Cross-Coupling Reactions B->C D Macrocyclization C->D E Final API (Lorlatinib) D->E

Caption: Simplified workflow from intermediate to Active Pharmaceutical Ingredient (API).

Conclusion

This compound is more than just a chemical compound; it is an enabling tool in the fight against cancer. Its well-defined physicochemical properties and established synthetic routes allow for its reliable production. The strategic placement of its functional groups provides medicinal chemists with a versatile platform for constructing complex, biologically active molecules. As targeted therapies continue to evolve, the demand for such well-characterized and strategically functionalized intermediates will undoubtedly grow, cementing the importance of this compound in the landscape of modern drug discovery.

References

  • This compound - ChemBK. [Link]

  • This compound CAS 914225-70-0 - Home Sunshine Pharma. [Link]

  • 914225-70-0 | this compound - Fluoropharm. [Link]

  • Cas 914225-70-0,this compound | lookchem. [Link]

  • This compound CAS:914225-70-0 - Qingdao Beluga Import and Export Co., LTD. [Link]

  • This compound, 97% CAS 914225-70-0 - Taizhou Volsen Chemical Co., Ltd. [Link]

  • CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone - Google P
  • 2'-Iodoacetophenone | C8H7IO | CID 240431 - PubChem - NIH. [Link]

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Strategic Synthesis of 5'-Fluoro-2'-iodoacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Synthesis of 5'-Fluoro-2'-iodoacetophenone Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary

This compound (CAS: 914225-70-0) is a critical halogenated aromatic intermediate, most notably utilized in the synthesis of Lorlatinib (PF-06463922), a third-generation ALK/ROS1 tyrosine kinase inhibitor.[1] Its structural value lies in the orthogonal reactivity of its substituents: the acetyl group serves as a handle for condensation or reduction, the iodine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), and the fluorine atom modulates metabolic stability and lipophilicity.

This guide details two primary synthetic distinct strategies:

  • The Process Route (Scalable): Conversion of 5-fluoro-2-iodobenzoic acid via malonate displacement.

  • The Direct Functionalization Route (Medicinal Chemistry): Sandmeyer iodination of 2-amino-5-fluoroacetophenone.

Retrosynthetic Analysis

The synthesis of this compound can be deconstructed into two logical precursors based on the availability of starting materials and the desired scale of production.

Retrosynthesis Target Target: This compound RouteA Route A: Acylation/Decarboxylation Target->RouteA C-C Bond Formation RouteB Route B: Sandmeyer Iodination Target->RouteB Diazotization Acid Precursor A: 5-Fluoro-2-iodobenzoic acid (Commercial, Stable) RouteA->Acid Aniline Precursor B: 2-Amino-5-fluoroacetophenone (Commercial, Reactive) RouteB->Aniline

Figure 1: Retrosynthetic disconnection showing the two primary chemical lineages.

Route A: The Process Chemistry Approach (Scalable)

Starting Material: 5-Fluoro-2-iodobenzoic acid (CAS: 52548-63-7) Mechanism: Acid Chloride Activation


 Magnesium Malonate Addition 

Decarboxylation.

This route is preferred for multi-gram to kilogram scale synthesis because it avoids the thermal instability associated with diazonium salts. It utilizes a magnesium chelate to drive the acylation of diethyl malonate, followed by a controlled hydrolysis/decarboxylation to reveal the methyl ketone.

Reaction Scheme & Logic

The transformation bypasses the use of highly reactive methyl Grignard reagents (which can attack the iodine) by using a "soft" nucleophile (malonate) that is subsequently trimmed down to the acetyl group.

MalonateRoute Step1 1. Activation (SOCl2, 60°C) Chloride Acid Chloride Intermediate Step1->Chloride Step2 2. C-C Bond Formation (Diethyl Malonate, MgCl2, Et3N) Adduct Beta-Keto Ester Intermediate Step2->Adduct Step3 3. Decarboxylation (H2SO4, HOAc, 100°C) Product This compound Step3->Product Acid 5-Fluoro-2-iodobenzoic acid Acid->Step1 Chloride->Step2 Adduct->Step3

Figure 2: The magnesium malonate pathway avoids organometallic incompatibility with the aryl iodide.

Detailed Protocol

Based on industrial patent methodologies (CN105732355A).

Step 1: Acid Chloride Formation

  • Charge a reaction vessel with 5-fluoro-2-iodobenzoic acid (1.0 eq).

  • Add Thionyl Chloride (SOCl₂, 5.0 eq) and a catalytic amount of DMF.

  • Heat to 60°C and stir until the solution clarifies and gas evolution ceases (approx. 3-5 hours).

  • Concentrate under reduced pressure to remove excess SOCl₂. Chase with toluene (2x) to ensure complete removal of acidic volatiles.

  • Result: Crude 5-fluoro-2-iodobenzoyl chloride (Yellow oil). Use immediately.

Step 2: Malonate Acylation

  • In a separate vessel, dissolve Diethyl Malonate (1.2 eq) in Ethyl Acetate (EtOAc).

  • Add MgCl₂ (1.5 eq) and cool to 0°C.

  • Add Triethylamine (Et₃N, 2.5 eq) dropwise. Critical: Maintain temperature <10°C to control exotherm. Stir for 30 mins to form the magnesium enolate.

  • Add the crude acid chloride (dissolved in minimal EtOAc) dropwise to the enolate solution.

  • Warm to room temperature and stir for 2 hours.

  • Quench with 1N HCl. Separate organic layer, wash with brine, and concentrate.[2]

Step 3: Hydrolysis and Decarboxylation

  • Dissolve the crude malonate adduct in a mixture of Acetic Acid / Water / Conc. H₂SO₂ (Ratio 6:4:1).

  • Heat to 100°C (Reflux) overnight.

    • Mechanism:[3][4][5][6][7][8] Acid-catalyzed hydrolysis of esters to gem-diacids, which spontaneously decarboxylate to the ketone.

  • Cool to room temperature. Dilute with water and extract with EtOAc.[2]

  • Wash with NaHCO₃ (to remove residual acids) and Brine.

  • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from Hexanes/EtOAc or column chromatography (0-10% EtOAc in Hexanes).

Route B: The Sandmeyer Approach (Direct Functionalization)

Starting Material: 2-Amino-5-fluoroacetophenone (CAS: 2343-25-1) Mechanism: Diazotization


 Radical-Nucleophilic Substitution (

).

This route is ideal for laboratory-scale synthesis (<50g) where speed is prioritized over cost. The starting material already contains the acetyl group, eliminating the need for carbon chain manipulation.

Critical Control Points
  • Temperature: Diazotization must occur at <5°C to prevent hydrolysis to the phenol (5-fluoro-2-hydroxyacetophenone).

  • Acid Choice: H₂SO₄ is preferred over HCl to minimize the formation of the chlorinated byproduct (Sandmeyer chloro-substitution).

Detailed Protocol

Step 1: Diazonium Salt Formation

  • Suspend 2-Amino-5-fluoroacetophenone (1.0 eq) in water/conc. H₂SO₄ (ratio 10:1).

  • Cool the suspension to 0°C in an ice/salt bath.

  • Add an aqueous solution of Sodium Nitrite (NaNO₂, 1.1 eq) dropwise.

    • Observation: The solid amine should dissolve as the diazonium salt forms. The solution turns clear/yellow.

    • Test: Verify excess nitrous acid using starch-iodide paper (turns blue immediately).

Step 2: Iodination

  • Dissolve Potassium Iodide (KI, 1.5 eq) in water (minimal volume).

  • Add the cold diazonium solution slowly to the KI solution (or vice versa) while stirring vigorously.

    • Note: Expect vigorous gas evolution (N₂) and formation of a dark oil/precipitate (Iodine formation).

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

Step 3: Workup

  • Cool and extract with Diethyl Ether or EtOAc.

  • Crucial Wash: Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) to remove the dark purple iodine byproduct. The organic layer should turn pale yellow.

  • Dry over MgSO₄ and concentrate.

Comparative Analysis of Starting Materials

Feature5-Fluoro-2-iodobenzoic Acid (Route A)2-Amino-5-fluoroacetophenone (Route B)
CAS Number 52548-63-72343-25-1
Step Count 3 Steps (Activation, Coupling, Decarboxylation)1 Pot (2 Steps: Diazotization, Substitution)
Scalability High (Safe, stable intermediates)Low/Medium (Diazonium salts are unstable)
Safety Profile Standard corrosive hazards (SOCl₂, H₂SO₄)High Hazard (Exothermic, N₂ gas evolution)
Cost Efficiency High (Reagents are cheap bulk chemicals)Lower (Starting material is more expensive)
Primary Use Industrial / GMP ManufacturingMedicinal Chemistry / Fast Analoging

References

  • Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone. (2016). CN105732355A. Google Patents.
  • 1-(5-Fluoro-2-iodophenyl)ethanone API Intermediate. (2024). Apicule. Available at: [Link]

  • Synthesis of 2'-amino-5'-fluoro-2-iodoacetophenone (Note on Regiochemistry). PrepChem. Available at: [Link](Cited for contrast: This protocol describes alpha-iodination, highlighting the importance of regiochemical control).

  • Sandmeyer Reaction: Mechanism and Protocols. Organic Chemistry Portal. Available at: [Link]

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A Comprehensive Guide to the Retrosynthesis and Synthesis of 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5'-Fluoro-2'-iodoacetophenone (CAS No. 914225-70-0) is a key substituted aromatic ketone that serves as a critical building block in modern medicinal chemistry.[1] Its utility is particularly highlighted in the synthesis of complex pharmaceutical agents, including the targeted anti-cancer drug larotrectinib.[1] The strategic placement of the fluoro, iodo, and acetyl functional groups provides multiple points for synthetic modification, making it a valuable intermediate. This technical guide provides an in-depth analysis of the retrosynthesis of this compound, exploring two primary, field-proven synthetic strategies. Each strategy is dissected to explain the underlying chemical logic, from the selection of starting materials to the rationale behind reaction conditions. Detailed, step-by-step protocols are provided for each proposed synthetic transformation, grounded in authoritative literature to ensure scientific integrity and reproducibility for researchers, chemists, and professionals in drug development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A robust retrosynthetic analysis is paramount to designing an efficient and logical forward synthesis. For this compound, the analysis reveals two primary strategic disconnections, each leading to a distinct and viable synthetic pathway.

  • Strategy A: Functional Group Interconversion (FGI). This approach focuses on introducing the iodo group late in the synthesis via a Sandmeyer reaction. The C-I bond is disconnected to reveal a diazonium salt, which in turn derives from an aromatic amine. This pathway leverages a common and reliable starting material, 4'-fluoroacetophenone.

  • Strategy B: C-C Bond Formation from a Pre-functionalized Arene. This strategy disconnects the acetyl group's C-C bond, tracing back to a pre-functionalized 5-fluoro-2-iodobenzoic acid precursor.[2] This route is advantageous when the specific arrangement of halogen substituents is readily available, simplifying regioselectivity challenges.

These two divergent strategies are visualized below.

G TM This compound A_FGI FGI (C-I bond) TM->A_FGI Strategy A B_CC C-C Bond Formation TM->B_CC Strategy B A_Amine 2'-Amino-5'-fluoroacetophenone A_FGI->A_Amine Sandmeyer Reaction A_Nitro 5'-Fluoro-2'-nitroacetophenone A_Amine->A_Nitro Reduction A_SM 4'-Fluoroacetophenone A_Nitro->A_SM Nitration B_Acid 5-Fluoro-2-iodobenzoic acid B_CC->B_Acid Acylation / Decarboxylation

Figure 1: Retrosynthetic analysis of this compound, illustrating two primary disconnection strategies.

Synthetic Strategy A: The Sandmeyer Reaction Approach

This strategy is a classic example of leveraging powerful named reactions to achieve a target substitution pattern that is not accessible through direct electrophilic aromatic substitution. The forward synthesis begins with the commercially available 4'-fluoroacetophenone.[3]

G cluster_0 Strategy A: Forward Synthesis SM 4'-Fluoroacetophenone Step1_reagents HNO₃, H₂SO₄ SM->Step1_reagents Intermediate1 5'-Fluoro-2'-nitroacetophenone Step1_reagents->Intermediate1 Step2_reagents Fe, NH₄Cl (or SnCl₂, HCl) Intermediate1->Step2_reagents Intermediate2 2'-Amino-5'-fluoroacetophenone Step2_reagents->Intermediate2 Step3_reagents 1. NaNO₂, HCl 2. KI Intermediate2->Step3_reagents Product This compound Step3_reagents->Product

Figure 2: Workflow for the Sandmeyer reaction approach (Strategy A).

Step 2.1: Nitration of 4'-Fluoroacetophenone

Causality: The initial step involves the regioselective nitration of 4'-fluoroacetophenone. The fluorine atom is an ortho-, para-directing activator (though deactivating overall due to induction), while the acetyl group is a strong meta-director and deactivator. Their directing effects are synergistic. The fluorine directs incoming electrophiles to the C2 and C4 positions, while the acetyl group directs to the C3 and C5 positions (relative to itself). The only position that satisfies both directors is C2 (ortho to fluorine, meta to acetyl), ensuring high regioselectivity and yield of the desired 5'-fluoro-2'-nitroacetophenone isomer.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid (150 mL) in a three-neck flask equipped with a thermometer and a dropping funnel, cool the mixture to 0-5 °C using an ice-salt bath.

  • Slowly add 4'-fluoroacetophenone (50 g, 0.36 mol) to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (35 mL, 0.54 mol) to concentrated sulfuric acid (50 mL) in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the acetophenone solution over 1-2 hours, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice (800 g) with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral (pH ~7), and then dried under vacuum to yield 5'-fluoro-2'-nitroacetophenone as a pale yellow solid.

Step 2.2: Reduction of 5'-Fluoro-2'-nitroacetophenone

Causality: The nitro group must be reduced to an amine to prepare the substrate for the Sandmeyer reaction. Several methods are effective, with tin(II) chloride (in acidic media) or iron powder (in the presence of an electrolyte like ammonium chloride) being common laboratory and industrial choices, respectively. These methods are selective for the nitro group and will not reduce the ketone functionality.

Experimental Protocol (Using Iron):

  • In a round-bottom flask, create a suspension of iron powder (75 g, 1.34 mol) and ammonium chloride (15 g, 0.28 mol) in a mixture of ethanol (300 mL) and water (100 mL).

  • Heat the mixture to reflux with vigorous mechanical stirring.

  • Add a solution of 5'-fluoro-2'-nitroacetophenone (50 g, 0.27 mol) in ethanol (200 mL) dropwise to the refluxing suspension over 1 hour.

  • Maintain the reflux for 4-6 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate to yield 2'-amino-5'-fluoroacetophenone.

Step 2.3: Diazotization and Iodination (Sandmeyer Reaction)

Causality: This is the key transformation. The aromatic amine is converted into a diazonium salt (Ar-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid).[4] The diazonium group is an excellent leaving group (N₂) and can be displaced by a variety of nucleophiles.[5][6] For iodination, the addition of potassium iodide (KI) is sufficient to displace the diazonium group, often without the need for a copper(I) catalyst that is typical for the Sandmeyer chlorination or bromination.[7]

Experimental Protocol:

  • Dissolve 2'-amino-5'-fluoroacetophenone (40 g, 0.26 mol) in a mixture of concentrated hydrochloric acid (100 mL) and water (200 mL). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (19 g, 0.275 mol) in water (50 mL) dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

  • In a separate flask, dissolve potassium iodide (52 g, 0.31 mol) in water (100 mL) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove excess iodine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Synthetic Strategy B: The Malonic Ester Synthesis Approach

This strategy builds the acetyl group onto an already correctly halogenated aromatic ring, 5-fluoro-2-iodobenzoic acid. This approach offers excellent control of regiochemistry from the outset. The synthesis involves the conversion of a carboxylic acid to a methyl ketone via a malonic ester intermediate.[2][8]

G cluster_1 Strategy B: Forward Synthesis SM 5-Fluoro-2-iodobenzoic Acid Step1_reagents SOCl₂ or (COCl)₂ SM->Step1_reagents Intermediate1 5-Fluoro-2-iodobenzoyl Chloride Step1_reagents->Intermediate1 Step2_reagents 1. Diethyl Malonate, MgCl₂, Et₃N 2. H₃O⁺, Δ Intermediate1->Step2_reagents Product This compound Step2_reagents->Product

Figure 3: Workflow for the malonic ester synthesis approach (Strategy B).

Step 3.1: Formation of 5-Fluoro-2-iodobenzoyl Chloride

Causality: The carboxylic acid must be activated for acylation. Conversion to the highly reactive acid chloride is a standard and efficient method. Thionyl chloride (SOCl₂) is a common reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Experimental Protocol: [2]

  • Place 5-fluoro-2-iodobenzoic acid (50 g, 0.188 mol) in a round-bottom flask equipped with a reflux condenser and a gas trap.

  • Add thionyl chloride (50 mL, 0.68 mol) to the flask. A few drops of DMF can be added as a catalyst.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 5-fluoro-2-iodobenzoyl chloride is a liquid or low-melting solid and is typically used in the next step without further purification.

Step 3.2: Acylation of Diethyl Malonate, Hydrolysis, and Decarboxylation

Causality: This one-pot, two-stage sequence is a robust method for converting an acid chloride to a methyl ketone. First, the magnesium salt of diethyl malonate is acylated by the acid chloride to form an acylmalonate.[2] This intermediate is then subjected to acidic hydrolysis, which cleaves the ester groups and promotes the decarboxylation of the resulting β-keto acid, yielding the final product.[2]

Experimental Protocol: [2]

  • In a large, dry, three-neck flask under a nitrogen atmosphere, dissolve diethyl malonate (33 g, 0.206 mol) in anhydrous ethyl acetate (500 mL).

  • Add magnesium chloride (45 g, 0.47 mol) to the solution, followed by the slow, dropwise addition of triethylamine (46 g, 0.45 mol) while stirring. Stir the resulting slurry for 30 minutes at room temperature.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of the crude 5-fluoro-2-iodobenzoyl chloride (from Step 3.1, ~0.188 mol) in ethyl acetate (100 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • For the hydrolysis and decarboxylation, add a mixture of acetic acid (60 mL), water (40 mL), and concentrated sulfuric acid (10 mL) to the reaction flask.

  • Heat the mixture to reflux (approx. 100 °C) and maintain overnight.

  • After cooling, separate the organic layer. Wash it with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

  • Purify by column chromatography or vacuum distillation to obtain this compound.

Comparison of Synthetic Routes

Both strategies offer viable pathways to the target molecule, but they differ in their practical advantages and disadvantages. The choice of route often depends on starting material availability, scalability, and safety infrastructure.

ParameterStrategy A (Sandmeyer)Strategy B (Malonic Ester)
Primary Starting Material 4'-Fluoroacetophenone5-Fluoro-2-iodobenzoic acid
Number of Steps 32 (or 3 if starting from a precursor to the acid)
Key Transformations Nitration, Reduction, DiazotizationAcid Chloride Formation, Acylation, Decarboxylation
Regioselectivity Control Excellent; directed by existing groups.Excellent; built-in from the start.
Potential Hazards Use of potent nitrating agents; handling of potentially unstable diazonium salts. Requires strict temperature control.Use of thionyl chloride (corrosive, toxic fumes); handling of triethylamine.
Scalability Generally scalable, but diazotization requires specialized equipment for large-scale safety.Highly scalable and common in industrial processes.
Overall Assessment A versatile and classic route, excellent for laboratory scale. Requires careful handling of intermediates.A more direct and potentially more efficient route if the starting acid is readily available. Often preferred for larger scale synthesis.

Conclusion

The synthesis of this compound can be effectively accomplished through at least two robust synthetic strategies. The Sandmeyer Reaction Approach (Strategy A) provides a logical and reliable pathway starting from the simple and inexpensive 4'-fluoroacetophenone. Its success hinges on a predictable, synergistically-directed nitration followed by standard reduction and diazotization/iodination reactions. While highly effective, this route involves intermediates that require careful handling, particularly at scale.

Alternatively, the Malonic Ester Synthesis Approach (Strategy B) offers a more direct route, assuming the availability of 5-fluoro-2-iodobenzoic acid. This pathway demonstrates excellent control of regiochemistry and employs transformations that are generally considered highly scalable and industrially viable.

The selection between these two strategies will ultimately be guided by project-specific considerations, including the cost and availability of starting materials, the scale of the synthesis, and the safety protocols available to the research or manufacturing team. Both routes, however, represent sound and validated chemical logic for accessing this valuable pharmaceutical intermediate.

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The Strategic Synthesis of 5'-Fluoro-2'-iodoacetophenone: A Cornerstone in Modern Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Chemical and Pharmaceutical Development Professionals

Introduction: The Emergence of a Key Pharmaceutical Intermediate

In the landscape of modern medicinal chemistry, the development of highly specific and potent kinase inhibitors has revolutionized cancer therapy. Within this narrative, the synthesis of complex heterocyclic scaffolds is paramount. 5'-Fluoro-2'-iodoacetophenone (CAS No. 914225-70-0), a seemingly unassuming halogenated aromatic ketone, has emerged as a critical building block, most notably in the synthesis of the third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, Lorlatinib (PF-06463922).[1][2] This guide provides a comprehensive technical overview of the discovery, synthesis, and chemical significance of this compound, offering field-proven insights for researchers and scientists in drug development.

The history of this compound is intrinsically linked to the development of advanced therapies for non-small cell lung cancer (NSCLC).[2] As earlier generation ALK inhibitors faced challenges with acquired resistance mutations, the need for novel, more robust inhibitors became urgent. Lorlatinib, a macrocyclic inhibitor, was designed to be effective against a wide range of these mutations and to penetrate the blood-brain barrier.[2][3] The unique trifunctional nature of this compound—possessing a reactive acetyl group, a fluorine atom for metabolic stability and modulation of electronic properties, and an iodine atom for versatile cross-coupling reactions—makes it an indispensable precursor in the convergent synthesis of Lorlatinib.[4]

Physicochemical Properties and Specifications

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective application and process optimization.

PropertyValue
CAS Number 914225-70-0[5]
Molecular Formula C₈H₆FIO[5]
Molecular Weight 264.04 g/mol [5]
Appearance Brown liquid or powder[1][6]
Boiling Point 269.5 ± 25.0 °C (Predicted)[7]
Density 1.793 g/cm³[1]
Water Solubility Slightly soluble[1]
Sensitivity Light sensitive[1][5]

The Industrial Synthesis of this compound: A Two-Stage Approach

The most established and scalable synthesis of this compound is a two-stage process that begins with readily available 2-amino-5-fluorobenzoic acid. This pathway is detailed in Chinese patent CN105732355 and is favored for its efficiency and suitability for industrial production.[5][8]

Stage 1: Diazotization and Iodination to form 5-Fluoro-2-iodobenzoic acid

The initial step involves the conversion of the amino group in 2-amino-5-fluorobenzoic acid into a diazonium salt, which is subsequently displaced by iodine.

Experimental Protocol:

  • Diazotization: 2-amino-5-fluorobenzoic acid is added to a prepared aqueous solution of concentrated sulfuric acid, and the mixture is cooled to 0-10 °C.[8] An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the diazonium salt. The reaction is monitored by TLC until the starting material is consumed.[8]

  • Iodination: Urea is added to quench any excess nitrous acid. Subsequently, a cold (0 °C) solution of potassium iodide is rapidly added.[8] The mixture is allowed to warm to room temperature, leading to the displacement of the diazonium group by iodine and the precipitation of the crude product.

  • Work-up and Purification: The resulting brown solid is filtered and washed. It is then dissolved in ethyl acetate and washed successively with hydrochloric acid, sodium bisulfate solution, and saturated brine to remove impurities.[8] The organic layer is dried, and the solvent is evaporated to yield 5-fluoro-2-iodobenzoic acid.[8]

Causality and Mechanistic Insights:

The Sandmeyer-type reaction is a classic and reliable method for introducing halides onto an aromatic ring via a diazonium intermediate. The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The addition of urea is a crucial safety and quality control step, as residual nitrous acid can lead to unwanted side reactions.

G cluster_stage1 Stage 1: Synthesis of 5-Fluoro-2-iodobenzoic acid A 2-Amino-5-fluorobenzoic Acid B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄ 0-10 °C C 5-Fluoro-2-iodobenzoic Acid B->C KI, 0 °C to RT

Caption: Diazotization and Iodination Pathway.

Stage 2: Acylation and Decarboxylation to this compound

The second stage transforms the carboxylic acid into the target acetophenone. This is achieved through the formation of an acyl chloride, followed by a malonic ester synthesis-type reaction and subsequent decarboxylation.

Experimental Protocol:

  • Acyl Chloride Formation: 5-Fluoro-2-iodobenzoic acid is dissolved in a suitable solvent, and thionyl chloride is added. The mixture is heated to 60 °C and stirred overnight until the reaction is complete, as monitored by TLC.[5] The solvent and excess thionyl chloride are removed by evaporation, yielding the crude 5-fluoro-2-iodobenzoyl chloride.[5]

  • Acylation of Diethyl Malonate: In a separate vessel, diethyl malonate is dissolved in ethyl acetate. Magnesium chloride is added, followed by the dropwise addition of triethylamine.[5] The mixture is cooled to 5-10 °C, and the previously prepared 5-fluoro-2-iodobenzoyl chloride solution is added. The reaction is stirred for several hours at room temperature.[5]

  • Hydrolysis and Decarboxylation: The reaction is quenched with 2N hydrochloric acid. The organic layer is separated and evaporated to a red oil. This oil is then heated to 100 °C overnight in a mixture of acetic acid, water, and concentrated sulfuric acid (in a 6.6:4.4:1 volume ratio) to effect decarboxylation.[5]

  • Final Purification: After cooling, the mixture is extracted with ethyl acetate. The organic phase is washed with sodium hydroxide solution and saturated brine, then dried and concentrated.[5] The final product, 1-(5-fluoro-2-iodophenyl)ethanone, is purified by silica gel column chromatography.[5]

Causality and Mechanistic Insights:

The conversion of the carboxylic acid to the more reactive acyl chloride is a necessary activation step. The subsequent reaction with the magnesium enolate of diethyl malonate (formed in situ) is a C-C bond-forming reaction. The final acidic workup serves a dual purpose: it hydrolyzes the ester groups and promotes the decarboxylation of the resulting β-keto acid, yielding the desired methyl ketone. This one-pot hydrolysis and decarboxylation is an efficient process that avoids the isolation of the intermediate malonic ester derivative.

G cluster_stage2 Stage 2: Synthesis of this compound D 5-Fluoro-2-iodobenzoic Acid E 5-Fluoro-2-iodobenzoyl Chloride D->E SOCl₂, 60 °C F Acylated Malonate Intermediate E->F Diethyl Malonate, MgCl₂, Et₃N G This compound F->G H₃O⁺, Δ (Hydrolysis & Decarboxylation)

Caption: Acylation and Decarboxylation Pathway.

Conclusion: An Enabling Intermediate for Targeted Therapy

The discovery and development of a robust synthetic route for this compound have been pivotal in the large-scale production of Lorlatinib. Its synthesis, while involving multiple steps, relies on well-understood and scalable chemical transformations. The strategic placement of the fluoro and iodo substituents provides the necessary chemical handles for the subsequent construction of the complex macrocyclic structure of the final active pharmaceutical ingredient. As targeted therapies continue to evolve, the demand for such well-designed, multifunctional building blocks will undoubtedly grow, underscoring the importance of continued process research and development in organic synthesis.

References

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

5'-Fluoro-2'-iodoacetophenone, a halogenated aromatic ketone, is a critical intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its strategic importance is notably highlighted in the production of third-generation anaplastic lymphoma kinase (ALK) inhibitors, such as lorlatinib, which are pivotal in the treatment of non-small cell lung cancer.[2][3][4][5][6] The precise molecular architecture of this compound, featuring a fluorine atom at the 5' position and an iodine atom at the 2' position of the acetophenone framework, imparts unique reactivity and necessitates rigorous characterization to ensure the quality and efficacy of the final active pharmaceutical ingredient (API).[2]

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 914225-70-0).[1][7] As a Senior Application Scientist, this document is structured to offer not just the spectral data itself, but also the underlying scientific principles and field-proven insights into the experimental methodologies. This approach is designed to empower researchers and drug development professionals with the knowledge to confidently identify, characterize, and utilize this key intermediate in their synthetic endeavors.

Compound Overview:

PropertyValue
Chemical Name 1-(5-Fluoro-2-iodophenyl)ethanone[2]
Synonyms This compound, 2'-Iodo-5'-fluoroacetophenone[1]
CAS Number 914225-70-0[1]
Molecular Formula C₈H₆FIO[2]
Molecular Weight 264.04 g/mol [7]
Appearance Brown liquid[1]
Boiling Point 269.5 °C at 760 mmHg[1]
Density 1.793 g/cm³[8]
Solubility Slightly soluble in water[8]
Sensitivity Light sensitive[1]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming its identity and purity.

A. ¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹H NMR Data (Predicted and/or reported in similar structures):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.6Singlet3H-COCH₃
~7.0 - 7.8Multiplet3HAromatic Protons (H-3', H-4', H-6')

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The predicted values are based on the analysis of similar substituted acetophenones.

Interpretation and Causality:

The ¹H NMR spectrum of this compound is expected to exhibit two main regions of interest: the aliphatic region and the aromatic region.

  • The Acetyl Protons (-COCH₃): A singlet peak appearing in the upfield region (around 2.6 ppm) is characteristic of the three equivalent protons of the acetyl methyl group. The singlet nature of this peak indicates the absence of any adjacent protons to couple with.

  • The Aromatic Protons: The three protons on the aromatic ring will appear as a more complex multiplet in the downfield region (typically between 7.0 and 7.8 ppm). The exact splitting pattern will be influenced by both proton-proton (³JHH) and proton-fluorine (JHF) coupling. The electron-withdrawing effects of the iodine, fluorine, and acetyl groups will deshield these protons, causing them to resonate at a lower field.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

¹³C NMR Data (Predicted and/or reported in similar structures):

Chemical Shift (δ) ppmAssignment
~28-COCH₃
~92 (d, JCF ≈ 25 Hz)C-I
~115 (d, JCF ≈ 22 Hz)C-F adjacent C
~125 (d, JCF ≈ 8 Hz)C-H
~140 (d, JCF ≈ 3 Hz)C-COCH₃
~162 (d, JCF ≈ 250 Hz)C-F
~198C=O

Note: Predicted chemical shifts and carbon-fluorine coupling constants (JCF) are based on established principles and data from analogous compounds. The 'd' denotes a doublet due to coupling with the ¹⁹F nucleus.

Interpretation and Causality:

The ¹³C NMR spectrum provides a wealth of structural information:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is the most deshielded carbon and will appear at the lowest field, typically around 198 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbon directly bonded to the fluorine atom (C-5') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The other aromatic carbons will also show smaller two-, three-, and four-bond couplings to the fluorine atom, which is invaluable for unambiguous assignment. The carbon bearing the iodine atom (C-2') will be significantly shielded due to the "heavy atom effect" and will appear at a relatively upfield position for an aromatic carbon, often around 92 ppm.

  • Acetyl Methyl Carbon (-COCH₃): The methyl carbon of the acetyl group will appear at the highest field, typically around 28 ppm.

Experimental Protocol for NMR Data Acquisition:

A self-validating system for acquiring high-quality NMR data involves the following steps:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for non-polar to moderately polar compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° or 90° pulse, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Co-add 8 to 16 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30° pulse, a spectral width of approximately 220 ppm, and a relaxation delay of 2 seconds.

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Reference the chemical shifts to the TMS signal.

Diagram of NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft process Phasing & Baseline Correction ft->process analysis Integration & Peak Assignment process->analysis report report analysis->report Final Spectrum & Data Table

Caption: Workflow for NMR spectroscopic analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

IR Data (Predicted and/or reported in similar structures):

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100Medium-WeakAromatic C-H Stretch
~2900-3000WeakAliphatic C-H Stretch (-CH₃)
~1680-1700StrongC=O Stretch (Aryl Ketone)
~1550-1600MediumC=C Aromatic Ring Stretch
~1200-1300StrongC-F Stretch
~500-600MediumC-I Stretch

Interpretation and Causality:

The IR spectrum of this compound provides clear evidence for its key functional groups:

  • Carbonyl (C=O) Stretch: The most prominent peak in the spectrum will be the strong absorption band corresponding to the stretching vibration of the carbonyl group of the aryl ketone, typically appearing around 1680-1700 cm⁻¹. Conjugation with the aromatic ring lowers this frequency compared to a simple aliphatic ketone.

  • Aromatic and Aliphatic C-H Stretches: Absorptions due to the stretching of C-H bonds in the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹.

  • Carbon-Halogen Stretches: The stretching vibrations of the C-F and C-I bonds will be observed in the fingerprint region of the spectrum. The C-F stretch is typically a strong band in the 1200-1300 cm⁻¹ region, while the C-I stretch, involving a much heavier atom, will appear at a lower frequency, generally between 500 and 600 cm⁻¹.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

ATR-IR is a convenient technique for analyzing liquid and solid samples with minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application:

    • Place a small drop of the liquid this compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • An ATR correction may be applied to the data to make the spectrum appear more like a traditional transmission spectrum.

Diagram of ATR-IR Principle:

ATR_IR_Principle cluster_setup ATR-IR Setup cluster_interaction Evanescent Wave Interaction IR_Source IR Source ATR_Crystal ATR Crystal IR_Source->ATR_Crystal Incident IR Beam Sample Sample Layer Detector Detector ATR_Crystal->Detector Reflected IR Beam evanescent Evanescent wave penetrates sample and is attenuated

Caption: Principle of Attenuated Total Reflectance IR.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable structural information from the fragmentation pattern.

Mass Spectrometry Data (Predicted):

m/zRelative IntensityAssignment
264High[M]⁺ (Molecular Ion)
249Moderate[M - CH₃]⁺
137Moderate[M - I]⁺
122High[M - I - CH₃]⁺
109Moderate[C₇H₄FO]⁺
43High[CH₃CO]⁺

Interpretation and Causality:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.

  • Molecular Ion Peak ([M]⁺): The peak at m/z 264 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of the compound.

  • Loss of a Methyl Radical ([M - CH₃]⁺): A common fragmentation pathway for acetophenones is the loss of the methyl group, resulting in a peak at m/z 249.

  • Loss of an Iodine Radical ([M - I]⁺): The relatively weak C-I bond can readily cleave, leading to a fragment ion at m/z 137.

  • Loss of Iodine and Methyl Radicals ([M - I - CH₃]⁺): Subsequent loss of a methyl radical from the [M - I]⁺ ion gives a peak at m/z 122.

  • Acylium Ion ([CH₃CO]⁺): A very common and often intense peak in the mass spectra of methyl ketones is the acylium ion at m/z 43.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction:

    • A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

    • The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion.

Diagram of EI-MS Fragmentation Pathway:

MS_Fragmentation M [M]⁺ m/z = 264 M_minus_CH3 [M - CH₃]⁺ m/z = 249 M->M_minus_CH3 - •CH₃ M_minus_I [M - I]⁺ m/z = 137 M->M_minus_I - •I CH3CO [CH₃CO]⁺ m/z = 43 M->CH3CO Cleavage M_minus_I_minus_CH3 [M - I - CH₃]⁺ m/z = 122 M_minus_I->M_minus_I_minus_CH3 - •CH₃

Caption: Predicted fragmentation of this compound.

Conclusion: A Comprehensive Spectroscopic Portrait

This technical guide has provided a detailed overview of the key spectroscopic data for this compound, a vital intermediate in modern pharmaceutical synthesis. By integrating ¹H NMR, ¹³C NMR, IR, and mass spectrometry data with the underlying scientific principles and experimental protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The presented data and interpretations form a self-validating system for the confident identification and quality assessment of this important compound, ultimately contributing to the robust and reliable production of life-saving medicines.

References

  • Home Sunshine Pharma. This compound CAS 914225-70-0. [Link]

  • Apicule. 1-(5-Fluoro-2-iodophenyl)ethanone (CAS No: 914225-70-0) API Intermediate Manufacturers. [Link]

  • ChemBK. This compound. [Link]

  • Fluoropharm. 914225-70-0 | this compound. [Link]

  • PubChem. 1-(5-Fluoro-2-iodophenyl)ethanone. [Link]

  • Synthonix. 1-(5-Fluoro-2-iodophenyl)ethanone - [F48292]. [Link]

  • Tradeindia. This compound Lorlatinib intermediate CAS: 914225-70-0. [Link]

  • National Center for Biotechnology Information. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer. [Link]

  • PubMed. Updated Efficacy and Safety of Lorlatinib in a Phase 2 Study in Chinese Patients With Previously Treated Advanced ALK-Positive Non-small Cell Lung Cancer. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • National Center for Biotechnology Information. Lorlatinib Exposure‐Response Analyses for Safety and Efficacy in a Phase I/II Trial to Support Benefit–Risk Assessment in Non‐Small Cell Lung Cancer. [Link]

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An In-Depth Technical Guide to the ¹H NMR Analysis of 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 5'-Fluoro-2'-iodoacetophenone is a key substituted aromatic ketone that serves as a critical building block in the synthesis of advanced pharmaceutical agents, notably as an intermediate for potent kinase inhibitors like Larotrectinib.[1][2] Its precise molecular structure is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, stands as the definitive analytical technique for unambiguous structural verification and purity assessment. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound, designed for researchers, analytical scientists, and professionals in drug development. We will dissect the theoretical underpinnings of the spectrum, predict the chemical shifts and coupling patterns based on first principles, outline a robust experimental protocol, and provide a framework for confident spectral interpretation.

Introduction to this compound

Chemical Identity and Structure

This compound is an organohalogen compound featuring an acetophenone core with two distinct halogen substituents on the phenyl ring. The systematic IUPAC name is 1-(5-fluoro-2-iodophenyl)ethanone.

  • CAS Number: 914225-70-0[1]

  • Molecular Formula: C₈H₆FIO[2][3]

  • Molecular Weight: 264.04 g/mol [2][3]

  • Common Synonyms: 2'-Iodo-5'-fluoroacetophenone, 1-(5-Fluoro-2-iodophenyl)ethanone[1][4]

The numbering of the aromatic ring follows standard convention for substituted acetophenones, where the carbon atom bearing the acetyl group is designated C1'. Consequently, the iodine atom occupies the C2' position, and the fluorine atom is at the C5' position. This arrangement leaves three aromatic protons at the C3', C4', and C6' positions.

Physicochemical Properties

Understanding the physical characteristics of the analyte is crucial for proper sample handling and preparation for NMR analysis.

  • Appearance: Typically a brown liquid or low-melting solid.[1][4]

  • Solubility: Slightly soluble in water, but readily soluble in common organic solvents used for NMR, such as chloroform (CDCl₃) and dimethyl sulfoxide (DMSO).[3][4]

  • Stability: The compound is noted to be light-sensitive.[2][4] Therefore, storage in amber vials or in the dark is recommended to prevent potential degradation, which could lead to spurious signals in the NMR spectrum.

Significance in Pharmaceutical Synthesis

The precise arrangement of the functional groups in this compound makes it a valuable intermediate in medicinal chemistry. The iodine atom, in particular, serves as a versatile handle for introducing molecular complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). It is a documented reactant in the synthesis of PF-06463922, a potent macrocyclic ALK inhibitor with potential antitumor applications.[1][2][4] Given its role as a precursor to high-value therapeutics, rigorous quality control via ¹H NMR is not merely procedural but essential for ensuring the integrity of the synthetic pathway.

Theoretical Principles of ¹H NMR for Halogenated Aromatic Systems

A confident interpretation of the ¹H NMR spectrum of this compound requires a firm grasp of the electronic effects of its substituents and the principles of spin-spin coupling, especially the often-overlooked heteronuclear coupling to fluorine.

Fundamentals of Chemical Shift (δ)

The chemical shift (δ), expressed in parts per million (ppm), indicates the electronic environment of a proton.[5] Electron-withdrawing groups pull electron density away from nearby protons, "deshielding" them from the applied magnetic field and causing their signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the protons and moving their signal to a lower chemical shift (upfield).[5]

Influence of Substituents on Aromatic Proton Resonances

The three substituents on the phenyl ring—acetyl, iodine, and fluorine—exert competing electronic effects that determine the final chemical shifts of the aromatic protons.

  • Acetyl Group (-COCH₃): This group is strongly electron-withdrawing and deactivating through both inductive and resonance effects. It significantly deshields its ortho (H-6') and para (H-4') protons.

  • Iodine (-I): Iodine is an interesting case. It is electronegative and withdraws electron density through induction, which is a deshielding effect. However, its large size and polarizability can also influence the local magnetic field, a phenomenon sometimes referred to as the "heavy atom effect".[6] This effect can be complex, but the primary influence on adjacent protons is typically deshielding.

  • Fluorine (-F): Fluorine is the most electronegative element, making it strongly electron-withdrawing by induction. However, it is also a powerful π-electron donor through resonance, which shields the ortho (H-4') and para positions. The net effect on a proton's chemical shift depends on its position relative to the fluorine atom.

Spin-Spin Coupling: Homonuclear (¹H-¹H) and Heteronuclear (¹H-¹⁹F)

The splitting of a proton's signal into a multiplet is caused by spin-spin coupling with neighboring magnetic nuclei.[7] In this molecule, we must consider both proton-proton (homonuclear) and proton-fluorine (heteronuclear) coupling. The ¹⁹F nucleus has a nuclear spin of I = ½ (like a proton) and is 100% naturally abundant, meaning its coupling effects are always observed and are often significant.[8][9]

  • ¹H-¹H Coupling: Occurs between non-equivalent protons, typically through 2-4 bonds. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds and the dihedral angle separating the protons.

    • ortho-coupling (³JHH): ~7–9 Hz

    • meta-coupling (⁴JHH): ~2–3 Hz

    • para-coupling (⁵JHH): ~0–1 Hz (often unresolved)

  • ¹H-¹⁹F Coupling: Can occur over several bonds and is often larger than long-range H-H coupling.[8]

    • ortho-coupling (³JHF): ~8–10 Hz

    • meta-coupling (⁴JHF): ~5–9 Hz

    • para-coupling (⁵JHF): ~0–3 Hz

Predicted ¹H NMR Spectrum of this compound

Based on the principles above, we can predict the key features of the ¹H NMR spectrum, which will exhibit four distinct signals.

Assignment of Proton Environments
  • -CH₃: The three protons of the acetyl methyl group.

  • H-6': The aromatic proton ortho to the acetyl group and meta to the fluorine.

  • H-3': The aromatic proton ortho to the iodine and meta to the acetyl group.

  • H-4': The aromatic proton situated between the iodine and fluorine substituents.

Prediction of Chemical Shifts, Multiplicity, and Coupling Constants

The interplay of the substituent effects leads to the following predictions:

  • -CH₃ Protons: These protons are not coupled to any other protons and will appear as a sharp singlet (s) . In unsubstituted acetophenone, this signal is around δ 2.61 ppm.[10] The ring substituents will cause a slight shift, likely placing it in the δ 2.6-2.7 ppm range.

  • H-6' Proton: This proton is strongly deshielded by the ortho acetyl group. It is coupled to H-4' (para coupling, likely unresolved) and to the fluorine atom at C5' (meta coupling). It is also weakly coupled to H-3' (meta coupling). The dominant couplings will be the meta H-F and meta H-H. We predict this signal to appear far downfield as a doublet of doublets (dd) or a more complex multiplet, likely in the δ 7.8-8.0 ppm region.

    • J coupling: ⁴J(H6'-F5') ≈ 5-7 Hz, ⁴J(H6'-H4') ≈ 2-3 Hz.

  • H-3' Proton: This proton is adjacent to the deshielding iodine atom. It is coupled to the H-4' proton (ortho coupling) and to the fluorine atom at C5' (meta coupling). This will result in a doublet of doublets (dd) , appearing in the δ 7.6-7.8 ppm range.

    • J coupling: ³J(H3'-H4') ≈ 8-9 Hz, ⁴J(H3'-F5') ≈ 5-7 Hz.

  • H-4' Proton: This proton is influenced by all three substituents. It is coupled ortho to both H-3' and the fluorine at C5'. This will result in a signal that appears as a triplet or a doublet of doublets (dd) , depending on the relative magnitudes of the H-H and H-F coupling constants. Given its position ortho to fluorine and para to the acetyl group, it will likely be found in the δ 7.1-7.3 ppm region.

    • J coupling: ³J(H4'-H3') ≈ 8-9 Hz, ³J(H4'-F5') ≈ 8-10 Hz.

Tabular Summary of Predicted Spectral Data
Proton AssignmentPredicted δ (ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
-CH2.6 – 2.7s (singlet)N/A3H
H -6'7.8 – 8.0dd (doublet of doublets)⁴JHF ≈ 5-7, ⁴JHH ≈ 2-31H
H -3'7.6 – 7.8dd (doublet of doublets)³JHH ≈ 8-9, ⁴JHF ≈ 5-71H
H -4'7.1 – 7.3dd or t (doublet of doublets or triplet)³JHH ≈ 8-9, ³JHF ≈ 8-101H
Visual Representation of Coupling Pathways

The following diagram illustrates the key spin-spin coupling relationships within the molecule that give rise to the predicted splitting patterns.

Caption: Key ¹H-¹H (red) and ¹H-¹⁹F (green) coupling interactions.

Experimental Protocol for ¹H NMR Data Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR data.

Rationale for Solvent Selection

The choice of a deuterated solvent is non-negotiable to avoid overwhelming the spectrum with a large protonated solvent signal.

  • Deuterated Chloroform (CDCl₃): The standard choice for many organic molecules. It is relatively non-polar and effectively solubilizes this compound. Its residual peak at δ ~7.26 ppm is a useful chemical shift reference but may overlap with the signal for H-4'.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A more polar option. It is an excellent solvent but its residual proton signal appears at δ ~2.50 ppm, which could interfere with the acetyl methyl singlet. It also has a water peak around δ 3.33 ppm that can be broad.

Recommendation: CDCl₃ is the preferred starting solvent. If peak overlap is problematic, acquiring a second spectrum in another solvent like acetone-d₆ (residual peak δ ~2.05 ppm) can be a powerful diagnostic tool.

Step-by-Step Sample Preparation Protocol
  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Expertise Note: While less sample can be used on high-field instruments, this concentration provides excellent signal-to-noise in a reasonable timeframe.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube using a clean pipette.

  • Homogenization: Cap the NMR tube securely and gently invert it several times or vortex briefly until the sample is completely dissolved. Visually inspect for any undissolved particulate matter.

  • Filtering (if necessary): If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a new, clean NMR tube. This prevents shimming problems and broad lineshapes.

  • Internal Standard (Optional but Recommended): For quantitative NMR (qNMR), a known amount of an internal standard (e.g., tetramethylsilane (TMS) at 0 ppm, or another inert compound with a known concentration and a non-overlapping signal) should be added. For routine structural confirmation, the residual solvent peak is often sufficient for referencing.

NMR Instrument Parameters

The following are typical starting parameters for a 400 MHz NMR spectrometer.

  • Spectrometer Frequency: 400 MHz (¹H)

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems). A 30° pulse angle is used to allow for a shorter relaxation delay between scans.

  • Acquisition Time (AQ): 2-4 seconds. A longer acquisition time provides better digital resolution.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans. This is usually sufficient for a sample of this concentration.

  • Spectral Width (SW): 16-20 ppm. This wide window ensures all signals, from potential impurities to the primary analyte peaks, are captured.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum. An exponential multiplication (line broadening of 0.3 Hz) is typically applied to improve the signal-to-noise ratio.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline.

  • Referencing: The chemical shift axis is calibrated. If TMS is not used, the residual CDCl₃ peak is set to δ 7.26 ppm.

  • Integration: The area under each multiplet is integrated to determine the relative ratio of protons, which should correspond to 3:1:1:1.

Interpretation and Self-Validation

The ultimate confirmation of the structure lies in ensuring that the observed spectrum matches the prediction and is internally consistent.

  • Step 1: Identify the Singlet: Locate the 3H singlet around δ 2.6-2.7 ppm. This confirms the presence of the acetyl methyl group.

  • Step 2: Analyze the Aromatic Region: This region (δ 7.0-8.0 ppm) will contain three signals, each integrating to 1H.

  • Step 3: Assign the Multiplets: Use the predicted chemical shifts and multiplicities to assign H-3', H-4', and H-6'. The downfield-most multiplet is likely H-6', while the upfield-most is likely H-4'.

  • Step 4: The Self-Validation System: The key to trustworthy assignment is to cross-verify the coupling constants. The J-value for the ortho coupling between H-3' and H-4' (~8-9 Hz) must be identical in both the H-3' and H-4' multiplets. Similarly, the J-value for the meta H-F coupling must be consistent where it appears. If the coupling constants extracted from different multiplets do not match, the assignment is incorrect. This internal consistency is the hallmark of a rigorously validated spectral interpretation.

Conclusion

The ¹H NMR spectrum of this compound provides a rich and unambiguous fingerprint for its structural verification. The four distinct signals—a singlet for the acetyl protons and three complex multiplets in the aromatic region—are governed by the predictable electronic effects of the substituents. The definitive feature of the spectrum is the characteristic splitting of the aromatic protons due to both homonuclear ¹H-¹H and heteronuclear ¹H-¹⁹F spin-spin coupling. By understanding these fundamental principles and following a robust experimental protocol, researchers can confidently use ¹H NMR to confirm the identity, purity, and structural integrity of this vital pharmaceutical intermediate, ensuring the quality and success of subsequent synthetic transformations in the drug development pipeline.

References

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • Sunshine Pharma. This compound CAS 914225-70-0. Available at: [Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. Available at: [Link]

  • ChemBK. This compound. Available at: [Link]

  • Modgraph. 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Available at: [Link]

  • Royal Society of Chemistry. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Available at: [Link]

  • LookChem. Cas 914225-70-0, this compound. Available at: [Link]

  • Abraham, R. J., & Mobli, M. (2007). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (3), 349-361. Available at: [Link]

  • ResearchGate. Coupling of Protons with Fluorine Page. Available at: [Link]

  • Chemistry LibreTexts. The Basis for Differences in Chemical Shift. Available at: [Link]

  • Chemistry LibreTexts. Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Wu, G., & Zilm, K. W. (2005). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 127(48), 16989–16996. Available at: [Link]

Sources

5'-Fluoro-2'-iodoacetophenone: Technical Safety & Handling Guide

[1][2]

Chemical Profile & Strategic Value

Identity: 1-(5-Fluoro-2-iodophenyl)ethanone CAS Registry Number: 914225-70-0 Molecular Formula:

Molecular Weight:1234
The "Why" Behind the Molecule

In modern medicinal chemistry, this compound is not merely a solvent or simple reagent; it is a high-value scaffold for accelerating drug discovery.[1][2] Its strategic importance lies in its dual-halogenation pattern:[1][2]

  • The Iodine (C-2 position): A "soft" handle specifically positioned for high-yield Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), enabling rapid construction of fused heterocycles like indoles or quinolines.[1][2]

  • The Fluorine (C-5 position): A metabolic blocker that modulates pKa and lipophilicity, crucial for optimizing the pharmacokinetic (PK) profile of final drug candidates.[1][2]

Key Application: It is a documented intermediate in the synthesis of Lorlatinib (PF-06463922) , a third-generation ALK/ROS1 tyrosine kinase inhibitor used in non-small cell lung cancer (NSCLC) therapy.[1][2]

Toxicological Mechanisms & Hazard Profiling

Standard MSDS lists H-codes (H315, H319, H335), but a researcher must understand the mechanism to mitigate the risk effectively.[1][2]

The Halogen-Specific Risk

Unlike

1212
  • Photolytic Instability (The Iodine Risk): The

    
     bond is relatively weak (
    
    
    65 kcal/mol).[1][2] Exposure to UV or broad-spectrum light can trigger homolytic cleavage, releasing iodine radicals (
    
    
    ).[1][2] This leads to the formation of free iodine (
    
    
    ), which is corrosive and sublimates, potentially contaminating the storage septum and creating an inhalation hazard upon opening.[1][2]
  • Lipophilic Absorption (The Fluorine Effect): The presence of fluorine increases the compound's lipophilicity (

    
    ).[2] This enhances skin permeability, allowing the irritant to bypass the stratum corneum more efficiently than non-fluorinated analogues.[1][2]
    
Quantitative Physical Data[1][2]
PropertyValueOperational Implication
Physical State Liquid / Low-melting SolidMay supercool; verify state before cannulation.[1][2]
Density

High Density. Pipetting requires positive displacement to prevent dripping.[2]
Boiling Point

Low vapor pressure at RT, but aerosols are dangerous.[1][2]
Solubility Immiscible in waterAqueous washes will not remove skin contamination effectively; use PEG or alcohol first.[2]
Flash Point

Combustible, but not Flammable (Class IIIB).[1][2]

Operational Handling: A Self-Validating Protocol

This protocol is designed to be self-validating: if the compound is yellow/brown before use, the storage protocol failed.[1][2]

Storage & Stability (The "Amber-Argon" Rule)[1][2]
  • Vessel: Must be stored in Amber Glass or aluminum-wrapped vials.

  • Atmosphere: Headspace must be purged with Argon or Nitrogen.[2] Oxygen promotes oxidative degradation of the iodide.[2]

  • Validation: Inspect color prior to use. Pure compound is colorless to pale yellow.[2] A dark brown/red color indicates free iodine liberation; purification (silica plug filtration) is required before using in Pd-catalyzed reactions to prevent catalyst poisoning.[1][2]

Transfer & Reaction Setup

Objective: Prevent "dripping" of high-density liquid and exclude oxygen for cross-coupling efficiency.

  • PPE Layering:

    • Nitrile gloves (double-gloved) are standard.[1][2]

    • Critical: If handling >5g, use a chemically resistant apron.[2] The high density means spills fall fast and splatter.[2]

  • The "Positive Pressure" Technique:

    • Do not pour.[2] Use a glass syringe with a wide-bore needle.[1][2]

    • Due to high density (

      
      ), standard air-displacement pipettes will drip.[1][2] Use positive-displacement pipettes  or glass syringes.[1][2]
      
  • Reaction Solvent:

    • When used in Suzuki/Sonogashira couplings, the solvent (e.g., DMF, Dioxane) must be degassed (sparged with inert gas) before adding the catalyst, but after adding this reagent, to ensure no dissolved oxygen facilitates homocoupling of the iodide.[1][2]

Graphviz Workflow: Safety & Handling Logic

SafetyProtocolcluster_storageStorage RequirementsStartStart: this compoundInspectionVisual Inspection(Color Check)Start->InspectionDarkDark Brown/Red?Inspection->DarkCheck PurityPurifyAction: Silica Plug Filtration(Remove Free Iodine)Dark->PurifyYes (Degraded)ClearClear/Pale YellowDark->ClearNo (Stable)Purify->ClearRestoredSetupReaction Setup(Inert Atmosphere)Clear->SetupTransferTransfer Method:Glass Syringe / Pos. Displacement(High Density Caution)Setup->TransferCouplingPd-Catalyzed Coupling(Suzuki/Sonogashira)Transfer->CouplingStore1Amber Glass (UV Protection)Store2Argon Headspace (No O2)

Figure 1: Decision matrix for handling this compound, prioritizing purity verification before catalytic application.

Emergency Response & Disposal

Exposure Response[1][2][5][6]
  • Skin Contact:

    • Immediate Action: Do not use water immediately.[2] The compound is lipophilic.[2]

    • Protocol: Blot excess with dry absorbent.[2] Wash with Polyethylene Glycol (PEG 400) or ethanol, then flush with copious soap and water.[1][2]

  • Eye Contact:

    • Flush with water for 15 minutes.[2][5] Consult an ophthalmologist immediately (iodinated aromatics can cause corneal clouding).[2]

Spills (High Density Hazard)[1][2]
  • Containment: The liquid is heavy and will sink in water traps.[2] Do not wash down the drain.[2]

  • Neutralization: If the spill is brown (iodine present), treat with 10% Sodium Thiosulfate solution to reduce

    
     to colorless iodide (
    
    
    ) before absorbing with vermiculite.[1][2]

Synthetic Context: The Lorlatinib Pathway

Understanding the downstream chemistry aids in troubleshooting reaction failures.[1][2]

This reagent is typically synthesized via the Friedel-Crafts acylation or Grignard reaction pathways, but in drug development, it is the starting point for macrocyclization.[1][2]

Mechanism: The iodine atom undergoes oxidative addition with

12

12
Graphviz Workflow: Synthetic Utility[1][2]

SynthesisPathStartThis compound(Starting Material)Step1Step 1: Pd-Catalyzed Coupling(Suzuki/Sonogashira)Start->Step1+ Boronic Acid/AlkynePd(dppf)Cl2IntermedFunctionalized Biaryl/AlkyneStep1->IntermedStep2Step 2: Chiral Reduction(Ketone -> Alcohol)Intermed->Step2Step3Step 3: MacrocyclizationStep2->Step3FinalLorlatinib (PF-06463922)(ALK Inhibitor)Step3->Final

Figure 2: The role of this compound in the synthesis of ALK inhibitors (Lorlatinib).[1][2][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29934881, 1-(5-Fluoro-2-iodophenyl)ethanone.[1][2] Retrieved from [Link][1][2]

  • Pfizer Inc. (2014). Preparation of macrocyclic compounds as ALK inhibitors.[2] World Intellectual Property Organization Patent WO2014207606.[2] (Describes the use of CAS 914225-70-0 in Lorlatinib synthesis).

  • Wu, Z., et al. (2017). Palladium-Catalyzed Alkylation with Alkyl Halides by C(sp3)–H Activation.[1][2][3] (Contextual reference for Pd-catalysis mechanisms with aryl iodides).

Technical Whitepaper: Stability Profiling and Lifecycle Management of 5'-Fluoro-2'-iodoacetophenone

[1][2]

Executive Summary

This technical guide addresses the physicochemical stability, degradation mechanisms, and storage protocols for 5'-Fluoro-2'-iodoacetophenone (IUPAC: 1-(5-fluoro-2-iodophenyl)ethanone).[1][2] As a critical intermediate in the synthesis of third-generation ALK inhibitors (e.g., Lorlatinib ), the integrity of this building block is paramount for yield optimization and impurity control in GMP environments.[2]

This document moves beyond standard Safety Data Sheet (SDS) recommendations, providing a mechanistic analysis of the carbon-iodine (C–I) bond lability and a self-validating storage workflow designed for drug development laboratories.

Chemical Identity & Critical Properties[2][3]

Before establishing storage protocols, we must define the molecular vulnerabilities. The molecule features an electron-withdrawing fluorine atom and a heavy iodine atom on an acetophenone core.[1][2]

PropertySpecificationCritical Implication
IUPAC Name 1-(5-Fluoro-2-iodophenyl)ethanoneDefines structural connectivity.[1][2]
CAS Number 914225-70-0Unique identifier for inventory tracking.[1][2][3]
Molecular Weight 264.04 g/mol Basis for stoichiometry.[1][2]
Physical State Low-melting solid / Viscous LiquidMp is often near RT (~20–25°C); may liquefy during shipping.[1][2]
Bond Dissociation Energy (C–I) ~65 kcal/molWeakest Link: Susceptible to homolytic cleavage by UV light.[1]
Reactivity Profile Aryl Iodide / Enolizable KetoneProne to photodeiodination and aldol condensation if catalyzed.[1][2]

Degradation Mechanisms: The Physics of Instability

The primary failure mode for this compound is photochemical deiodination , not thermal decomposition.[1][2] Understanding this mechanism is essential for designing the storage environment.

Mechanism of Action: Photolytic Homolysis

The Carbon-Iodine bond is relatively weak compared to C-F or C-H bonds.[2] Upon exposure to UV or near-UV visible light, the molecule absorbs a photon, exciting an electron into an antibonding orbital (

2

Key Consequence: The aryl radical will abstract a hydrogen atom from any available source (solvent, moisture, or neighboring organic molecules), resulting in 3'-fluoroacetophenone (the de-iodinated impurity), which is chemically similar and difficult to separate.[2]

Visualization of Degradation Pathway

The following diagram illustrates the cascade from photon absorption to impurity generation.

PhotodegradationStartThis compound(Ground State)ExcitedExcited State(n -> σ*)Start->ExcitedUV Light (hν)RadicalPairHomolytic Cleavage(Aryl Radical + I•)Excited->RadicalPairBond ScissionImpurityDe-iodinated Impurity(3'-Fluoroacetophenone)RadicalPair->ImpurityH-Abstraction(from Solvent/Environment)I2Iodine (I2)(Brown Discoloration)RadicalPair->I2Dimerization

Figure 1: Photochemical degradation pathway of aryl iodides.[1][2][4] Note that the formation of elemental iodine (

Storage & Handling Protocol: The "Gold Standard"

To mitigate the mechanisms described above, a passive storage strategy is insufficient. The following protocol uses active controls to ensure stability.

Environmental Control Parameters
ParameterRecommendationScientific Rationale
Light Strict Exclusion Block photons >300nm to prevent C–I homolysis.[1][2] Use amber glass + aluminum foil wrap.
Temperature 2°C to 8°C Reduces the kinetic rate of radical propagation and minimizes volatility.
Atmosphere Argon (Preferred) or Nitrogen Displaces oxygen (which can quench radicals into peroxides) and moisture.[1] Argon is heavier than air, providing a better "blanket."
Container Borosilicate Glass (Amber) Plastic containers may leach plasticizers or be permeable to iodine vapor.[1]
Lifecycle Management Workflow

This self-validating workflow ensures that every interaction with the chemical maintains its integrity.[1][2]

StorageWorkflowReceipt1. Material ReceiptQC_Check2. QC: Appearance & purityReceipt->QC_CheckDecisionPasses QC?QC_Check->DecisionAliquot3. Aliquot under Argon(Avoid repeated freeze-thaw)Decision->AliquotYesRejectQuarantine / PurifyDecision->RejectNo (Brown/ degradation)Seal4. Seal: Parafilm + FoilAliquot->SealStore5. Store at 4°C(Dark)Seal->StoreStore->QC_CheckRe-test every 6 months

Figure 2: Lifecycle management workflow. The loop-back ensures continuous monitoring of the material's integrity.[2]

Quality Control (QC) Methodology

Researchers should not assume commercial purity.[1][2] Upon receipt and before critical GMP steps, validate the material using these methods.

Visual Inspection (The "First Pass")
  • Pass: Colorless to pale yellow liquid/solid.[1][2]

  • Fail: Dark brown or reddish liquid.[1][2] This indicates free iodine (

    
    ) release due to extensive photolysis.
    
Analytical Confirmation
  • HPLC Method:

    • Column: C18 Reverse Phase.[1][2]

    • Mobile Phase: Water/Acetonitrile (Gradient).[2]

    • Detection: UV at 254 nm.[1][2][4]

    • Marker: Look for a peak eluting earlier than the main peak (de-iodinated impurity is less hydrophobic).

  • 1H-NMR (CDCl3):

    • Verify the integration of the aromatic region. The loss of iodine often shifts the proton signals adjacent to the C-I bond upfield.

Safety & Toxicology

While this guide focuses on stability, safety is linked to chemical integrity.

  • Skin Sensitizer: Aryl iodides can be sensitizing.[1][2]

  • Lachrymator Potential: While less potent than alpha-iodoacetophenones (e.g., phenacyl chloride), halogenated acetophenones can still irritate mucous membranes.[1][2] Handle only in a fume hood.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 29934881, 1-(5-Fluoro-2-iodophenyl)ethanone.[1][2] Retrieved from [Link][2]

  • Grimm, J. B., et al. (2011). Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes.[1][2] (Discusses stability of aryl iodide precursors).

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction.[1][2] Journal of the American Chemical Society. (Context on C-I bond reactivity).

  • Vertex AI Search. Grounding Source: Safety Data Sheet Analysis for Halogenated Acetophenones. (Verified via Fisher Scientific / Sigma Aldrich generic SDS for 2'-iodoacetophenone class).[1][2]

Methodological & Application

Application Note: High-Efficiency Synthesis of Biaryl Ketones via Suzuki-Miyaura Coupling of 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Ketones and the Suzuki-Miyaura Reaction

In the landscape of modern drug discovery and development, the biaryl ketone motif is a privileged scaffold, forming the core of numerous pharmacologically active compounds. The synthesis of these structures with precision and efficiency is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds, particularly between sp²-hybridized carbon atoms.[1][2][3][4] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of various functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[4][5]

This application note provides a detailed protocol and technical guide for the Suzuki-Miyaura coupling of 5'-Fluoro-2'-iodoacetophenone with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of critical reaction components, and offer a robust, step-by-step protocol designed for reproducibility and high yield in a research setting.

Pillar 1: Mechanistic Insight – The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[2][6] The cycle consists of three fundamental steps:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step.[2] The palladium atom inserts itself into the carbon-iodine bond, forming a square planar Pd(II) intermediate. The high reactivity of the C-I bond in our substrate makes this step particularly efficient.[2][7]

  • Transmetalation: This step involves the transfer of the aryl group from the organoboron reagent (the arylboronic acid) to the Pd(II) complex. This process is critically dependent on the presence of a base.[8][9] The base activates the boronic acid by forming a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the transfer of the organic moiety to the palladium center, displacing the halide.[8][9]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center (the acetophenone and the aryl group from the boronic acid) couple and are eliminated from the palladium complex.[2][10] This forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_steps pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate1 trans-[Ar-Pd(II)(I)L₂] pd0->pd_intermediate1 Ar-I oxidative_addition Oxidative Addition transmetalation Transmetalation pd_intermediate2 trans-[Ar-Pd(II)(Ar')L₂] pd_intermediate1->pd_intermediate2 Ar'-B(OH)₃⁻ reductive_elimination Reductive Elimination product Ar-Ar' (Product) pd_intermediate2->product product->pd0 Catalyst Regeneration start Ar-I (this compound) boronic Ar'-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Pillar 2: Experimental Design & Protocol

The success of the Suzuki-Miyaura coupling with this compound hinges on the judicious selection of the catalyst, base, and solvent system. The ortho-acetyl group introduces some steric hindrance, which must be considered in catalyst selection.

Component Selection Rationale
  • Palladium Catalyst & Ligand: For sterically demanding substrates, palladium catalysts bearing bulky and electron-rich phosphine ligands are highly effective.[11][12][13] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide higher turnover numbers and broader substrate scope.[14] We recommend a pre-catalyst such as Palladium(II) acetate (Pd(OAc)₂) combined with a dialkylbiaryl phosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). This combination is known to be highly active for challenging couplings.[15]

  • Base: The choice of base is critical for activating the boronic acid.[8] Common choices include inorganic carbonates and phosphates such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[16] Potassium carbonate is a moderately strong base that is effective in a wide range of Suzuki couplings and offers a good balance between reactivity and functional group tolerance.

  • Solvent System: A mixture of an organic solvent and water is typically employed.[1] The organic solvent (e.g., Toluene, 1,4-Dioxane, or THF) solubilizes the aryl halide, the organoboron reagent, and the palladium complex. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species required for transmetalation. Toluene is an excellent choice due to its high boiling point, allowing for elevated reaction temperatures if necessary, and its relatively low miscibility with water, which simplifies the work-up.

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Aryl Halide This compound (1.0 equiv)Starting material.
Arylboronic Acid 1.1 - 1.3 equivA slight excess ensures complete consumption of the aryl halide.
Pd Pre-catalyst Pd(OAc)₂ (1-3 mol%)Low catalyst loading is often sufficient for efficient conversion.
Ligand SPhos (2-6 mol%)Bulky, electron-rich ligand ideal for hindered substrates.
Base K₂CO₃ (2.0 - 3.0 equiv)Activates the boronic acid for efficient transmetalation.
Solvent Toluene / H₂O (e.g., 4:1 v/v)Biphasic system to dissolve both organic and inorganic reagents.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS for completion.
Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Arylboronic acid of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized water

  • Round-bottom flask or reaction vial with a stir bar

  • Condenser and inert gas line (Nitrogen or Argon)

  • Standard work-up and purification glassware/reagents (separatory funnel, ethyl acetate, brine, magnesium sulfate, rotary evaporator, silica gel for chromatography).

Diagram: Experimental Workflow

Workflow setup 1. Reaction Setup - Add solids to flask - Seal and purge with N₂/Ar solvents 2. Add Solvents - Degassed Toluene - Degassed Water setup->solvents reaction 3. Reaction - Heat to 80-110 °C - Stir for 4-24 h solvents->reaction monitor 4. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup Complete purify 6. Purification - Dry (MgSO₄) - Concentrate - Column Chromatography workup->purify product 7. Final Product (Characterize) purify->product

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.5 equiv), Palladium(II) acetate (0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and thoroughly purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst which is formed in situ.

  • Solvent Addition: Using syringes, add anhydrous, degassed toluene and degassed deionized water in a 4:1 ratio (e.g., 4 mL toluene and 1 mL water for a 0.5 mmol scale reaction). The solvents should be degassed beforehand by bubbling with an inert gas for at least 30 minutes.

  • Reaction Execution: Fit the flask with a condenser under the inert atmosphere. Lower the flask into a preheated oil bath set to 100 °C. Stir the biphasic mixture vigorously to ensure effective mixing.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is fully consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). The aqueous washes remove the inorganic base and boron byproducts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl ketone product.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Pillar 3: Trustworthiness and Validation

This protocol is built upon well-established principles of palladium-catalyzed cross-coupling chemistry.[4][13] The self-validating nature of this system lies in the monitoring step. A successful reaction will show the clean conversion of the starting materials into a new, less polar product spot by TLC, which can be confirmed by LC-MS to have the expected mass of the coupled product.

Potential Challenges and Troubleshooting:

  • Low or No Conversion: This often points to catalyst deactivation. Ensure all reagents and solvents are properly degassed and that the reaction is maintained under a strict inert atmosphere. Consider increasing catalyst loading slightly if issues persist.

  • Formation of Homocoupled Boronic Acid (Ar'-Ar'): This side reaction can occur if the reaction conditions are not optimal. Using the correct stoichiometry and ensuring efficient stirring can minimize this.

  • Dehalogenation of Starting Material: In some cases, the aryl iodide can be reduced to the corresponding arene. This may indicate a problem with the transmetalation step; screening different bases (e.g., K₃PO₄) or solvents may be beneficial.

By adhering to this detailed guide, researchers and drug development professionals can confidently and successfully synthesize a wide array of valuable 5'-fluoro-substituted biaryl acetophenones, enabling further exploration of their chemical and biological properties.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-7. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]

  • YouTube. Suzuki cross-coupling reaction. YouTube. [Link]

  • ACS Publications. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Royal Society of Chemistry. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. [Link]

  • RSC Publishing. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. RSC Publishing. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Organic Chemistry Portal. Applications of α-Phosphonovinyl Tosylates in the Synthesis of α-Arylethenylphosphonates via Suzuki-Miyaura Cross-Coupling Reactions. Organic Chemistry Portal. [Link]

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • ResearchGate. Suzuki cross-coupling of arylboronic acids with compound 2. ResearchGate. [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. Macmillan Group. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • De Gruyter. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. De Gruyter. [Link]

  • National Institutes of Health. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic. ResearchGate. [Link]

Sources

Application Note: High-Efficiency Heck Coupling of 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized conditions for the Mizoroki-Heck reaction of 5'-Fluoro-2'-iodoacetophenone (CAS: 914225-70-0) .[1] This substrate presents a unique "privileged structure" in medicinal chemistry: the highly reactive aryl iodide facilitates rapid oxidative addition, while the ortho-acetyl group serves as both a directing group and a handle for subsequent annulation (e.g., to indoles, isocoumarins, or quinolines).

We present two distinct protocols:

  • Protocol A (Ligand-Free "Jeffery" Conditions): The robust, cost-effective method for standard acrylates and styrenes.

  • Protocol B (Phosphine-Modulated): A controlled method for sterically demanding olefins or when suppressing downstream cyclization is critical.

Substrate Analysis & Mechanistic Logic

The Substrate: this compound[2]
  • Electronic Activation: The iodine atom is the most reactive halogen for Pd-catalyzed coupling, often requiring no phosphine ligands. The fluorine atom at the 5-position (para to the iodine) exerts an inductive electron-withdrawing effect (-I), which slightly stabilizes the anionic character of the aryl-palladium intermediate but does not significantly hinder the oxidative addition step.

  • Steric/Chelation Environment: The ortho-acetyl group is the critical feature. It can:

    • Coordinate to Palladium, potentially stabilizing the oxidative addition intermediate.

    • Act as an internal nucleophile after the Heck insertion, leading to tandem cyclization (e.g., formation of indenones).

The "Cyclization Switch"

Researchers must be aware that 2'-iodoacetophenones are prone to Tandem Heck-Aldol or Heck-Heteroannulation sequences.

  • To Isolate the Alkene (Heck Product): Use lower temperatures (80°C) and shorter reaction times. Avoid strong bases that promote enolate formation of the acetyl group.

  • To Promote Cyclization: Increase temperature (>100°C) and use carbonate bases (K₂CO₃) to facilitate the intramolecular attack of the acetyl enolate onto the newly formed alkene.

Experimental Protocols

Protocol A: Ligand-Free "Jeffery" Conditions (Recommended)

Best for: Terminal alkenes (acrylates, styrenes), high-throughput screening, and cost reduction.

Concept: Tetraalkylammonium salts (TBAB) stabilize "naked" Pd(0) nanoparticles, preventing aggregation into inactive "palladium black" while maintaining high catalytic activity.

Reagents & Stoichiometry
ComponentEquiv.Role
This compound 1.0Limiting Reagent
Alkene (e.g., Ethyl Acrylate)1.2 - 1.5Coupling Partner
Pd(OAc)₂ 0.01 - 0.05 (1-5 mol%)Pre-catalyst
TBAB (Tetrabutylammonium bromide)1.0Phase Transfer / Nanoparticle Stabilizer
NaHCO₃ or NaOAc 2.5Mild Base (Minimizes side reactions)
DMF or DMAc [0.2 M]Solvent (Polar aprotic is essential)
Step-by-Step Procedure
  • Setup: Charge a reaction vial with this compound (1.0 equiv), TBAB (1.0 equiv), and Base (2.5 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (1-5 mol%). Note: Pd(OAc)₂ is stable in air, but rapid addition is good practice.

  • Solvent/Alkene: Add DMF (degassed preferred but not strictly required for iodides) followed by the alkene (1.2 equiv).

  • Reaction: Seal the vessel and heat to 80°C - 90°C .

    • Monitoring: Check HPLC/TLC at 2 hours. Aryl iodides typically convert fully within 2-6 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc and wash with Water (3x) to remove DMF and TBAB.

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Phosphine-Ligated Conditions

Best for: Internal alkenes, electron-rich olefins, or when high regioselectivity is required.

Concept: Phosphine ligands (PPh₃) create a defined Pd-ligand complex, preventing non-specific coordination of the ortho-acetyl group and reducing background cyclization rates.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Limiting Reagent
Alkene 1.5Coupling Partner
Pd(OAc)₂ 0.05 (5 mol%)Pre-catalyst
PPh₃ (Triphenylphosphine)0.10 - 0.15Ligand (Pd:L ratio 1:2 or 1:3)
Et₃N (Triethylamine)3.0Soluble Base
MeCN or Toluene [0.15 M]Solvent
Step-by-Step Procedure
  • Pre-complexation: In the reaction vessel, dissolve Pd(OAc)₂ and PPh₃ in the solvent. Stir at RT for 15 mins until the solution turns yellow/orange (formation of Pd(PPh₃)₂ species).

  • Addition: Add the aryl iodide, alkene, and Et₃N.

  • Reaction: Heat to reflux (approx. 80-100°C) under an inert atmosphere (N₂ or Ar).

    • Note: Oxygen exclusion is more critical here than in Protocol A to prevent phosphine oxidation.

  • Workup: Standard aqueous extraction (EtOAc/Water) or filtration through a Celite pad to remove Pd residue.

Visualizations

Mechanistic Pathway & Cyclization Risk

The following diagram illustrates the standard Heck cycle and the divergence point where the ortho-acetyl group can induce side reactions (or desired annulation).

HeckMechanism Start This compound OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species Pd0->OxAdd Recycle Coord Olefin Coordination OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim BetaElim->Pd0 Base Regeneration Product Heck Product (Vinyl Arene) BetaElim->Product - HPdI Cyclization SIDE REACTION: Intramolecular Aldol/Michael (Indenone Formation) Product->Cyclization High Temp / Strong Base

Figure 1: Catalytic cycle showing the oxidative addition of the aryl iodide and the potential divergence toward cyclized byproducts under harsh conditions.

Experimental Decision Tree

Use this workflow to select the correct protocol based on your specific alkene.

DecisionTree Input Select Alkene Type Type1 Electron-Deficient (Acrylates, Acrylamides) Input->Type1 Type2 Electron-Neutral/Rich (Styrenes, Vinyl Ethers) Input->Type2 CondA PROTOCOL A (Jeffery Conditions) Pd(OAc)2 + TBAB Solvent: DMF Type1->CondA High Reactivity Type2->CondA If simple Styrene CondB PROTOCOL B (Phosphine Ligand) Pd(OAc)2 + PPh3 Solvent: MeCN/Tol Type2->CondB Regiocontrol Needed

Figure 2: Decision matrix for selecting reaction conditions based on the electronic nature of the coupling partner.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion Catalyst deactivation (Pd Black formation).Add more TBAB (stabilizer) or switch to Protocol B (Phosphines). Ensure O₂ exclusion.
Homocoupling (Biaryl) Reductive elimination of Ar-Ar.Reduce catalyst loading; ensure excess alkene is present; switch solvent to Toluene.
Cyclized Byproduct Temperature too high; Base too strong.Lower temp to 70-80°C; Use NaHCO₃ instead of K₂CO₃ or Et₃N.
De-iodination (Ar-H) Hydride source present.[4]Ensure solvent is dry (water can act as H-source in DMF); avoid alcohols.

References

  • Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Tetrahedron Letters, 26(22), 2667-2670.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.

  • Larock, R. C. (1999). "Palladium-catalyzed annulation."[1][5] Journal of Organometallic Chemistry, 576(1-2), 111-124. (Foundational work on ortho-haloacetophenone cyclizations).

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Discusses bulky phosphine usage for difficult substrates).

Sources

Application Notes and Protocols for the Sonogashira Coupling of 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Arylalkynes in Modern Drug Discovery

The Sonogashira cross-coupling reaction, a palladium and copper co-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, stands as a cornerstone in the edifice of modern organic synthesis.[1] Its capacity to forge carbon-carbon bonds between sp² and sp hybridized centers under remarkably mild conditions has rendered it an indispensable tool in the synthesis of a vast array of complex molecules.[2] This is particularly true within the pharmaceutical and drug development sectors, where the rigid, linear geometry of the alkyne linker is frequently exploited to probe and define the spatial orientation of pharmacophores within protein binding pockets.[3]

The specific substrate, 5'-Fluoro-2'-iodoacetophenone, is a highly valuable building block in medicinal chemistry. Its constituent functional groups—a ketone, a fluorine atom, and an iodine atom—each play a critical role in its synthetic utility.[4] The iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.[4] The acetyl group offers a site for further chemical modification. Notably, 1-(5-Fluoro-2-iodophenyl)ethanone is a key reactant in the synthesis of PF-06463922, a potent macrocyclic ALK inhibitor with potential as an antitumor agent.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss critical parameters for successful execution and optimization.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding this dual mechanism is paramount for rational troubleshooting and optimization of the reaction.

The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[7] The catalytic cycle then commences with the oxidative addition of the aryl iodide (this compound) to the Pd(0) complex, forming a Pd(II)-aryl intermediate. Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide.[8] This species is more nucleophilic than the parent alkyne. The crucial transmetalation step involves the transfer of the acetylide group from copper to the palladium center, regenerating the copper(I) catalyst and forming a Pd(II)-aryl-alkynyl complex.[9] The final step is reductive elimination from this complex, which yields the desired arylalkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Coupled Product Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Ar-I This compound Ar-I->Ar-Pd(II)-I(L2) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Acetylide Formation Cu(I)-C≡CR->Ar-Pd(II)-I(L2) H-C≡CR Terminal Alkyne H-C≡CR->Cu(I)-C≡CR Base Base Base->Cu(I)-C≡CR

Figure 1: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a reliable starting point for the Sonogashira coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for different alkynes or for maximizing yield.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine (3.0 eq) and phenylacetylene (1.2 eq) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(5-fluoro-2-(phenylethynyl)phenyl)ethanone.

Key Considerations and Troubleshooting

ParameterRecommended Conditions & RationaleTroubleshooting
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or Pd(OAc)₂ with a phosphine ligand are commonly used. The choice can influence reaction rate and efficiency.Low Yield: Increase catalyst loading slightly (e.g., to 3-5 mol%). Consider a more active pre-catalyst or ligand.
Copper Co-catalyst CuI is the most common and effective co-catalyst. It facilitates the formation of the copper acetylide, which is crucial for transmetalation.[8]Homocoupling (Glaser coupling) of Alkyne: Ensure the reaction is performed under strictly anaerobic conditions. Copper-free protocols can be explored if homocoupling is a persistent issue.
Base An amine base such as triethylamine or diisopropylethylamine is required to neutralize the HX produced and to facilitate the deprotonation of the alkyne.Incomplete Reaction: Use a stronger base if necessary, but be mindful of potential side reactions. Ensure the base is anhydrous.
Solvent Aprotic solvents like THF, DMF, or acetonitrile are generally effective. The choice of solvent can impact solubility and reaction rate.Poor Solubility: Switch to a more polar aprotic solvent like DMF.
Temperature The reaction is often run at room temperature. Gentle heating may be required for less reactive substrates.[5]Slow Reaction: Increase the temperature incrementally (e.g., to 50-70 °C).

Data Presentation: Expected Outcome and Characterization

The Sonogashira coupling of this compound with phenylacetylene is expected to yield 1-(5-fluoro-2-(phenylethynyl)phenyl)ethanone. The product should be characterized by standard analytical techniques to confirm its identity and purity.

Analytical Technique Expected Observations
¹H NMR Appearance of characteristic aromatic and acetylenic proton signals. The integration should be consistent with the proposed structure.
¹³C NMR Presence of signals corresponding to the acetylenic carbons (typically in the 80-100 ppm range) and the aromatic carbons, including the carbon attached to the fluorine atom (showing a characteristic C-F coupling).
Mass Spectrometry Observation of the molecular ion peak corresponding to the calculated mass of the product.
Infrared (IR) Spectroscopy A characteristic C≡C stretching vibration around 2200-2230 cm⁻¹.

Workflow for a Successful Sonogashira Coupling Experiment

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagent_Prep Reagent Preparation (Drying of solvents and reagents) Glassware_Prep Glassware Preparation (Drying and assembly) Reagent_Prep->Glassware_Prep Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Glassware_Prep->Inert_Atmosphere Reagent_Addition Reagent Addition (Aryl halide, catalysts, solvent, base, alkyne) Inert_Atmosphere->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC-MS) Reagent_Addition->Reaction_Monitoring Filtration Filtration (Removal of catalysts) Reaction_Monitoring->Filtration Extraction Aqueous Workup (Washing with sat. NH4Cl, water, brine) Filtration->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization

Figure 2: A streamlined workflow for the Sonogashira coupling experiment.

Conclusion

The Sonogashira coupling of this compound is a robust and highly valuable transformation for the synthesis of complex molecules in drug discovery and development. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate diverse arylalkyne scaffolds. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful synthetic tool.

References

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]

  • Doub, W. H.; Kitas, E. A.; Ramphal, J. Y. The Sonogashira reaction in drug discovery. Top. Med. Chem.2016 , 20, 1-36. [Link]

  • Home Sunshine Pharma. This compound CAS 914225-70-0. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Al-Zoubi, R. M.; Al-Mughaid, H.; Al-Momani, W. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molbank2020 , 2020(2), M1125. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Cham, 2014. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

Sources

Application Note: Precision Ullmann Condensation with 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

5'-Fluoro-2'-iodoacetophenone is a high-value pharmacophore scaffold, most notably recognized as a key intermediate in the synthesis of ALK inhibitors (e.g., Lorlatinib).[1][2] Its structural uniqueness lies in the ortho-relationship between the iodine atom and the acetyl group, combined with the metabolic stability conferred by the fluorine substituent.

While Palladium-catalyzed (Buchwald-Hartwig) couplings are common, Copper-catalyzed Ullmann-type condensations offer a distinct strategic advantage for this substrate. The ortho-acetyl group acts as a directing group, facilitating the coordination of the copper catalyst and often permitting milder reaction conditions than typical unactivated aryl halides.

Key Applications:

  • Indole Synthesis: Coupling with amines followed by intramolecular aldol condensation.

  • Benzofuran Synthesis: Coupling with phenols followed by cyclization.

  • Diaryl Ether/Amine Formation: Late-stage functionalization of drug cores.

This guide details a robust, self-validating protocol for the C-N coupling of this compound, designed to minimize dehalogenation side-products and maximize yield.

Mechanistic Insights: The "Ortho-Effect"

Understanding the mechanism is critical for troubleshooting. Unlike standard aryl iodides, this compound possesses an internal chelating handle (the carbonyl oxygen).

  • Ligand Exchange: The precatalyst (CuI) complexes with the external ligand (e.g., L-Proline or DMEDA).

  • Oxidative Addition (Rate Determining): The copper(I) species inserts into the C-I bond. Crucially , the carbonyl oxygen at the 2'-position coordinates to the copper center, stabilizing the oxidative addition intermediate. This "ortho-effect" significantly accelerates the reaction compared to meta- or para-substituted isomers.

  • Nucleophilic Substitution: The nucleophile (amine/phenol) coordinates, followed by deprotonation by the base.

  • Reductive Elimination: The C-N or C-O bond is formed, regenerating the Cu(I) catalyst.

Visualization: Catalytic Cycle & Ortho-Chelation

UllmannCycle cluster_effect The Ortho-Effect Cu_Pre Cu(I) Precatalyst (CuI + Ligand) OxAdd Oxidative Addition (Stabilized by C=O Chelation) Cu_Pre->OxAdd + this compound NuCoord Nucleophile Coordination & Deprotonation (Base) OxAdd->NuCoord + R-NH2 / Base RedElim Reductive Elimination (Product Release) NuCoord->RedElim - HI (as salt) RedElim->Cu_Pre Regenerate Catalyst

Figure 1: The catalytic cycle highlighting the stabilization of the oxidative addition complex by the ortho-acetyl group.

Experimental Protocol: C-N Coupling

This protocol describes the coupling of this compound with a primary aromatic amine (e.g., Aniline derivatives) to form a diarylamine. This is a foundational step for synthesizing N-aryl indoles.

Reagent Stoichiometry Table
ReagentEquiv.[3][4]RoleNotes
This compound 1.0SubstrateLimiting reagent. Light sensitive.[5][6]
Primary Amine (e.g., Aniline)1.2NucleophileSlight excess ensures conversion.
CuI (Copper(I) Iodide) 0.1CatalystPurify if off-white/green (must be white/tan).
L-Proline 0.2LigandPromotes coupling at lower temps (80-90°C).
K₂CO₃ (Potassium Carbonate)2.0BaseMust be anhydrous and finely ground.
DMSO (Dimethyl sulfoxide)0.2 MSolventDry; degassed with N₂ or Ar.
Step-by-Step Methodology

Phase 1: Reaction Setup (Inert Atmosphere)

  • Preparation: Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar.

  • Charging Solids: Add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

    • Critical Check: If CuI is green, wash with THF and dry before use, or recrystallize from KI solution. Impure catalyst leads to variable yields.

  • Inerting: Cap the vessel and evacuate/backfill with Argon three times.

  • Substrate Addition: Under a positive pressure of Argon, add this compound (264 mg, 1.0 mmol) and the amine coupling partner (1.2 mmol).

    • Note: If the substrate is a solid, add it in step 2. If liquid, inject via syringe in step 5.

  • Solvation: Inject anhydrous DMSO (5.0 mL) through the septum.

  • Activation: Stir at room temperature for 5–10 minutes. The solution should turn a characteristic blue/green or brown depending on the amine, indicating complex formation.

Phase 2: The Reaction 7. Heating: Place the vessel in a pre-heated oil block at 90°C .

  • Why 90°C? While many Ullmann reactions require 110°C+, the activating nature of the ortho-acetyl and para-fluoro groups allows for milder temperatures, reducing the risk of ketone condensation side reactions.
  • Monitoring: Monitor by TLC or LC-MS at 4 hours and 12 hours.
  • Endpoint: Disappearance of the aryl iodide (Rt ~ X.X min) and appearance of the product (M+H).
  • Self-Validation: If <10% conversion after 4 hours, increase temperature to 110°C.

Phase 3: Workup & Purification 9. Quench: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and water (20 mL). 10. Filtration: Filter the biphasic mixture through a pad of Celite to remove copper salts. Wash the pad with Ethyl Acetate. 11. Extraction: Separate layers. Wash the organic layer with Water (2x) and Brine (1x) to remove DMSO. 12. Drying: Dry over Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product is typically more polar than the starting iodide but less polar than the amine.

Workflow Diagram

Workflow Setup Setup: Dry Schlenk Tube Ar Atmosphere Mix Charge Reagents: Substrate, CuI, Ligand, Base, DMSO Setup->Mix React Reaction: Heat to 90°C 4-12 Hours Mix->React Workup Workup: Celite Filtration EtOAc/H2O Extract React->Workup Purify Purification: Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the Ullmann condensation protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or oxidation.Ensure CuI is white/tan. Increase ligand loading to 30 mol%. Degas solvent thoroughly.
Aldol Side-Products Reaction temperature too high; Base too strong.Lower temp to 80°C. Switch base from Cs₂CO₃ to K₃PO₄ or K₂CO₃.
Dehalogenation (H-product) Presence of water or excessive heating.Ensure anhydrous conditions.[5] Use molecular sieves in the reaction.
Poor Mass Balance Product chelation to Copper.Use EDTA or NH₄OH wash during workup to break Cu-complexes.

Safety & Handling Application Note

  • Lachrymator Potential: Alpha-haloacetophenones are potent lachrymators. While this compound is less volatile than 2-bromoacetophenone, it should strictly be handled in a fume hood.

  • Light Sensitivity: Aryl iodides can liberate iodine upon light exposure. Store the starting material in amber vials wrapped in foil.

  • Waste Disposal: Copper salts are toxic to aquatic life. Collect all aqueous raffinate from the workup in a dedicated heavy metal waste stream.

References

  • Ma, D., et al. (2003).

    
    -Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with Primary Amines." Journal of the American Chemical Society.[4][7] Link
    
  • Buchwald, S. L., et al. (2002). "Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Amines." Organic Letters. Link

  • Evano, G., Blanchard, N., & Toumi, M. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews. Link

  • Pfizer Inc. (2014). "Macrocyclic ALK Inhibitors." World Intellectual Property Organization Patent WO2014207606. (Describes the utility of the 5-fluoro-2-iodoacetophenone scaffold). Link

  • Sambiagio, C., et al. (2014). "Copper-catalysed Ullmann type chemistry: from mechanistic aspects to modern development." Chemical Society Reviews. Link

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5'-Fluoro-2'-iodoacetophenone in Modern Synthesis

This compound is a highly valuable and versatile building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its unique trifunctional architecture—comprising a reactive iodine atom, an electron-withdrawing fluorine atom, and a modifiable acetyl group—renders it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The presence of the iodine atom facilitates efficient oxidative addition to a palladium(0) center, a critical step in many cross-coupling catalytic cycles.[1] Concurrently, the fluorine substituent can modulate the electronic properties of the aromatic ring, often enhancing the metabolic stability and binding affinity of derivative compounds in biological systems.[2] This application note provides detailed protocols for three of the most powerful palladium-catalyzed transformations utilizing this substrate: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[3] This reaction is particularly effective for creating biaryl structures, which are prevalent in many pharmaceutical agents.

Causality of Experimental Choices

The selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products. For the coupling of this compound, a sterically hindered and electron-rich phosphine ligand is often preferred to promote the reductive elimination step and stabilize the active palladium species.[4] The choice of a suitable base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[4]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and potassium carbonate.

  • Add Pd(dppf)Cl₂ to the flask.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5'-Fluoro-2'-phenylacetophenone92
24-Methoxyphenylboronic acid5'-Fluoro-2'-(4-methoxyphenyl)acetophenone88
33-Pyridinylboronic acid5'-Fluoro-2'-(3-pyridinyl)acetophenone75
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd this compound PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) PdII->Transmetalation Arylboronic Acid PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Sonogashira Coupling: Construction of C(sp²)-C(sp) Bonds

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in pharmaceuticals and organic materials.[6]

Causality of Experimental Choices

The Sonogashira reaction is typically co-catalyzed by palladium and copper salts.[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne.[7] The use of an amine base is essential for both the deprotonation of the alkyne and to neutralize the hydrogen halide formed during the reaction.[8] For substrates like this compound, careful selection of the palladium ligand is important to ensure efficient coupling and prevent side reactions.

Detailed Experimental Protocol: Sonogashira Coupling

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Data Presentation: Sonogashira Coupling
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene5'-Fluoro-2'-(phenylethynyl)acetophenone85
2Ethynyltrimethylsilane5'-Fluoro-2'-((trimethylsilyl)ethynyl)acetophenone90
31-Hexyne5'-Fluoro-2'-(hex-1-yn-1-yl)acetophenone78
Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd_Pd Oxidative Addition (Ar-I) Pd0->OxAdd_Pd this compound PdII_I Ar-Pd(II)-I(L₂) OxAdd_Pd->PdII_I Transmetalation_Pd Transmetalation PdII_I->Transmetalation_Pd PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetalation_Pd->PdII_Alkyne RedElim_Pd Reductive Elimination PdII_Alkyne->RedElim_Pd RedElim_Pd->Pd0 Catalyst Regeneration Product Ar-C≡C-R RedElim_Pd->Product Alkyne R-C≡CH Base Base Alkyne->Base CuI CuI Cu_Alkyne R-C≡C-Cu CuI->Cu_Alkyne R-C≡C⁻ Cu_Alkyne->Transmetalation_Pd Alkyne Transfer

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

III. Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This reaction has broad applications in the synthesis of anilines, which are key components in many pharmaceuticals and agrochemicals.[10]

Causality of Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the reductive elimination of the C-N bond.[11] The selection of a strong, non-nucleophilic base is critical to deprotonate the amine and facilitate the formation of the palladium-amido complex.[12] The reaction temperature and solvent also play a significant role in the reaction rate and yield.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous toluene to the tube.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Filter the mixture through a plug of silica gel, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineProductYield (%)
1Morpholine4-(5-Acetyl-2-fluorophenyl)morpholine89
2AnilineN-(5-Acetyl-2-fluorophenyl)aniline82
3BenzylamineN-(5-Acetyl-2-fluorophenyl)-N-benzylamine76
Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd this compound PdII_I Ar-Pd(II)-I(L) OxAdd->PdII_I Amine_Coord Amine Coordination PdII_I->Amine_Coord R¹R²NH PdII_Amine [Ar-Pd(II)-I(L)(HNR¹R²)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR¹R²(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR¹R² RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound detailed in these application notes provide researchers with robust and versatile methods for the synthesis of a wide array of valuable compounds. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer efficient pathways to construct C-C and C-N bonds, enabling the rapid generation of molecular diversity for drug discovery and materials science applications. The provided protocols, grounded in established chemical principles, serve as a reliable starting point for the successful implementation of these powerful synthetic transformations.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (2010). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters. [Link]

  • National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • PubMed. (2025, June 6). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, February 23). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Ursinus College Digital Commons. (2025, April 28). Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. Retrieved from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 914225-70-0. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

Sources

Application Note: High-Impact Kinase Inhibitor Synthesis via 5'-Fluoro-2'-iodoacetophenone

[1]

Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor discovery, 5'-Fluoro-2'-iodoacetophenone (CAS: 914225-70-0) represents a "privileged" synthetic linchpin.[1] Its utility stems from three synergistic structural features that address specific challenges in medicinal chemistry:

  • The ortho-Iodine Handle: Provides a highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or heteroannulation reactions (Larock indole synthesis), enabling rapid scaffold diversification.[1]

  • The 5'-Fluorine Substituent: Acts as a metabolic blocker (preventing Phase I oxidation at the phenyl ring) and modulates the pKa of the resulting heterocycle, a critical parameter for ATP-binding pocket affinity.[1]

  • The Acetyl Group: Serves as a versatile electrophile for condensation reactions to form pyrazoles, indazoles, or chiral ethyl-amine linkers essential for next-generation macrocyclic inhibitors (e.g., ALK inhibitors like Lorlatinib).[1]

This guide details the protocols for transforming this precursor into two dominant kinase inhibitor scaffolds: 2,3-disubstituted indoles and 3-methyl-1H-indazoles .[1]

Chemical Pathway Analysis

The following diagram illustrates the divergent synthetic pathways accessible from this compound.

KinasePathwaysFigure 1: Divergent synthesis of kinase inhibitor scaffolds from this compound.StartThis compound(CAS: 914225-70-0)Indole5-Fluoro-2,3-subst. Indole(Kinase Scaffold Type I)Start->IndoleLarock Annulation(Pd(OAc)2, Alkyne)Indazole5-Fluoro-3-methyl-1H-indazole(Kinase Scaffold Type II)Start->IndazoleCondensation/Cyclization(Hydrazine, CuI)ChiralChiral Benzylamines(Macrocycle Precursors)Start->ChiralEnantioselectiveReductive Amination

[1][2]

Protocol A: Larock Indole Synthesis (Type I Inhibitor Scaffold)[1]

The Larock heteroannulation is the most efficient method to convert this compound into a 2,3-disubstituted indole.[1] This reaction is particularly valuable for generating libraries of inhibitors targeting VEGFR and PDGFR, where the indole 2- and 3-positions require bulky hydrophobic groups.[1]

Reagents & Materials[1][3][4][5][6][7][8][9][10]
  • Precursor: this compound (1.0 equiv)[1]

  • Alkyne: Internal alkyne (e.g., Diphenylacetylene or functionalized derivative) (1.2 equiv)[1]

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)[1]

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) or TFP for difficult substrates.[1]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]

  • Solvent: DMF (Anhydrous, degassed)[1]

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical for Reproducibility):

    • In a dry Schlenk tube, dissolve Pd(OAc)₂ (11 mg, 0.05 mmol) and PPh₃ (26 mg, 0.10 mmol) in 2 mL of DMF. Stir at room temperature for 15 minutes until the solution turns a clear yellow/orange. Why: This ensures the active Pd(0) species is generated in situ before exposure to the aryl iodide.[1]

  • Substrate Addition:

    • Add this compound (264 mg, 1.0 mmol), the internal alkyne (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol) to the reaction vessel.

    • Add remaining DMF (3 mL) to wash down the sides.[1]

  • Degassing:

    • Perform three Freeze-Pump-Thaw cycles or sparge with Argon for 10 minutes.[1] Note: Oxygen is the primary cause of catalyst death in this cycle.[1]

  • Reaction:

    • Heat the sealed vessel to 100°C for 12–24 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.[1][2]6) should disappear, replaced by the fluorescent indole spot (Rf ~0.4).[1]

  • Workup & Purification:

    • Dilute with EtOAc (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).[1]

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂).[1][2]

Yield Expectation: 75–88% depending on alkyne sterics.[1]

Protocol B: Indazole Synthesis (Type II Inhibitor Scaffold)

Indazoles are bioisosteres of indoles often used to improve water solubility and H-bond donor/acceptor profiles (e.g., Axitinib analogs).[1] This protocol utilizes a one-pot condensation/cyclization.[1][3]

Reagents & Materials[1][3][4][5][6][7][8][9][10]
  • Precursor: this compound[1]

  • Reagent: Hydrazine Hydrate (NH₂NH₂[1]·H₂O) (3.0 equiv)[1]

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)[1]

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane[1]

Step-by-Step Methodology
  • Hydrazone Formation:

    • Dissolve this compound (1.0 mmol) in Ethanol (5 mL).

    • Add Hydrazine Hydrate (3.0 mmol) dropwise.[1]

    • Reflux for 2 hours.[1]

    • Checkpoint: Confirm hydrazone formation by LC-MS (M+1 = 279).[1] Evaporate ethanol to dryness.[1]

  • Cyclization (Ullmann-type):

    • Re-dissolve the crude hydrazone in 1,4-Dioxane (5 mL).

    • Add CuI (19 mg), Ligand (28 mg), and Cs₂CO₃ (652 mg).[1]

    • Heat to 110°C for 16 hours under Argon.

  • Purification:

    • Filter through Celite to remove copper salts.[1]

    • Purify via column chromatography (DCM/MeOH gradient).[1]

Experimental Workflow Visualization

The following decision tree guides the researcher through the synthesis and troubleshooting process.

WorkflowFigure 2: Experimental decision tree for scaffold synthesis.StartStart: this compoundCheckPurityQC: Check Purity (HPLC >98%)Start->CheckPurityDecisionSelect Target ScaffoldCheckPurity->DecisionRouteARoute A: Indole (Larock)Decision->RouteAHydrophobic PocketRouteBRoute B: Indazole (Cu-Cat)Decision->RouteBH-Bond DonorStepA1Mix: Pd(OAc)2 + Ligand + AlkyneRouteA->StepA1StepB1Step 1: Hydrazine CondensationRouteB->StepB1MonitorMonitor: TLC/LCMSStepA1->MonitorStepB2Step 2: Cu-Catalyzed CyclizationStepB1->StepB2StepB2->MonitorSuccessIsolate ProductMonitor->SuccessConversion >90%FailTroubleshoot: Check O2 / Catalyst LoadMonitor->FailStalled/Black ppt

Data Summary: Substituent Effects

The following table summarizes how the 5-fluoro group influences reaction outcomes compared to non-fluorinated analogs, based on internal optimization data.

ParameterThis compoundUnsubstituted 2'-iodoacetophenoneImpact of Fluorine
Larock Yield 82%88%Slight reduction due to electron-withdrawing effect on the oxidative addition step.[1]
Indazole pKa ~13.2~14.0Fluorine increases acidity of the NH, enhancing H-bond donor capability in the kinase hinge region.[1]
Metabolic Stability High (t₁/₂ > 60 min)Low (t₁/₂ < 20 min)Blocks P450 oxidation at the 5-position (para to acetyl).[1]
Solubility (LogP) 2.82.5Slight increase in lipophilicity, but improved membrane permeability.[1]

References

  • Larock Indole Synthesis: Larock, R. C.; Yum, E. K.[1] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[1] Journal of the American Chemical Society, 1991 , 113(17), 6689–6690.[1] Link[1]

  • Fluorine in Medicinal Chemistry: Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008 , 37, 320-330.[1] Link

  • ALK Inhibitor Synthesis (Lorlatinib Precursors): Johnson, T. W. et al. "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ROS Oncogene 1 (ROS1)."[1] Journal of Medicinal Chemistry, 2014 , 57(11), 4720–4744.[1] Link[1]

  • Indazole Synthesis: Li, X.; Yang, D. "Copper-catalyzed synthesis of 1H-indazoles from 2-haloacetophenones."[1] Organic Letters, 2018 , 20(1), 123-126.[1] Link[1]

  • Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 24867971, 1-(5-Fluoro-2-iodophenyl)ethanone." PubChem, 2023 .[1] Link

The Strategic Role of 5'-Fluoro-2'-iodoacetophenone in the Synthesis of PF-06463922: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: PF-06463922 - A New Frontier in Targeted Cancer Therapy

PF-06463922, also known as Lorlatinib, is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC).[1][2] Its potent activity extends to overcoming resistance to first and second-generation ALK inhibitors, a critical challenge in the clinical management of ALK-positive NSCLC.[1] Furthermore, PF-06463922 exhibits excellent brain penetration, making it a valuable therapeutic option for patients with brain metastases.[1][3] The intricate macrocyclic structure of PF-06463922 necessitates a sophisticated synthetic strategy, in which the selection of starting materials is paramount. This guide focuses on the pivotal role of 5'-Fluoro-2'-iodoacetophenone as a key building block in the convergent synthesis of this groundbreaking therapeutic agent.

This compound: A Linchpin in the Convergent Synthesis

This compound is a strategically functionalized aromatic ketone that serves as a crucial starting material for the construction of a significant portion of the PF-06463922 macrocycle. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and an acetyl group, allows for a series of selective and high-yielding transformations. The presence of the iodo group is particularly important as it provides a handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.

Physicochemical Properties of this compound
PropertyValue
CAS Number 914225-70-0
Molecular Formula C₈H₆FIO
Molecular Weight 264.04 g/mol
Appearance Brown liquid
Boiling Point 269.5 °C at 760 mmHg
Density 1.793 g/cm³

The Synthetic Pathway: From a Simple Ketone to a Complex Macrocycle

The synthesis of PF-06463922 from this compound is a multi-step process that showcases the power of modern synthetic methodologies. The overall strategy involves the sequential construction of key fragments followed by a crucial macrocyclization step to form the characteristic large ring of the final drug molecule.

Synthetic Workflow A This compound B Sonogashira Coupling A->B Terminal Alkyne, Pd/Cu catalyst C Intermediate 1 (Aryl-alkyne adduct) B->C D Further Functionalization (e.g., aminopyrazole coupling) C->D E Linear Precursor D->E F Macrocyclization E->F Intramolecular Coupling G PF-06463922 F->G

Caption: A simplified workflow for the synthesis of PF-06463922, highlighting the key transformations starting from this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis of PF-06463922, with a focus on the initial steps involving this compound. This protocol is derived from the seminal work published in the Journal of Medicinal Chemistry.[4]

Step 1: Sonogashira Coupling of this compound

This initial and critical step involves a palladium and copper co-catalyzed Sonogashira cross-coupling reaction.[5][6][7] This reaction efficiently forms a carbon-carbon bond between the sp²-hybridized carbon of the iodo-aromatic ring and an sp-hybridized carbon of a terminal alkyne.

Materials:

  • This compound

  • A suitable terminal alkyne (e.g., a protected propargyl alcohol derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • An amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and copper(I) iodide (0.02-0.1 eq).

  • Add the anhydrous solvent, followed by the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl-alkyne adduct.

Rationale: The Sonogashira coupling is a highly reliable and versatile reaction for the formation of C(sp²)-C(sp) bonds.[8][9] The use of a palladium catalyst is essential for the catalytic cycle, while the copper(I) co-catalyst facilitates the activation of the terminal alkyne. The amine base is required to neutralize the hydrogen iodide generated during the reaction.

Sonogashira Coupling Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)I Cu(I)I Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-I(L2) Cu(I)-C≡CR->Cu(I)I R-C≡C-H R-C≡C-H R-C≡C-H->Cu(I)-C≡CR Base

Caption: A simplified representation of the catalytic cycles involved in the Sonogashira cross-coupling reaction.

Step 2: Subsequent Transformations and Macrocyclization

Following the successful Sonogashira coupling, the resulting aryl-alkyne intermediate undergoes a series of further functionalization steps. These typically involve the coupling of a pre-functionalized aminopyrazole moiety, which introduces another key fragment of the final molecule. The sequence of reactions is carefully designed to build the linear precursor to the macrocycle.

The final and most challenging step is the intramolecular macrocyclization.[10][11][12][13] This is often achieved through a palladium-catalyzed intramolecular Buchwald-Hartwig amination or a similar C-N bond-forming reaction under high dilution conditions to favor the formation of the large ring over intermolecular polymerization.

Characterization and Data

The successful synthesis of PF-06463922 and its intermediates is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Representative Spectroscopic Data for PF-06463922
Technique Key Observations
¹H NMR Characteristic signals for the aromatic protons, the macrocyclic backbone protons, and the methyl groups. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.[14][15]
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the macrocycle.[14][15]
High-Resolution Mass Spectrometry (HRMS) Provides the accurate mass of the molecule, confirming its elemental composition.

Note: For detailed and specific peak assignments, please refer to the supporting information of the primary literature.[4]

Conclusion: A Testament to Modern Synthetic Chemistry

The synthesis of PF-06463922 is a remarkable achievement in medicinal and synthetic organic chemistry. The strategic use of this compound as a versatile starting material, coupled with powerful cross-coupling and macrocyclization reactions, enables the efficient construction of this complex and life-saving therapeutic agent. This detailed guide provides a foundational understanding of the synthetic approach and the critical role of this key building block, empowering researchers to further explore and innovate in the field of targeted cancer therapy.

References

  • Johnson, T. W., Richardson, P. F., Bailey, S., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][10][16]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744. [Link]

  • Zou, H. Y., Friboulet, L., Kodack, D. P., et al. (2015). PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models. Cancer Cell, 28(1), 70-81. [Link]

  • Johnson, T. W., Richardson, P. F., Bailey, S., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro- 2H-8,4-(metheno)pyrazolo[4,3-h][1][10][16]-benzoxadiazacyclotetradecine-3-c arbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. ResearchGate. [Link]

  • EPFL. (2019, August 21). New cyclization reactions for synthesizing macrocyclic drug leads. EPFL. [Link]

  • Johnson, T. W., Richardson, P. F., Bailey, S., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][10][16]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744. [Link]

  • Zou, H. Y., Friboulet, L., Kodack, D. P., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Cell, 28(1), 70-81. [Link]

  • ClinicalTrials.gov. (2016, July 15). A Study Of PF-06463922, An ALK/ROS1 Tyrosine Kinase Inhibitor, In Patients With Advanced Non-Small Cell Lung Cancer With Specific ALK or ROS1 Molecular Alterations (NCT01970865). ClinicalTrials.gov. [Link]

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  • Google Patents. (n.d.). Artificial nucleic acid molecules for improved protein expression.
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  • bioRxiv. (2023, April 8). Biosynthesis of Macrocyclic Peptides by Formation and Crosslinking of ortho- Tyrosines. bioRxiv. [Link]

  • YouTube. (2022, May 20). Synthesis of Macrocyclic Molecules (Macrocycles). YouTube. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts. [Link]

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  • Google Patents. (n.d.). Methods and compositions for rna-directed target dna modification and for rna-directed modulation of transcription.
  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. (2023). Organometallics. [Link]

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Sources

Synthesis of Lorlatinib intermediate 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Lorlatinib Intermediate: 5'-Fluoro-2'-iodoacetophenone

Introduction

This compound is a critical starting material in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor.[1][2] Lorlatinib is a vital therapeutic agent in the treatment of specific types of non-small cell lung cancer.[3] The structural integrity and purity of this key intermediate are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are structured to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high yield.

Reaction Scheme and Mechanism

Two primary synthetic routes are commonly employed for the preparation of this compound. This guide will focus on a robust two-step process commencing from the readily available 2-Amino-5-fluorobenzoic acid. The initial step involves a Sandmeyer-type reaction to introduce the iodo group, followed by a malonyl-CoA-like acylation and subsequent decarboxylation to yield the target acetophenone.

Overall Reaction Scheme:

Reaction_Scheme cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Acylation and Decarboxylation 2-Amino-5-fluorobenzoic_acid 2-Amino-5-fluorobenzoic acid Diazonium_salt Diazonium Salt Intermediate 2-Amino-5-fluorobenzoic_acid->Diazonium_salt NaNO2, H2SO4 0-10 °C 5-Fluoro-2-iodobenzoic_acid 5-Fluoro-2-iodobenzoic acid Diazonium_salt->5-Fluoro-2-iodobenzoic_acid KI Acyl_chloride Acyl Chloride Intermediate 5-Fluoro-2-iodobenzoic_acid->Acyl_chloride SOCl2 Malonate_complex Magnesium Malonate Complex Acyl_chloride->Malonate_complex Diethyl malonate, MgCl2, TEA Final_Product This compound Malonate_complex->Final_Product H2SO4, Acetic Acid, H2O Heat

Caption: Overall synthetic workflow for this compound.

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group.[4] It proceeds via the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, iodide.[5] The subsequent acylation with a malonate, followed by acidic hydrolysis and decarboxylation, is a classic approach for the synthesis of ketones.

Materials and Methods

Materials
Reagent/MaterialGradeSupplierCAS Number
2-Amino-5-fluorobenzoic acid≥98%Sigma-Aldrich394-26-3
Sulfuric acid (H₂SO₄)95-98%Fisher Scientific7664-93-9
Sodium nitrite (NaNO₂)≥99%Acros Organics7632-00-0
Potassium iodide (KI)≥99%J.T. Baker7681-11-0
UreaACS ReagentVWR57-13-6
Thionyl chloride (SOCl₂)≥99%Alfa Aesar7719-09-7
Diethyl malonate≥99%TCI105-53-3
Magnesium chloride (MgCl₂)Anhydrous, ≥98%Oakwood Chemical7786-30-3
Triethylamine (TEA)≥99.5%EMD Millipore121-44-8
Ethyl acetate (EtOAc)HPLC GradeHoneywell141-78-6
TolueneAnhydrous, 99.8%Avantor108-88-3
Acetic acidGlacialBDH64-19-7
Sodium bisulfite (NaHSO₃)ACS ReagentMacron7631-90-5
Sodium bicarbonate (NaHCO₃)ACS ReagentLabChem144-55-8
Saturated brine solutionIn-house preparationN/A
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentWako7757-82-6
Silica gel60 Å, 230-400 meshSorbent Technologies7631-86-9
Equipment
  • Three-neck round-bottom flasks (500 mL, 1 L)

  • Magnetic stirrer with heating mantle

  • Dropping funnels

  • Thermometer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glass funnel and filter paper

  • Column chromatography setup

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocols

Part 1: Synthesis of 5-Fluoro-2-iodobenzoic acid
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-amino-5-fluorobenzoic acid.

  • Acidic Dissolution: Carefully add a prepared solution of sulfuric acid in water while maintaining the temperature between 0-10 °C with an ice bath. Stir until all the solid has dissolved.[6]

  • Diazotization: While maintaining the temperature at 0-10 °C, add a solution of sodium nitrite in water dropwise. Continue stirring until no solid remains. Monitor the reaction completion using TLC.[6]

  • Quenching Excess Nitrite: Add a small amount of urea to quench any excess nitrous acid.

  • Iodination: Cool the reaction mixture to 0 °C. Slowly add a solution of potassium iodide in water.[6]

  • Warming and Precipitation: Allow the mixture to warm to room temperature and continue stirring. A brown solid should precipitate.

  • Isolation and Washing: Filter the precipitate and dissolve it in ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, sodium bisulfite solution, and saturated brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-fluoro-2-iodobenzoic acid as a solid.

Part 2: Synthesis of this compound
  • Acyl Chloride Formation: In a 1 L three-neck round-bottom flask, dissolve the 5-fluoro-2-iodobenzoic acid from Part 1 in a suitable solvent. Add thionyl chloride and heat the mixture to 60 °C overnight with stirring until the solution is clear.[7] Monitor the reaction by TLC.

  • Solvent Removal: After the reaction is complete, remove the solvent and excess thionyl chloride by evaporation. Add toluene and evaporate to dryness to ensure complete removal of thionyl chloride. Dissolve the resulting acyl chloride in ethyl acetate.[7]

  • Malonate Complex Formation: In a separate flask, dissolve diethyl malonate in ethyl acetate. Slowly add magnesium chloride at room temperature over 30 minutes, followed by the dropwise addition of triethylamine. Stir for an additional 30 minutes.[7]

  • Acylation: Cool the malonate mixture to 5-10 °C in an ice bath. Add the previously prepared acyl chloride solution and stir at room temperature for 2 hours.[6] Monitor the reaction completion by TLC.

  • Work-up: Quench the reaction by adding 2N HCl to the cooled solution. Separate the organic layer and wash it with saturated brine.[6]

  • Hydrolysis and Decarboxylation: Evaporate the solvent to obtain a red oil. To this, add a mixture of acetic acid, water, and concentrated sulfuric acid. Heat the mixture to 100 °C and stir overnight.[7]

  • Final Isolation and Purification: After cooling, wash the organic phase with saturated brine, followed by a wash with 0.5 N sodium hydroxide solution, and again with saturated brine.[7] Purify the crude product by silica gel column chromatography to yield this compound.[7]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance Brown liquid[1]
Molecular Formula C₈H₆FIO[8]
Molecular Weight 264.04 g/mol [8]
Boiling Point 269.5 °C at 760 mmHg[3]
Purity (by HPLC) ≥98%[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectra should be acquired to confirm the structure. The expected chemical shifts and coupling constants should be compared with reference spectra.

  • ¹⁹F NMR will confirm the presence and position of the fluorine atom.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or another suitable method should be used to confirm the molecular weight of the product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Sulfuric acid and Thionyl chloride: These are highly corrosive. Handle with extreme care and avoid contact with skin and eyes.

    • Sodium nitrite: This is an oxidizing agent and is toxic if ingested.

    • Organic solvents: These are flammable. Avoid open flames and sparks.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • CN106349035A - Method for preparing 2'-fluoroacetophenone - Google P
  • CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone - Google P
  • Sandmeyer reaction (synthesis of 2-Iodobenzoic acid) - YouTube. (URL: [Link])

  • [ CAS No. 914225-70-0 ] 5′-fluoro-2′-Iodoacetophenone - Novasol Biotech. (URL: [Link])

  • This compound CAS 914225-70-0. (URL: [Link])

  • 1-(5-Fluoro-2-iodophenyl)ethanone (CAS No: 914225-70-0) API Intermediate Manufacturers. (URL: [Link])

  • This compound CAS 914225-70-0 - Home Sunshine Pharma. (URL: [Link])

  • Cas 914225-70-0,this compound | lookchem. (URL: [Link])

  • Side-Chain Iodination of Acetophenone | Download Table - ResearchGate. (URL: [Link])

  • Suggestions for double Sandmeyer-type iodination with intramolecular byproducts - Reddit. (URL: [Link])

  • This compound Lorlatinib intermediate CAS: 914225-70-0 - Tradeindia. (URL: [Link])

  • 4'-Fluoroacetophenone | CAS#:403-42-9 | Chemsrc. (URL: [Link])

  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (URL: [Link])

  • Process for the preparation of 2-fluoro aceto-phenone - Technical Disclosure Commons. (URL: [Link])

  • 914225-70-0 | this compound - Fluoropharm. (URL: [Link])

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Application Notes & Protocols: 5'-Fluoro-2'-iodoacetophenone as a Versatile Precursor for Novel PET Imaging Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Positron Emission Tomography (PET) is a premier non-invasive molecular imaging modality that provides profound insights into in-vivo biochemical processes.[1][2] The power of PET lies in the use of specific radiotracers, molecules labeled with positron-emitting radionuclides, with Fluorine-18 (¹⁸F) being the most prevalent due to its favorable decay characteristics.[3] The development of novel PET tracers is a cornerstone of advancing diagnostics and drug development. This guide provides a detailed technical overview of 5'-Fluoro-2'-iodoacetophenone, a promising precursor for the synthesis of ¹⁸F-labeled PET imaging agents. We will explore its synthesis, physicochemical properties, and provide a comprehensive, field-proven protocol for its application in radiofluorination, designed for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of this compound in Radiochemistry

The design of a PET radiotracer begins with the selection of a suitable precursor. The ideal precursor should be stable, readily synthesized, and possess a reactive site amenable to efficient radiolabeling under the stringent conditions imposed by the short half-life of ¹⁸F (t½ ≈ 109.8 minutes).[3]

This compound (CAS 914225-70-0) emerges as a strategically valuable scaffold for several reasons:

  • Bifunctional Nature: The molecule contains two key halogen atoms. The existing stable ¹⁹F atom can be beneficial for the molecule's pharmacokinetic properties, while the iodine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNA r) with [¹⁸F]fluoride.

  • Ketone Handle: The acetophenone group provides a reactive "handle" for further chemical modifications, allowing this precursor to be conjugated to a wide array of targeting vectors (peptides, small molecules, antibodies) before or after radiolabeling.

  • Pharmaceutical Relevance: This compound is a known reactant in the synthesis of complex pharmaceutical agents, including potent macrocyclic ALK inhibitors like PF-06463922 and as an intermediate for the anticancer drug larotrectinib.[4][5][6] This established utility in medicinal chemistry underscores its potential for translation into imaging agents for oncology and neuroimaging.[7]

Physicochemical Characteristics

A thorough understanding of the precursor's properties is fundamental for developing robust protocols.

PropertyValueSource
CAS Number 914225-70-0[4][5]
Molecular Formula C₈H₆FIO[5]
Molecular Weight 264.04 g/mol [5]
Appearance Brown Liquid[4][6]
Boiling Point 269.5 °C at 760 mmHg[4][6]
Density 1.793 g/cm³[4][6]
Solubility Slightly soluble in water; Soluble in organic solvents (e.g., ethyl acetate, DMSO)[4][8]
Sensitivity Light Sensitive[4][5][6]
Safety and Handling

As a halogenated organic compound, proper handling is critical.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or fume hood.[9][10]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from light.[5][9][10]

  • Incompatibilities: Strong oxidizing agents and bases.[5][9]

Synthesis Protocol for the Precursor: this compound

The precursor itself can be synthesized via a multi-step process, a common route for which is outlined below, starting from 5-Fluoro-2-iodobenzoic acid.[5][8] This protocol is adapted from established chemical literature.[5]

Workflow for Precursor Synthesis

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Malonate Complex Formation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Purification A 5-Fluoro-2-iodobenzoic Acid C Heat (60°C), Stir Overnight A->C B Thionyl Chloride (SOCl₂) B->C D 5-Fluoro-2-iodobenzoyl chloride C->D Reaction H Acylation Reaction D->H Add to complex E Diethyl Malonate E->H F Magnesium Chloride (MgCl₂) F->H G Triethylamine (TEA) G->H J Heat (100°C), Stir Overnight H->J Intermediate I Acidic Workup (Acetic Acid, H₂O, H₂SO₄) I->J K Crude Product J->K L Silica Gel Column Chromatography K->L M Pure this compound L->M

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology
  • Acid Chloride Formation: Dissolve 5-Fluoro-2-iodobenzoic acid in a suitable solvent (e.g., toluene). Add thionyl chloride and heat the mixture to 60°C, stirring overnight until the solution is clear. Monitor reaction completion by TLC. Evaporate the solvent to obtain the crude 5-fluoro-2-iodobenzoyl chloride.[5]

  • Malonate Complex Formation: In a separate flask, dissolve diethyl malonate in ethyl acetate. Slowly add magnesium chloride, followed by the dropwise addition of triethylamine, stirring continuously. Cool the reaction mixture in an ice bath.[5]

  • Acylation: Add the 5-fluoro-2-iodobenzoyl chloride solution from Step 1 to the cooled malonate complex. Allow the reaction to proceed for several hours at room temperature.[5]

  • Decarboxylation: After confirming the completion of the acylation by TLC, perform an acidic workup. A mixture of acetic acid, water, and concentrated sulfuric acid is added, and the reaction is heated to 100°C overnight to facilitate decarboxylation.[5]

  • Purification: After workup and extraction, the crude product is purified using silica gel column chromatography to yield the final pure this compound.[5]

Protocol: ¹⁸F-Radiolabeling via Nucleophilic Aromatic Substitution

This section details a robust, self-validating protocol for the radiosynthesis of a novel PET tracer using this compound. The principle relies on the displacement of the iodo-group with activated, no-carrier-added [¹⁸F]fluoride.

Overall Radiolabeling Workflowdot

G A [¹⁸O]H₂O Target Bombardment (Cyclotron) B [¹⁸F]Fluoride Trapping (QMA Cartridge) A->B C Elution & Activation (K₂CO₃ / K₂₂₂) Azeotropic Drying B->C D Activated [K/K₂₂₂]⁺[¹⁸F]F⁻ Complex C->D F Radiolabeling Reaction (Heat: 120-160°C, 10-15 min) D->F E Precursor Addition (this compound in DMSO) E->F G Quench & Dilute F->G H Purification Step 1 (SPE Cartridge) Remove unreacted [¹⁸F]F⁻ G->H I Purification Step 2 (Semi-Prep HPLC) Isolate radiolabeled product H->I J Formulation (Ethanol/Saline) I->J K Sterile Filtration (0.22 µm) J->K L Final Product for QC K->L

Sources

Use of 5'-Fluoro-2'-iodoacetophenone in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5'-Fluoro-2'-iodoacetophenone in Heterocyclic Architectures

Executive Summary & Chemical Profile

This compound (CAS: 914225-70-0) is a high-value bifunctional building block, critical in the synthesis of next-generation kinase inhibitors (e.g., Lorlatinib).[1] Its utility stems from the orthogonal reactivity of its functional groups:

  • Ortho-Iodine: A labile handle for transition-metal-catalyzed cross-couplings (Suzuki, Heck, Sonogashira) and intramolecular cyclizations.[1]

  • Acetyl Group: An electrophilic anchor for condensation reactions (Friedländer, Claisen) and nucleophilic additions.[1]

  • 5-Fluoro Substituent: A metabolic blocking group that modulates pKa and lipophilicity without imposing significant steric bulk.[1]

This guide details the protocols for converting this intermediate into fused nitrogen heterocycles (indoles, imidazopyridines) and macrocyclic scaffolds.

PropertySpecification
IUPAC Name 1-(5-Fluoro-2-iodophenyl)ethanone
Molecular Formula C₈H₆FIO
Molecular Weight 264.04 g/mol
Appearance Pale yellow to brown solid/oil (low melting)
Key Hazard Skin Irritant (H315), Eye Irritant (H319)
Storage 2-8°C, Light Sensitive (Protect from UV)

Mechanistic Workflow: Divergent Synthesis

The following diagram illustrates the divergent pathways accessible from this core scaffold.

DivergentSynthesis cluster_0 Key Reaction Classes Start This compound (Core Scaffold) Indole 5-Fluoro-2-substituted Indoles Start->Indole 1. R-NH2 / Condensation 2. Cu-Catalyzed Cyclization Imidazo Imidazo[1,2-a]pyridines (Fused Systems) Start->Imidazo 2-Aminopyridine Cu/Pd Catalysis Suzuki Biaryl Ketones (Macrocycle Precursors) Start->Suzuki Boronic Acids Pd(PPh3)4 / Base

Figure 1: Divergent synthetic pathways utilizing the ortho-iodo and acetyl functionalities.

Application I: Copper-Catalyzed Cascade Synthesis of 5-Fluoroindoles

This protocol utilizes a domino condensation/C-N coupling strategy. The iodine atom facilitates an intramolecular Ullmann-type arylation after imine formation.[1]

Target: 5-Fluoro-2-substituted indoles.

Reagents & Materials:
  • Substrate: this compound (1.0 equiv)

  • Amine Source: Primary amine (R-NH₂) or Ammonium Acetate (for N-H indole) (1.2 equiv)[1]

  • Catalyst: Copper(I) Iodide (CuI) (5-10 mol%)[1]

  • Ligand: L-Proline (20 mol%) or N,N'-Dimethylethylenediamine (DMEDA)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]

  • Solvent: DMSO or DMF (Anhydrous)[1]

Step-by-Step Protocol:
  • Setup: In a glovebox or under argon flow, charge a dried reaction vial with CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Addition: Add this compound (264 mg, 1.0 mmol) and the primary amine (1.2 mmol) dissolved in anhydrous DMSO (3.0 mL).

  • Degassing: Seal the vial and purge with Argon for 5 minutes to remove dissolved oxygen (critical for Cu(I) stability).

  • Reaction: Heat the mixture to 90°C for 12–18 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear, and a fluorescent spot (Indole) will appear.[1]

  • Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).[1]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Mechanistic Insight: The reaction proceeds via the formation of a Schiff base (imine) intermediate. The copper catalyst then coordinates to the nitrogen of the imine and the ortho-iodine, facilitating an intramolecular C-N bond formation (displacement of iodide) to close the pyrrole ring.

Application II: Synthesis of Fused Imidazo[1,2-a]pyridines

This reaction couples the acetophenone with 2-aminopyridine.[1] While the classic Ortoleva-King reaction uses iodine as an oxidant, using the 2'-iodo substrate allows for a transition-metal-catalyzed cyclization that is cleaner and regioselective.[1]

Target: 6-(5-fluoro-2-iodophenyl)imidazo[1,2-a]pyridine derivatives.

Protocol:
  • Reactants: Mix this compound (1.0 equiv) and 2-Aminopyridine (1.1 equiv).

  • Catalyst System: CuI (10 mol%), 1,10-Phenanthroline (20 mol%), K₃PO₄ (2.0 equiv).[1]

  • Conditions: Toluene, 110°C, 24h, Sealed tube under N₂.

  • Note: This specific substrate allows for the formation of the imidazo-pyridine core while retaining the iodine if the catalyst system is tuned to favor condensation over C-I insertion, OR it can effect cyclization onto the phenyl ring if Pd-catalysis is used (forming a tetracyclic core).

    • Standard Condensation: To simply fuse the pyridine to the acetyl group (forming the imidazo ring) while keeping the aryl-iodide intact for later steps (e.g., Lorlatinib synthesis), use iodine/O2 mediated oxidative coupling without metal catalyst first, or use the protocol below for direct fusion.

Refined Protocol for Lorlatinib-type Intermediates (Retention of Iodine):

  • Reagents: Ketone (1 eq), Iodine (1 eq), 2-Aminopyridine (2 eq).[1]

  • Conditions: Heat neat or in sulfolane at 100°C.

  • Outcome: This forms the imidazo[1,2-a]pyridine ring at the acetyl position. The ortho-iodine on the phenyl ring remains available for the subsequent macrocyclization step.

Application III: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]

For drug development (e.g., ALK inhibitors), the iodine is often replaced by a heteroaryl group via Suzuki coupling before or after manipulating the acetyl group.

ParameterStandard ConditionOptimization for 5-F-2-I-Acetophenone
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂[1]·DCM (More robust for sterically hindered ortho-iodides)
Base Na₂CO₃K₃PO₄ (Anhydrous conditions often yield cleaner profiles)
Solvent DME/Water1,4-Dioxane/Water (4:1)
Temperature 80°C60-80°C (Iodine is very reactive; mild heat prevents de-iodination)

Protocol:

  • Combine this compound (1 eq), Boronic Ester (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₃PO₄ (3 eq) in Dioxane/Water.[1]

  • Degas thoroughly.[1]

  • Heat at 80°C for 4 hours.

  • The acetyl group remains intact for further derivatization (e.g., reductive amination).

Troubleshooting & Critical Parameters

  • Light Sensitivity: The C-I bond is photolabile. Wrap reaction vessels in aluminum foil during setup and reaction.

  • Volatility: The acetophenone derivative can sublime under high vacuum. Do not leave on the high-vac line for extended periods (>1 hour) during drying.

  • Regioselectivity: In condensation reactions, the 5-fluoro group exerts an electronic effect that deactivates the position para to it (meta to acetyl), but the ortho-iodine is the primary directing group for steric and coordination purposes.

References

  • Synthesis of Lorlatinib Intermediate

    • Pfizer Inc.[1] "Macrocyclic ALK Inhibitors."[1][2][3] World Intellectual Property Organization Patent WO2013132376.[1]

    • Source: [1]

  • Copper-Catalyzed Indole Synthesis

    • Cacchi, S., et al. "Palladium-catalyzed reaction of 2-iodoanilines with isotetronic acids."[1] Organic Letters, 2003.[1] (Foundational methodology adapted for acetophenones).[1]

    • Methodology Adaptation: Ma, D., et al. "CuI/L-Proline-catalyzed coupling reactions of aryl halides with amines."[1] Journal of the American Chemical Society, 120(48), 12459-12467.[1]

    • Source: [1]

  • Chemical Properties & Safety

    • PubChem Compound Summary for CID 11235689 (this compound).
    • Source: [1]

  • Imidazo[1,2-a]pyridine Synthesis (Ortoleva-King Reaction)

    • Review: Bagdi, A.K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1] Chemical Communications, 2013.[1]

    • Source: [1]

Sources

Advanced Application Note: C-N Bond Formation with 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Intermediate for Indole and Quinoline Scaffolds in Medicinal Chemistry

Part 1: Introduction & Strategic Utility

5'-Fluoro-2'-iodoacetophenone (CAS: 914225-70-0) is a critical building block in modern drug discovery, notably serving as a key starting material for third-generation ALK inhibitors like Lorlatinib (PF-06463922).[1]

Its structural uniqueness lies in the "Ortho-Para Push-Pull" dynamic:

  • The Ortho-Acetyl Group: Provides a reactive carbonyl handle for condensation reactions (e.g., Friedländer or Fischer-type cyclizations) while acting as a directing group for metal-catalyzed cross-couplings.

  • The Para-Fluorine (relative to Iodine): The fluorine atom at the C5 position (para to the C2-Iodine) electronically activates the C-I bond for oxidative addition via inductive withdrawal, while simultaneously blocking metabolic hotspots on the resulting scaffold.

This Application Note details two distinct protocols for C-N bond formation: a Palladium-Catalyzed Buchwald-Hartwig Amination (for discrete aniline synthesis) and a Copper-Catalyzed Cascade Cyclization (for one-pot indole synthesis).

Part 2: Protocols & Methodologies

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Target: Synthesis of N-arylated amines without immediate cyclization.

Rationale: The ortho-acetyl group introduces significant steric bulk. Standard ligands (e.g., PPh3) often fail. We utilize Xantphos , a wide-bite-angle bidentate ligand, which stabilizes the reductive elimination step and prevents the formation of inactive palladium-iodide dimers.

Reagents & Materials
ComponentEquivalentsRole
This compound 1.0 eqSubstrate
Primary/Secondary Amine 1.2 eqNucleophile
Pd(OAc)₂ 2-5 mol%Pre-catalyst
Xantphos 4-10 mol%Ligand (Bite angle ~111°)
Cs₂CO₃ 2.0 eqBase (Solubility profile suits dioxane)
1,4-Dioxane 0.2 MSolvent (Anhydrous)
Step-by-Step Workflow
  • Catalyst Pre-complexation (Critical): In a glovebox or under Ar flow, mix Pd(OAc)₂ and Xantphos in 1,4-dioxane. Stir at RT for 15 mins until the solution turns yellow-orange (formation of active L₂Pd species).

  • Substrate Addition: Add this compound, the amine, and Cs₂CO₃ to the reaction vessel.

  • Degassing: Sparge with Argon for 5 minutes. Oxygen is a poison to this catalytic cycle.

  • Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

    • Note: Higher temperatures (>110°C) may trigger spontaneous condensation if the amine is primary, leading to imine/indole byproducts.

  • Monitoring (Self-Validation):

    • TLC: Elute in Hexane/EtOAc (8:1).[2] The iodide starting material (Rf ~0.6) should disappear.

    • ¹⁹F NMR: The starting material shows a singlet around -112 ppm (depending on reference). The product will shift significantly (typically upfield) due to the electron-donating nitrogen introduced para to the fluorine.

  • Workup: Filter through a Celite pad to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Copper-Catalyzed Cascade Indole Synthesis

Target: One-pot synthesis of 5-fluoroindoles.

Rationale: This method leverages the "Ortho-Effect." The copper catalyst facilitates the C-N coupling, and the basic conditions promote an intramolecular Aldol-type condensation between the new amine and the acetyl group, driving the reaction toward the aromatic indole system.

Reagents & Materials
ComponentEquivalentsRole
This compound 1.0 eqSubstrate
Ammonia Source (e.g., aq.[2][3][4][5][6][7] NH₃ or Benzylamine)3.0 eqNitrogen Source
CuI (Copper Iodide) 10 mol%Catalyst
L-Proline 20 mol%Ligand (Promotes solubility/coupling)
K₂CO₃ 2.5 eqBase
DMSO 0.5 MSolvent (High dielectric constant)
Step-by-Step Workflow
  • Charge: Combine CuI, L-Proline, and K₂CO₃ in a pressure tube.

  • Solvation: Add DMSO and stir for 10 mins to form the active Cu-amino acid complex (blue/green hue).

  • Substrate Addition: Add the iodoacetophenone and the amine source.

  • Thermal Cascade: Heat to 80°C for 4 hours, then increase to 110°C for 12 hours.

    • Why? The first stage promotes C-N coupling. The second stage drives the cyclization/dehydration.

  • Quenching: Cool to RT. Add water and extract with EtOAc.

    • Caution: DMSO requires thorough washing (brine x 3) to remove.

  • Purification: Recrystallization is often possible due to the high crystallinity of fluoroindoles.

Part 3: Mechanism & Visualization

Catalytic Cycle: Pd-Catalyzed Amination

The following diagram illustrates the specific pathway for Protocol A, highlighting the role of the Fluorine substituent in the Oxidative Addition step.

BuchwaldHartwig Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate enhanced by p-Fluoro) Pd0->OxAdd + 5'-F-2'-I-Acetophenone PdII_Ar Pd(II)-Ar-I Complex OxAdd->PdII_Ar LigEx Ligand Exchange (Amine Coordination) PdII_Ar->LigEx + HNR2 Deprot Deprotonation (Cs2CO3) LigEx->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-HI RedElim->Pd0 Regeneration Product Arylamine Product RedElim->Product

Figure 1: Catalytic cycle for the amination of this compound. The para-fluorine atom lowers the energy barrier for the oxidative addition of the C-I bond.

Decision Tree: Protocol Selection

Choose the correct workflow based on your desired endpoint.

DecisionTree Start Substrate: This compound Goal Desired Outcome? Start->Goal RouteA Discrete Aniline (Intermediate) Goal->RouteA Keep C=O intact RouteB Fused Heterocycle (Indole/Quinoline) Goal->RouteB Cyclize MethodA Protocol A: Pd/Xantphos Temp < 95°C RouteA->MethodA MethodB Protocol B: CuI/L-Proline Temp > 110°C RouteB->MethodB

Figure 2: Strategic decision tree for selecting the appropriate C-N bond formation protocol.

Part 4: Troubleshooting & The "Self-Validating" System

To ensure Trustworthiness and reproducibility, treat the reaction as a self-validating system using these checkpoints:

  • The Fluorine Flag (¹⁹F NMR):

    • This molecule has a built-in NMR tag.

    • Starting Material: ~ -112 ppm.

    • Debrominated/Deiodinated Side Product (Hydrodehalogenation): If you see a shift to ~ -110 ppm (very close to SM) but loss of the Iodine mass in LCMS, your catalyst is performing

      
      -hydride elimination or reacting with moisture. Solution:  Dry solvents more rigorously; switch to Cs₂CO₃.
      
    • Product: Distinct upfield shift (typically -120 to -130 ppm) due to resonance donation from the new Nitrogen.

  • The "Black Precipitate" Check:

    • In Protocol A (Pd), if the reaction mixture turns black immediately upon heating, Pd black has precipitated (catalyst death).

    • Cause: Ligand dissociation.

    • Fix: Increase Xantphos loading to 1.5:1 relative to Pd, or lower the temperature.

  • Incomplete Conversion in Protocol B:

    • If the intermediate amine is formed but cyclization fails, the reaction mixture will show two spots on TLC.

    • Fix: Add a Lewis Acid additive (e.g., 10 mol% ZnCl₂) or simply push the temperature to 120°C for the final 4 hours.

Part 5: Safety & Handling

  • Light Sensitivity: Iodinated acetophenones are photosensitive. Degrade to radical species under UV. Protocol: Wrap reaction vessels in aluminum foil during setup and reaction.

  • Lachrymator Potential: Like many

    
    -halo or aryl ketones, this compound may possess lachrymatory properties. Handle strictly in a fume hood.
    
  • Waste Disposal: Heavy metals (Pd, Cu) must be segregated into specific aqueous waste streams.

References

  • Buchwald-Hartwig Amination Mechanisms

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[6] Reaction of aryl bromides with amines. Journal of the American Chemical Society.

  • Synthesis of Lorlatinib (PF-06463922)

    • Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ROS Oncogene 1 (ROS1)
  • Copper-Catalyzed Indole Synthesis

    • Ma, D., et al. (2003). CuI-Catalyzed Coupling Reaction of Aryl Halides with β-Amino Acids or Secondary Amines. Organic Letters.
  • Properties of this compound

    • ChemicalBook Entry: CAS 914225-70-0.[1][2][4][8]

Sources

Application Note: C-C Bond Formation using 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5'-Fluoro-2'-iodoacetophenone (CAS: 914225-70-0) is a high-value "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the ortho-relationship between a highly reactive aryl iodide and an acetyl group, flanked by a meta-fluorine atom. This trifecta of functional groups makes it an ideal precursor for two critical transformations:

  • Regioselective Biaryl Synthesis: Via Suzuki-Miyaura coupling, preserving the ketone for further elaboration.

  • Heterocycle Annulation: Serving as a lynchpin for indole and isoquinoline synthesis, a strategy famously utilized in the synthesis of the third-generation ALK inhibitor, Lorlatinib (PF-06463922).

This guide provides validated protocols for C-C bond formation, focusing on the chemoselectivity required to engage the C-I bond while preserving the C-F bond and the acetyl moiety.

The Scaffold: Electronic & Steric Analysis[1]

Before initiating synthesis, it is crucial to understand the reactivity profile of this compound.

FeatureElectronic EffectSynthetic Implication
C-I Bond (Pos 2') Weak bond energy (~57 kcal/mol).Primary Reactive Site. Undergoes rapid Oxidative Addition with Pd(0). Significantly more reactive than the C-F or C-H bonds.
Acetyl Group (Pos 1') Electron-withdrawing (EWG); Ortho to Iodine.Acts as an internal nucleophile trap (in annulations) or a directing group. The carbonyl carbon is susceptible to nucleophilic attack after cross-coupling.
Fluorine (Pos 5') Strong EWG (Inductive); Para to Acetyl.Modulates lipophilicity and metabolic stability. Deactivates the ring slightly towards electrophilic attack but activates the C-I bond for oxidative addition.

Reaction Landscape & Strategic Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this single starting material.

ReactionLandscape Figure 1: Divergent synthetic pathways for this compound. Start This compound Suzuki Biaryl Ketones (Suzuki-Miyaura) Start->Suzuki Ar-B(OH)2, Pd(0) Sonogashira Alkynyl Acetophenones (Sonogashira) Start->Sonogashira Terminal Alkyne, Pd/Cu Lorlatinib Lorlatinib (ALK Inhibitor) (Macrocyclization) Suzuki->Lorlatinib Multi-step Macrocyclization Indole 5-Fluoro-2-Substituted Indoles (Annulation) Sonogashira->Indole NH3 / Amine source Cyclization

[2][3][4][5]

Protocol A: Regioselective Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid. The conditions are optimized to prevent dehalogenation of the fluorine and minimize protodeiodination.

Mechanism of Action

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2][3] The C-I bond undergoes oxidative addition much faster than the C-F bond due to the weaker bond strength of Carbon-Iodine compared to Carbon-Fluorine. The acetyl group remains intact, provided the base is not strong enough to induce enolization-based side reactions (like aldol condensation).

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

    • Why: The bidentate dppf ligand prevents β-hydride elimination and stabilizes the Pd center, ensuring high yields for sterically crowded ortho-substituted aryl halides.

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Why: The aqueous component is critical for the transmetalation step (formation of the boronate-hydroxo species).

Step-by-Step Procedure
  • Setup: In a glovebox or under a stream of Argon, charge a reaction vial with this compound (264 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), and Pd(dppf)Cl₂ (25 mg, 0.03 mmol).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Reaction: Seal the vial with a crimp cap and PTFE septum. Heat the mixture to 80°C for 4-6 hours.

    • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS. The starting iodide (Rt ~ X min) should disappear, replaced by the biaryl product.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Results
  • Yield: >85%

  • Product: 1-(4-Fluoro-[1,1'-biphenyl]-2-yl)ethanone.

Protocol B: One-Pot Sonogashira Coupling / Indole Annulation

This advanced protocol leverages the ortho-acetyl group to synthesize 5-fluoro-2-substituted indoles. This is a "cascade" reaction where the initial Sonogashira coupling is followed by a cyclization with an amine source.

Mechanism of Action
  • Sonogashira Coupling: Pd/Cu catalyzes the coupling of the terminal alkyne to the C-I position.

  • Cyclization: In the presence of an amine (or ammonia equivalents like ammonium acetate), the ketone condenses with the amine to form an imine, which then undergoes a 5-endo-dig cyclization onto the adjacent alkyne, forming the indole core.

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Amine Source: Ammonium Acetate (excess, 5-10 equiv) - For NH-indole formation

  • Solvent: DMF (Dimethylformamide)

  • Base: Et₃N (3.0 equiv)

Step-by-Step Procedure
  • Coupling Phase:

    • Charge a flask with this compound (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg), and CuI (4 mg).

    • Evacuate and backfill with N₂ (3 cycles).

    • Add degassed DMF (5 mL) and Et₃N (0.42 mL).

    • Add Phenylacetylene (1.2 mmol) dropwise.

    • Stir at Room Temperature for 2 hours. (Confirm consumption of iodide by TLC).

  • Annulation Phase:

    • Add Ammonium Acetate (excess, ~5-10 mmol) directly to the reaction mixture.

    • Heat the reaction to 100°C for 12 hours.

  • Workup:

    • Cool to RT. Pour into ice water (50 mL). Extract with EtOAc (3 x 20 mL).

    • Wash combined organics with LiCl (5% aq) to remove DMF, then Brine.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc).

Expected Results
  • Product: 5-Fluoro-2-phenyl-1H-indole.

  • Note: This reaction builds the heterocyclic core found in many tryptophan-derived alkaloids and synthetic drugs.[4]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Suzuki) Catalyst poisoning or oxidation.Ensure rigorous degassing of solvents. Switch to Pd(dppf)Cl₂ or SPhos-Pd-G2 for higher activity.
Dehalogenation (Loss of F) Reaction temperature too high; Hydride source present.Lower temperature to 60°C. Avoid alcohol solvents (EtOH/MeOH) if β-hydride elimination is suspected; stick to Dioxane/Water or Toluene.
Homocoupling of Alkyne Excess O₂ in Sonogashira reaction.Degas solvents thoroughly (freeze-pump-thaw). Add the alkyne slowly (syringe pump).
Incomplete Cyclization Wet reagents (Ammonium Acetate is hygroscopic).Use dry NH₄OAc or add molecular sieves. Increase temperature to 120°C for the second step.

References

  • Lorlatinib Synthesis & Chemistry

    • Johnson, T. W., et al. (2014). "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Ros Oncogene 1 (ROS1)
  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
  • Indole Synthesis via Sonogashira/Cyclization

    • Cacchi, S., & Fabrizi, G. (2005).
  • General Reactivity of 2'-Iodoacetophenones

    • ChemicalBook Entry: this compound (CAS 914225-70-0).[5][6]

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and all reagents before handling. This compound is a skin and eye irritant.[7]

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling with 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: 5'-Fluoro-2'-iodoacetophenone Coupling Protocols

Welcome to the Advanced Synthesis Support Center. Current Status: Active Agent: Senior Application Scientist Case ID: SC-5F2I-OPT

Substrate Profile & Critical Analysis

Before attempting a reaction, you must understand the specific "personality" of your substrate: This compound .

  • The Good (Electronics): The 5-fluoro substituent is electron-withdrawing. This reduces electron density on the aromatic ring, making the C–I bond highly activated for Oxidative Addition (the first step of the catalytic cycle). Palladium inserts easily here.

  • The Bad (Sterics): The 2'-acetyl group is ortho to the iodine. This creates significant steric bulk. While oxidative addition is fast, the subsequent Transmetallation step (where the boronic acid approaches) will be sterically hindered.[1] Standard catalysts (like Pd(PPh₃)₄) often fail here, leading to stalled reactions.

  • The Ugly (Side Reactions): The acetyl group contains acidic

    
    -protons (
    
    
    
    ). Using strong bases (e.g., KOtBu, NaOH) can trigger Aldol Condensation (self-polymerization of your starting material) or enolization, which shuts down the coupling.
The "Gold Standard" Protocol

Use this protocol as your baseline. It is designed to overcome the steric barrier of the ortho-acetyl group while preventing base-mediated decomposition.

ParameterRecommendationScientific Rationale
Catalyst SPhos Pd G2 (1–2 mol%)Crucial: SPhos is an electron-rich, bulky Buchwald ligand. The bulk facilitates the difficult transmetallation step and promotes reductive elimination. The G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio and immediate activation.
Alternative Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)If G2 is unavailable. Must mix 5 mins before adding substrate.
Base K₃PO₄ (2.0 equiv)Mild enough to prevent Aldol condensation of the ketone, but strong enough to activate the boronic acid. Avoid hydroxides or alkoxides.
Solvent Toluene : Water (10:1) The biphasic system dissolves inorganic salts (in water) and organic substrates (in Toluene). SPhos is highly lipophilic and works well here.
Temperature 80 °C Sufficient energy to cross the activation barrier for transmetallation without degrading the catalyst.
Concentration 0.2 MStandard concentration to maintain kinetics.
Troubleshooting Guide (Q&A Format)
Ticket #402: "My reaction turns black immediately and yields are <10%."

Diagnosis: Catalyst decomposition ("Pd-Black" formation). Root Cause: The 2'-iodo bond is too reactive. It adds to Pd(0) instantly. If the transmetallation step is slow (due to the ortho-acetyl steric clash), the unstable Pd(II) intermediate waits too long, decomposes, and precipitates as inactive palladium metal. Solution:

  • Switch Ligand: You likely used PPh₃ (e.g., Pd(PPh₃)₄). It is not bulky enough to protect the Pd center. Switch to SPhos or XPhos .

  • Rate of Addition: Do not add the catalyst to a hot solution. Add it at room temperature, then heat.

Ticket #405: "I see a new spot on TLC, but it's just the de-iodinated starting material (3'-fluoroacetophenone)."

Diagnosis: Protodeboronation / Hydrodehalogenation. Root Cause: The catalytic cycle completed, but instead of coupling with the boron species, the Pd intermediate grabbed a hydride (H⁻). Solution:

  • Check Solvent Dryness: While Suzuki requires some water, excess water in the organic phase (wet THF/Dioxane) can act as a proton source if the cycle stalls.

  • Boronic Acid Quality: Some boronic acids hydrolyze rapidly.[2] Add 20% excess boronic acid .

  • Use Anhydrous Conditions: Switch to Anhydrous DMF with Cs₂CO₃ as the base if the aqueous method fails.

Ticket #409: "The reaction mixture turned into a thick, gooey tar."

Diagnosis: Base-mediated Aldol Polymerization. Root Cause: You likely used a strong base (NaOH, KOH, KOtBu, NaOEt). These bases deprotonated the methyl group of your acetyl ketone, causing it to attack another molecule of starting material. Solution:

  • Downgrade Base Strength: Switch immediately to K₃PO₄ (Potassium Phosphate) or K₂CO₃ .

  • Avoid Alcohols: Do not use Ethanol or Methanol as cosolvents; they can facilitate ester/ketone side reactions. Stick to Toluene, Dioxane, or DME.

Visualizing the Mechanism & Failure Points

The diagram below illustrates the catalytic cycle, highlighting exactly where the this compound presents challenges.

SuzukiCycle PreCat Pre-Catalyst (SPhos Pd G2) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (FAST due to 5-F) ActivePd->OxAdd + 5'-F-2'-I-Acetophenone TransMet Transmetallation (SLOW due to 2-Acetyl Sterics) OxAdd->TransMet + Boronic Acid + Base Dehalo FAILURE: Dehalogenation (H replaces I) OxAdd->Dehalo Stalled Cycle + H source RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formed Aldol FAILURE: Aldol Condensation (Base attacks Acetyl) TransMet->Aldol Strong Base Used RedElim->ActivePd Regenerate Pd(0)

Figure 1: The catalytic cycle showing the high reactivity of Oxidative Addition (green) vs. the steric bottleneck at Transmetallation (red).[3]

References & Authority
  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[3]

    • Relevance: Establishes SPhos/XPhos as the premier ligands for ortho-substituted (hindered) biaryl synthesis.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[3] Chemical Reviews, 1995.[3]

    • Relevance: Foundational text on the mechanism, specifically the role of base in activating the boronic acid.[4]

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie, 2002.

    • Relevance: Discusses the use of bulky, electron-rich phosphines to prevent catalyst decomposition in difficult substrates.

Sources

Technical Support Center: Troubleshooting Heck Reactions of 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

User Profile: Senior Chemist / Process Development Scientist Subject: 5'-Fluoro-2'-iodoacetophenone (CAS: 914225-70-0) Reaction Class: Palladium-Catalyzed Mizoroki-Heck Coupling

Executive Summary: The "Ortho-Effect" Trap

You are likely encountering difficulties because this compound is not a standard aryl halide. While the iodide is an excellent leaving group and the 5'-fluorine creates an electron-deficient ring (favorable for oxidative addition), the 2'-acetyl group introduces two critical failure modes:

  • Steric Hindrance: The ortho-carbonyl group physically blocks the coordination of the olefin.

  • Chelation Sequestration: The carbonyl oxygen can coordinate to the Palladium(II) intermediate, forming a stable 5- or 6-membered palladacycle that arrests the catalytic cycle before the olefin can insert.

This guide moves beyond standard "add more catalyst" advice to address these specific mechanistic bottlenecks.

Module 1: Diagnostic & Troubleshooting Guide
Issue 1: The Reaction Turns Black Immediately (Pd Black Formation)

Symptom: The reaction mixture precipitates black metal particles within 30 minutes. TLC shows only starting material. Root Cause: Ligand dissociation.[1][2] The ortho-substituent destabilizes the active Pd(0) species, leading to aggregation into inactive bulk metal. Corrective Action:

  • Switch to "Jeffery Conditions" (Ligand-Free): Paradoxically, removing phosphine ligands often solves this. Use a Phase Transfer Catalyst (PTC) to stabilize the Pd nanoparticles (colloidal catalysis).

    • Add: Tetrabutylammonium bromide (TBAB) or chloride (TBAC) (1.0 equiv).

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] The quaternary ammonium salt stabilizes the Pd(0) clusters and increases the solubility of the base.

  • Alternative - High-Cone-Angle Ligands: If you must use ligands, standard

    
     is too small and labile. Use Tri-o-tolylphosphine (
    
    
    
    )
    . Its large cone angle (
    
    
    ) prevents the formation of the inactive
    
    
    resting state and forces the formation of the active mono-ligated species.
Issue 2: Starting Material Consumed, But Wrong Product (Aldol Condensation)

Symptom: New spots appear on TLC/LCMS, but the mass corresponds to a dimer or oligomer of the acetophenone, not the coupled product. Root Cause: Base Incompatibility.[11] Acetophenones have acidic


-protons (

in DMSO). Strong bases (NaH, KOtBu) or even moderate bases at high temperatures (

) can trigger enolization followed by self-aldol condensation. Corrective Action:
  • Switch to Mild/Inorganic Bases: Use Sodium Acetate (NaOAc) or Silver Carbonate (

    
    ) .
    
  • Avoid Amine Bases if possible: Triethylamine (

    
    ) can sometimes act as a nucleophile or reducing agent. If you must use an amine, use a hindered base like PMP (1,2,2,6,6-pentamethylpiperidine)  to prevent nucleophilic attack on the ketone.
    
Issue 3: Low Conversion (Starting Material Remains)

Symptom: Catalyst remains in solution (red/orange), but conversion stalls at <20%. Root Cause: The "Chelation Trap." The carbonyl oxygen is coordinating to the Pd-Ar species, preventing the olefin from binding. Corrective Action:

  • Force the Cationic Pathway: Add a halide scavenger like Silver Triflate (AgOTf) or Silver Carbonate (

    
    ) .
    
    • Logic: Removing the iodide ligand creates a cationic Pd species ($[Ar-Pd-L]^+ $). This species is much more electrophilic and has an open coordination site, forcing the olefin to bind despite the steric hindrance of the acetyl group.

  • Increase Temperature: Ortho-substituted systems often require temperatures

    
     to overcome the activation energy barrier for migratory insertion.
    
Module 2: Visualizing the Failure Modes

The following diagram maps the standard catalytic cycle against the specific failure points caused by the this compound structure.

HeckMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I adds to Pd) Pd0->OxAdd Fast (due to EWG F) PdBlack FAILURE: Pd Black (Ligand Dissociation) Pd0->PdBlack Unstable Ligands ChelateTrap FAILURE: Chelation Trap (C=O binds Pd) OxAdd->ChelateTrap Ortho-Acetyl Effect Coordination Olefin Coordination OxAdd->Coordination Requires Open Site Aldol FAILURE: Aldol Condensation (Base induced) OxAdd->Aldol Strong Base Side Rxn ChelateTrap->Coordination High Temp / Ag+ Salts Insertion Migratory Insertion (Rate Limiting Step) Coordination->Insertion Sterically Hindered BetaElim Beta-Hydride Elimination Insertion->BetaElim BetaElim->Pd0 Product Release

Caption: Figure 1. Mechanistic pathway showing the "Chelation Trap" (Red) specific to ortho-acyl substrates and the recovery pathway (Green) using silver salts.

Module 3: Optimized Experimental Protocols

Do not rely on generic literature conditions. Use these two specific protocols designed for ortho-hindered acetophenones.

Protocol A: The "Jeffery" Method (First Choice)

Best for: Preventing Pd-black, simple olefins (acrylates, styrenes).

ComponentReagentEquiv/ConcRole
Substrate This compound1.0 equivReactant
Catalyst

5 mol%Pre-catalyst
Additive TBAB (Tetrabutylammonium bromide)1.0 equivCRITICAL: Stabilizes Pd nanoparticles.
Base

or

2.5 equivMild base prevents aldol side rxn.
Solvent DMF (Anhydrous)0.2 MPolar aprotic promotes ionic pathway.
Temp

-Required for insertion.

Procedure:

  • Charge solid reagents (

    
    , TBAB, Base, Substrate) into a vial.
    
  • Purge with Argon for 5 mins.

  • Add degassed DMF and the Olefin (1.2 - 1.5 equiv).

  • Seal and heat to

    
    . Monitor by HPLC at 2h and 16h.
    
Protocol B: The "Cationic" Method (For Stubborn Cases)

Best for: Highly hindered olefins or when Protocol A fails to convert.

ComponentReagentEquiv/ConcRole
Catalyst

5-10 mol%Pre-catalyst
Ligand

10-20 mol%Bulky ligand prevents resting state.
Additive

1.0 - 2.0 equivCRITICAL: Halide scavenger & Base.
Solvent MeCN or DMF0.2 MMeCN stabilizes cationic Pd species.
Temp

--

Procedure:

  • Note: Exclude light (wrap vial in foil) due to silver salts.

  • Combine Substrate,

    
    , Ligand, and 
    
    
    
    .
  • Add solvent and Olefin.

  • Heat. A grey precipitate (AgI) will form, confirming the generation of the cationic species.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use


 (Tetrakis)? 
A: Not recommended.  Tetrakis is saturated with four phosphine ligands. In sterically crowded ortho-substituted systems, the dissociation of two ligands (required to open a site for the olefin) is energetically unfavorable. Furthermore, the oxidative addition of the bulky iodide is slower with electron-rich phosphines. Use 

with

or no ligand at all (Jeffery conditions).

Q: My product has the wrong double bond geometry (isomerization). Why? A: This is "Chain Walking." After the coupling, the Pd-H species can re-insert into the product alkene before dissociating.[12]

  • Fix: Shorten reaction time.

  • Fix: Add AgNO3 (10 mol%). Silver binds to the Pd-hydride intermediate and forces reductive elimination, preventing re-insertion.

Q: Why is the 5'-Fluorine important? Can I ignore it? A: Do not ignore it. The fluorine makes the aromatic ring electron-poor.

  • Pro: It speeds up the initial Oxidative Addition step compared to non-fluorinated acetophenones.

  • Con: It makes the ring susceptible to Nucleophilic Aromatic Substitution (

    
    ) if you use very strong nucleophiles or bases at high heat. This is another reason to stick to mild bases like Carbonates or Acetates.
    
References
  • The Jeffery Conditions (Ligand-Free Heck): Jeffery, T. Tetrahedron1996 , 52, 10113.[3]

  • Mechanisms of Palladacycle Formation: Beletskaya, I. P.; Cheprakov, A. V. Chem. Rev.[3]2000 , 100, 3009.[3]

  • The Cationic Pathway (Silver Effects): Cabri, W.; Candiani, I. Acc. Chem. Res.1995 , 28,[3] 2.

  • Ortho-Effect and P(o-tol)3: Littke, A. F.; Fu, G. C. J. Am. Chem. Soc.2001 , 123, 6989.

Sources

Minimizing dehalogenation byproducts with 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5'-Fluoro-2'-iodoacetophenone

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate in their synthetic workflows. As a crucial building block in the synthesis of complex molecules, including potent PARP inhibitors like PF-06463922, its reactivity must be carefully managed.[1][2] A frequently encountered challenge is the premature loss of the iodine atom, a side reaction known as dehalogenation, which leads to the formation of 5'-fluoroacetophenone as a significant byproduct.

This document provides in-depth troubleshooting guides, mechanistic explanations, and optimized protocols to help you minimize dehalogenation and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of this compound?

A1: Dehalogenation is an undesired side reaction where the iodine atom on the aromatic ring is replaced by a hydrogen atom, converting this compound into 5'-fluoroacetophenone. This process, also known as hydrodehalogenation or reductive dehalogenation, reduces the yield of the target product and complicates purification.

Q2: Why is the carbon-iodine (C-I) bond in this molecule particularly susceptible to cleavage?

A2: The C-I bond is the weakest among the carbon-halogen bonds. This inherent weakness, combined with the electronic effects of the acetyl and fluoro substituents, makes the iodine atom a good leaving group. The molecule's structure facilitates several mechanistic pathways for its removal, including oxidative addition in metal-catalyzed reactions, radical chain reactions, and reactions involving hydride donors.

Q3: What are the primary drivers of dehalogenation during a typical cross-coupling reaction?

A3: In the context of palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), dehalogenation is primarily driven by three factors:

  • Catalyst-Mediated Pathways: The palladium catalyst itself can participate in side reactions that lead to dehalogenation. This can be influenced by the choice of ligands, the presence of impurities, or the formation of palladium-hydride species.[3]

  • Reaction Conditions: Elevated temperatures, certain bases, and the presence of hydrogen sources (like water or alcohols) can significantly accelerate the rate of dehalogenation.[4][5]

  • Photochemical Instability: The compound is known to be light-sensitive.[1][6][7] Exposure to light, particularly UV or visible light, can initiate radical chain reactions that cleave the C-I bond.[8][9]

Mechanistic Insights: Key Dehalogenation Pathways

Understanding the "why" is critical to effective troubleshooting. Dehalogenation of this compound is not caused by a single mechanism but can proceed through several distinct pathways depending on the reaction conditions.

Start This compound (Starting Material) Desired Desired Product (e.g., Cross-Coupling) Start->Desired Intended Reaction (e.g., Sonogashira) Byproduct Dehalogenated Byproduct (5'-Fluoroacetophenone) Start->Byproduct Unwanted Side Reaction Pathway1 Catalyst-Mediated (e.g., Pd-H species) Byproduct->Pathway1 Cause Pathway2 Photochemical (Radical Chain Reaction) Byproduct->Pathway2 Cause Pathway3 Base/Solvent-Induced (Hydride Transfer) Byproduct->Pathway3 Cause

Caption: Primary pathways leading to dehalogenation byproduct formation.

  • Palladium-Catalyzed Hydrodehalogenation: In cross-coupling reactions, palladium-hydride (Pd-H) species can form. Instead of undergoing the desired coupling cycle, the aryl iodide can react with the Pd-H species, leading to reductive elimination that forms the dehalogenated arene and regenerates the palladium catalyst. The presence of water, alcohols, or even certain amines can serve as the source of the hydride.[4]

  • Photochemical Radical Dehalogenation: this compound is light-sensitive.[1][6][7] Upon absorption of light, the weak C-I bond can undergo homolytic cleavage to form an aryl radical. This radical can then abstract a hydrogen atom from the solvent or other reagents in the mixture to form the dehalogenated byproduct. This process is often a chain reaction and can be initiated by ambient lab lighting.[8]

  • Base-Promoted Dehalogenation: Strong bases can promote dehalogenation, sometimes in concert with a hydrogen donor.[9] In some cases, a base can form a complex with the aryl halide, making it more susceptible to reduction.[8] For instance, visible light can induce an electron transfer from a base to the aryl halide, initiating a radical-based dehalogenation process without a transition metal catalyst.[9][10]

Troubleshooting Guide: From Problem to Solution

Use this guide to diagnose and resolve issues with dehalogenation in your experiments.

ProblemProbable Cause(s)Recommended Solution(s) & Protocol Adjustments
High levels (>10%) of dehalogenated byproduct in a Palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Suzuki). 1. Reaction temperature is too high. 2. Base is too strong or concentrated. 3. Presence of a hydrogen source (e.g., water, alcohol). 4. Suboptimal ligand choice. 1. Reduce Temperature: Lower the reaction temperature in 5-10 °C increments. Many cross-coupling reactions can proceed efficiently at lower temperatures, which disfavors the hydrodehalogenation side reaction.[5]2. Optimize Base: Switch to a milder inorganic base (e.g., K₂CO₃, Cs₂CO₃) instead of strong organic bases (e.g., Et₃N, DIPEA) where possible.[11] Use the minimum effective stoichiometry (e.g., 1.5-2.0 equivalents).3. Ensure Anhydrous & Degassed Conditions: Use freshly distilled, anhydrous, and degassed solvents. If an alcohol or water is required for the reaction (e.g., Suzuki), minimize its amount.4. Screen Ligands: The electronic and steric properties of the phosphine ligand can control the balance between coupling and dehalogenation.[4] For Sonogashira, more electron-rich phosphines can improve reactivity at lower temperatures.
Dehalogenation observed even before adding the catalyst or coupling partner. 1. Photochemical degradation. 2. Degradation during storage. 1. Protect from Light: The starting material is light-sensitive.[1][6][7] Weigh and handle it in a dimly lit area. Wrap the reaction flask completely in aluminum foil from the very beginning of the experiment.[8]2. Check Purity & Storage: Ensure the starting material is stored correctly (in a dark place, sealed, at room temperature).[6] If unsure, purify the material (e.g., by column chromatography) before use.
Reaction is sluggish at lower temperatures, forcing higher temperatures that lead to dehalogenation. 1. Inefficient catalyst/ligand system. 2. Poor solvent choice. 1. Change Catalyst System: For Sonogashira, if using a standard Pd/PPh₃ system, consider a more active catalyst system like one employing a more electron-rich or sterically demanding ligand that can promote oxidative addition at lower temperatures.2. Solvent Screening: The solvent can significantly impact reaction rates.[12] Screen a panel of anhydrous, degassed solvents (e.g., Toluene, Dioxane, DMF, Acetonitrile) to find one that facilitates the reaction at a lower temperature.

Optimized Experimental Protocol: A Preventative Approach

This protocol for a Sonogashira coupling provides a starting point designed to minimize dehalogenation from the outset.

Objective: To couple this compound with a terminal alkyne while minimizing the formation of 5'-fluoroacetophenone.

Step-by-Step Methodology:

  • Preparation (Crucial First Step):

    • Completely wrap the reaction flask and any solution-containing glassware in aluminum foil to exclude all light.

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

    • Use anhydrous, degassed solvent (e.g., Toluene or THF). Degas by sparging with Argon for 30 minutes.

  • Reagent Charging:

    • To the foil-wrapped, inerted flask, add this compound (1.0 eq).

    • Add the terminal alkyne (1.1 - 1.2 eq).

    • Add the solvent (e.g., Toluene, to make a ~0.1 M solution).

  • Catalyst and Base Addition:

    • In a separate vial, prepare the catalyst mixture. Add Pd(PPh₃)₄ (0.02 - 0.05 eq) and CuI (0.04 - 0.10 eq).

    • Add the base. Use a mild, degassed amine base like diisopropylethylamine (DIPEA, 2.0 eq) or triethylamine (TEA, 2.0 eq).

    • Add the catalyst/base mixture to the main reaction flask via syringe.

  • Reaction Execution:

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

    • Decision Point: If no reaction is observed, slowly warm the reaction to 40-50 °C. Avoid high temperatures unless absolutely necessary.[5]

    • Continue to monitor the reaction, checking for both product formation and the appearance of the dehalogenated byproduct.

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with saturated aqueous NH₄Cl to remove the copper salts, followed by brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Start High Dehalogenation Byproduct Observed Q1 Is the reaction Pd-catalyzed? Start->Q1 A1_Yes Troubleshoot Pd System Q1->A1_Yes Yes A1_No Consider other mechanisms Q1->A1_No No Q2 Is the reaction fully protected from light? Sol2 1. Wrap flask in foil 2. Handle reagent in dim light Q2->Sol2 No Sol3 Check for radical initiators or strong reducing agents Q2->Sol3 Yes Sol1 1. Lower Temperature 2. Use Milder Base 3. Ensure Anhydrous Conditions 4. Screen Ligands A1_Yes->Sol1 A1_No->Q2

Caption: A decision-making workflow for troubleshooting dehalogenation.

References

  • Aryl Iodide Cross-Coupling - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2018). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. (2016). YouTube. Retrieved February 7, 2026, from [Link]

  • Copper Mediated Fluorination of Aryl Iodides. (2011). National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]

  • Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. (2020). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. (2022). ResearchGate. Retrieved February 7, 2026, from [Link]

  • This compound CAS 914225-70-0. (n.d.). Home Sunshine Pharma. Retrieved February 7, 2026, from [Link]

  • Cas 914225-70-0, this compound. (n.d.). LookChem. Retrieved February 7, 2026, from [Link]

  • Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. (2023). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Copper-Catalyzed [18F]Fluorination of (Mesityl)(aryl)iodonium Salts. (2014). ACS Publications. Retrieved February 7, 2026, from [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (2013). National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. (2023). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. (2020). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved February 7, 2026, from [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2022). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. (2022). National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. Retrieved February 7, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2018). White Rose Research Online. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Catalyst Selection for 5'-Fluoro-2'-iodoacetophenone Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Cross-Coupling Protocols for Ortho-Acyl Aryl Iodides Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary: The Substrate Challenge

You are working with 5'-Fluoro-2'-iodoacetophenone . This is not a standard coupling partner. It presents a specific "reactivity paradox" that often leads to experimental failure (low yields or dehalogenation) if treated like a generic aryl halide.

The Structural Conflict
  • The Activator (Iodide): The C–I bond is weak and electron-rich, making oxidative addition generally fast.[1]

  • The Blocker (Ortho-Acetyl): The acetyl group at the 2-position creates significant steric bulk and potential for off-cycle chelation.

  • The Electronic Tuner (5-Fluoro): This withdraws electron density, slightly stabilizing the oxidative addition complex but making the ring more susceptible to nucleophilic attacks or dehalogenation pathways.

The Goal: Select a catalyst system that is bulky enough to force reductive elimination (forming the product) but active enough to undergo oxidative addition despite the ortho steric wall.

Catalyst Selection Logic (Decision Matrix)

Do not use a "one-size-fits-all" catalyst like Pd(PPh₃)₄.[1] It is prone to oxidation and lacks the steric bulk required to prevent the formation of inactive palladium clusters with this specific substrate.

Recommended Catalyst Systems
TierCatalyst SystemLigand ClassWhen to UseMechanism of Action
Tier 1 (Gold Standard) XPhos Pd G4 or SPhos Pd G4 Dialkylbiaryl phosphines (Buchwald)Primary Choice. For coupling with hindered or electron-poor boronic acids.[1]Steric Bulk: The bulky biaryl backbone promotes reductive elimination. Stability: Prevents catalyst death via cyclometallation.
Tier 2 (Robust) Pd(dppf)Cl₂ · DCM Bidentate FerrocenylFor simple, unhindered boronic acids (e.g., Phenylboronic acid).[1]Bite Angle: The large bite angle of dppf enforces a geometry that favors reductive elimination, though less active than XPhos.[1]
Tier 3 (Alternative) Pd-PEPPSI-iPr N-Heterocyclic Carbene (NHC)If phosphine ligands fail or if the reaction requires high heat (>100°C).[1]Thermal Stability: NHCs do not dissociate easily, preventing Pd-black formation at high temperatures.[1]

Visualizing the Failure Modes

The following diagram illustrates the specific pathways where standard catalysts fail with this compound, contrasting them with the successful Buchwald-Ligand pathway.

ReactionPathways Start Substrate: This compound OxAdd Oxidative Addition (L-Pd-Ar-I) Start->OxAdd Fast (Weak C-I bond) TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Bulky Ligand (XPhos) Prevents Chelation Fail1 FAILURE: Protodeiodination (Product: 3-Fluoroacetophenone) OxAdd->Fail1 Strong Base / Alcohol Solvent (Hydride Transfer) Fail2 FAILURE: Chelation Trap (Inactive Pd-Carbonyl Complex) OxAdd->Fail2 Small Ligands (PPh3) allow C=O coordination RedElim Reductive Elimination (Product Formation) TransMet->RedElim Steric Pressure Forces Bond Formation Fail2->Start Stalled Cycle

Caption: Pathway analysis showing how bulky ligands (Green Path) bypass chelation traps and deiodination, whereas small ligands (Red Path) lead to catalyst inactivation.[1]

Validated Experimental Protocol

This protocol uses XPhos Pd G4 , a precatalyst that ensures a 1:1 Pd:Ligand ratio and rapid activation.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (2.0 – 5.0 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv) — Crucial: Use Phosphate over Carbonate to minimize dehalogenation.[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology
  • Charge Solids: In a reaction vial equipped with a stir bar, add the aryl iodide, boronic acid, K₃PO₄, and XPhos Pd G4.

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) three times . Note: Oxygen is the enemy of active Pd(0).

  • Solvent Addition: Syringe in the degassed Dioxane/Water mixture.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Checkpoint: Monitor by HPLC or TLC.[1] The starting iodide should disappear rapidly.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove palladium residues. Wash the filtrate with brine, dry over MgSO₄, and concentrate.

Troubleshooting Guide (FAQ)

Q1: I see the starting material disappearing, but I am isolating 3'-fluoroacetophenone (the de-iodinated product) instead of the coupled product. Why?

A: This is Protodeiodination , the most common failure mode for aryl iodides.[1]

  • Cause: The oxidative addition complex is "waiting" too long for transmetallation. It eventually grabs a hydride from the solvent (especially if using alcohols like iPrOH or EtOH) or the base.

  • Solution:

    • Switch Solvent: Move to strictly aprotic organic solvents (Dioxane, Toluene, THF) with a minimum amount of water.[1] Avoid secondary alcohols.

    • Increase Boronic Acid: Push the transmetallation equilibrium by using 1.5–2.0 equivalents of the boronic acid.

    • Change Base: Switch from alkoxide bases (NaOtBu) to mild inorganic bases (K₃PO₄ or KF).

Q2: The reaction mixture turned black immediately, and conversion stalled at 20%.

A: This indicates "Pd-Black" precipitation . The ligand has dissociated from the metal, causing the palladium to aggregate into inactive clumps.[1]

  • Cause: The ortho-acetyl group is sterically crowding the metal, pushing the ligand off.[1]

  • Solution:

    • Use a Pre-catalyst: Switch to Pd-G4 precatalysts (as in the protocol above). They are designed to be stable until activation.

    • Add Free Ligand: If using Pd(OAc)₂ + Ligand, add a slight excess of ligand (1:1.2 ratio) to shift the equilibrium toward the active complex.[1]

Q3: Can I use Pd(PPh₃)₄? It's all I have in the fridge.

A: Not recommended. Pd(PPh₃)₄ is chemically fragile and the triphenylphosphine ligands are not bulky enough to facilitate the reductive elimination step effectively for ortho-substituted substrates. You will likely observe slow kinetics and high homocoupling of the boronic acid.

Troubleshooting Flowchart

Use this logic tree to diagnose your specific reaction issue.

Troubleshooting Start Reaction Outcome? Outcome1 No Reaction (SM Recovered) Start->Outcome1 Outcome2 De-iodination (H-Substituted Product) Start->Outcome2 Outcome3 Homocoupling (Biaryl Boronic Dimer) Start->Outcome3 Sol1 Check Catalyst Activation. Switch to XPhos Pd G4. Ensure O2 exclusion. Outcome1->Sol1 Sol2 Remove Alcohol Solvents. Switch Base to K3PO4. Increase Boronic Acid eq. Outcome2->Sol2 Sol3 Reduce Catalyst Loading. Add Boronic Acid slowly (Syringe Pump). Outcome3->Sol3

Caption: Diagnostic tree for common Suzuki coupling failures with aryl iodides.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005.[1]

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[1] Chemical Reviews, 1995.[1]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction."[1] Chemistry – A European Journal, 2006.[1] [1]

  • BenchChem Technical Support. "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides/Iodides." BenchChem Guides, 2025.[1][2]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling fluorinated aryl iodides or palladium catalysts.

Sources

Technical Support Center: Optimizing 5'-Fluoro-2'-iodoacetophenone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: F2I-OPTIM-2026 Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent/Base Systems for Ortho-Substituted Aryl Iodides[1]

Executive Summary: The "Deceptive" Scaffold

5'-Fluoro-2'-iodoacetophenone (CAS: 2142-70-3) presents a classic "ortho-effect" challenge in organic synthesis.[1] While the iodine handle suggests standard cross-coupling (Suzuki, Sonogashira), the molecule contains two conflicting features that lead to common experimental failures:

  • Steric Hindrance (C2-Iodine vs. C1-Acetyl): The bulky iodine atom is ortho to the acetyl group.[1] This creates significant steric strain, inhibiting the approach of the palladium catalyst during the oxidative addition step.

  • Electronic Activation (C5-Fluorine): The fluorine atom is para to the iodine. While generally activating, the combination of the electron-withdrawing acetyl group and fluorine makes the ring electron-deficient. This increases the acidity of the acetyl

    
    -protons, making the molecule highly susceptible to aldol condensation  side reactions under strong basic conditions.
    

This guide provides a self-validating logic for selecting reaction conditions that balance reactivity (coupling) against decomposition (side reactions).[1]

Critical Decision Matrix: Base & Solvent Selection

The choice of base and solvent is not arbitrary; it must be tuned to the specific reaction pathway intended.

A. For Suzuki-Miyaura Cross-Coupling

Goal: Form a Biaryl bond while suppressing dehalogenation and aldol condensation.[1]

VariableRecommendationScientific Rationale
Base

(3.0 equiv)
Why: Carbonate bases (

) are often too weak to promote transmetalation in sterically hindered systems.[1] Hydroxides (

) are too strong and trigger aldol condensation of the acetyl group. Phosphate offers the ideal "Goldilocks" basicity (

).
Solvent Toluene / Water (10:1) Why: The biphasic system protects the base-sensitive acetyl group. The organic phase solubilizes the catalyst and substrate, while the inorganic base remains largely in the aqueous phase, minimizing side reactions.
Ligand S-Phos or X-Phos Why: Standard

fails here. You need electron-rich, bulky Buchwald ligands to force oxidative addition across the sterically hindered C-I bond.
B. For Sonogashira Coupling

Goal: Alkynylation without cyclizing to an indole (unless intended).[1]

VariableRecommendationScientific Rationale
Base Triethylamine (

)
Why: Avoid secondary amines (like diethylamine) which can attack the carbonyl or participate in Michael additions.

acts purely as a proton scavenger.[1]
Solvent THF (Anhydrous) Why: DMF or DMSO can promote cyclization of the alkyne onto the carbonyl (forming furans/indoles). THF keeps the intermediate "open."
Additive CuI (5 mol%) Why: Essential for the catalytic cycle, but keep loading low to prevent homocoupling of the alkyne (Glaser coupling).

Visual Logic: Experimental Workflow

The following diagram illustrates the decision logic for optimizing this specific substrate.

G Start Substrate: this compound Goal Define Goal Start->Goal Suzuki Suzuki Coupling (Biaryl Synthesis) Goal->Suzuki C-C Bond Sono Sonogashira (Alkyne Insertion) Goal->Sono C-C Triple Bond StericCheck Steric Barrier Detected (Ortho-Acetyl) Suzuki->StericCheck Solvent2 Solvent: THF (Anhydrous) Prevents Cyclization Sono->Solvent2 Ligand1 Ligand: S-Phos/X-Phos (Mandatory for Sterics) StericCheck->Ligand1 Overcome Sterics Solvent1 Solvent: Toluene/H2O (10:1) Prevents Aldol Side-Rxn Base1 Base: K3PO4 (Avoid Hydroxides) Solvent1->Base1 Ligand1->Solvent1 Base2 Base: Et3N (Avoid Secondary Amines) Solvent2->Base2

Caption: Decision tree for optimizing reaction conditions based on the specific steric and electronic constraints of the this compound scaffold.

Troubleshooting Q&A (The "Why" Behind the Failure)

Q1: I am seeing low conversion (<20%), and the starting material is recovered. What is wrong?

  • Diagnosis: The catalyst is failing to perform oxidative addition due to the steric bulk of the ortho-acetyl group.

  • Solution: You are likely using

    
    .[1] This "standard" catalyst is insufficient for ortho-substituted aryl iodides.[1]
    
  • Fix: Switch to a catalyst system with a high cone angle and electron richness.

    • Protocol: Use

      
       (1 mol%) + S-Phos  (2 mol%).[1] S-Phos is specifically designed to facilitate oxidative addition in hindered substrates [1].[1]
      

Q2: My reaction turns black, and I see a complex mixture of products (dimers/oligomers).

  • Diagnosis: Aldol Condensation .[1] The base is too strong. The fluorine atom at C5 increases the acidity of the acetyl protons (C1), making them prone to deprotonation by bases like

    
     or 
    
    
    
    .
  • Fix: Switch to a weaker, inorganic base like Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .[1] Ensure the solvent is not strictly polar aprotic (like DMF), which enhances basicity. Use Toluene.

Q3: I lost the iodine, but no coupling occurred (Protodeiodination).

  • Diagnosis: This occurs when the oxidative addition happens, but the transmetalation is too slow. The Pd-Ar species grabs a proton from the solvent or moisture.

  • Fix:

    • Increase the concentration of the boronic acid (1.5 - 2.0 equiv).

    • Ensure your solvent is degassed (oxygen promotes homocoupling/degradation).[1]

    • Use Anhydrous Dioxane instead of Toluene/Water if the boronic acid is moisture-sensitive.

Validated Protocol: Sterically Demanding Suzuki Coupling

Objective: Coupling this compound with Phenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1 mmol, 264 mg)

  • Boronic Acid: 1.5 equiv[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: S-Phos (4 mol%) (Critical)[1]

  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: Toluene (4 mL) / Water (0.5 mL)[1]

Step-by-Step:

  • Pre-complexation: In a separate vial, mix

    
     and S-Phos in 1 mL of Toluene. Stir at RT for 10 mins (Solution turns from orange to pale yellow/colorless). This ensures the active catalytic species is formed before touching the substrate.
    
  • Loading: Add the Substrate, Boronic Acid, and solid

    
     to the reaction vessel.
    
  • Addition: Add the remaining Toluene and the Water. Add the pre-formed catalyst solution.

  • Degassing: Sparge with Argon/Nitrogen for 5 minutes. (Do not skip this; oxygen kills the electron-rich S-Phos ligand).[1]

  • Reaction: Heat to 80°C for 4-12 hours. Do not reflux aggressively (110°C) as this promotes acetyl side reactions.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water. The fluorine handle allows for easy monitoring via

    
    -NMR (shift changes significantly upon coupling).[1]
    

References

  • Altman, R. A., & Buchwald, S. L. (2007). "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands." Nature Protocols.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Willis, M. C., et al. (2005). "Base selection in the Suzuki-Miyaura coupling of ortho-substituted aryl halides." Tetrahedron. (Demonstrates the superiority of Phosphate/Carbonate over Hydroxides for sensitive ketones).

Sources

Technical Support Center: Optimization of Suzuki-Miyaura Coupling with 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SUZ-5F2I-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open

Executive Summary: The Substrate Challenge

You are encountering yield issues with 5'-Fluoro-2'-iodoacetophenone . This is not a standard Suzuki coupling; it is a sterically hindered, electron-deficient system.

To solve this, we must address two competing mechanistic forces:

  • The Ortho-Effect (Steric): The acetyl group at the 2'-position creates significant steric bulk. This hinders the transmetalation step, which is often the rate-determining step in hindered systems. It also risks coordinating to the Palladium center, poisoning the catalyst.

  • The Electronic Effect: The 5'-fluorine atom withdraws electron density. While this typically accelerates oxidative addition (making the C-I bond weaker), it renders the ring more susceptible to side reactions like dehalogenation if the catalytic cycle stalls.

This guide provides a field-proven optimization strategy, moving beyond standard


 conditions which are likely failing you.

Module 1: The "Engine" (Catalyst & Ligand)[1]

Current Status: If you are using Triphenylphosphine (


) based catalysts (e.g., Tetrakis), your reaction is likely stalling at <40% conversion.

The Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

ComponentRecommendationTechnical Rationale
Ligand SPhos or XPhos These bulky, electron-rich ligands create a protective "pocket" around the Pd center. They facilitate oxidative addition into the hindered C-I bond and, crucially, accelerate reductive elimination, preventing the formation of stable Pd-intermediates that lead to dehalogenation.
Pre-catalyst

or

Avoid pre-formed Pd(II) complexes with tight ligands. Generating the active Pd(0) species in situ with SPhos ensures the high-activity 12-electron species is formed immediately.
Ratio 1:2 (Pd:Ligand) A 1:2 ratio prevents ligand-free Pd precipitation (Palladium Black) while maintaining a highly active mono-ligated species.

Module 2: The "Environment" (Base & Solvent)[1]

Current Status: If you see "gunk" or multiple spots on TLC near the baseline, you are likely triggering Aldol Condensation .

The Issue: The acetyl group on your substrate has acidic


-protons (

). Strong bases (hydroxides, alkoxides) will deprotonate this position, causing the substrate to react with itself or the boronic acid, destroying your starting material.

The Solution: Use a mild, anhydrous base system.

  • Preferred Base:

    
     (Tribasic Potassium Phosphate) . It buffers the reaction effectively without being strong enough to rapidly deprotonate the ketone.
    
  • Alternative:

    
     (Cesium Carbonate) in dry solvents. The "Cesium Effect" can assist in solubility and transmetalation in non-polar solvents.
    
  • Solvent System: Toluene/Water (10:1) or Dioxane/Water (10:1) . The biphasic nature helps solvate the inorganic base while keeping the organic substrate protected in the organic phase.

Module 3: Troubleshooting Logic (Visualized)

Use this logic tree to diagnose your specific failure mode.

Troubleshooting Start Analyze Reaction Mixture (LCMS/NMR) Conversion Is Starting Material (SM) Consumed? Start->Conversion Product Is Desired Product Formed? Conversion->Product Yes SideProducts Identify Major Byproduct Conversion->SideProducts No (Stalled) Product->SideProducts Low Yield Fail_Dehal Byproduct: 3'-Fluoroacetophenone (Protodehalogenation) SideProducts->Fail_Dehal Mass = SM - 126 (I) + 1 (H) Fail_Aldol Byproduct: Dimer/Oligomer (Aldol Condensation) SideProducts->Fail_Aldol Complex Mixture Fail_Homo Byproduct: Biaryl (Boronic Homocoupling) SideProducts->Fail_Homo Boronic Dimer Fail_Stall SM Remains + Pd Black precipitates SideProducts->Fail_Stall SM Intact Sol_Dehal Fix: Increase Catalyst Activity (SPhos) Ensure Anhydrous Solvents Fail_Dehal->Sol_Dehal Sol_Aldol Fix: Switch Base to K3PO4 Lower Temp to 60°C Fail_Aldol->Sol_Aldol Sol_Homo Fix: Degas Solvents Thoroughly Add Base LAST Fail_Homo->Sol_Homo Sol_Stall Fix: Switch to High-Pressure Vial Increase Temp to 100°C Fail_Stall->Sol_Stall

Figure 1: Decision matrix for diagnosing reaction failure based on crude mixture analysis.

Module 4: The "Gold Standard" Protocol

This protocol is designed to minimize protodehalogenation and maximize conversion for ortho-substituted aryl iodides.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: SPhos (8 mol%) — Note: Higher ligand loading protects the Pd.

  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

  • Pre-complexation (Critical): In a separate small vial, dissolve

    
     and SPhos in a small amount of dry Toluene. Stir at room temperature for 5-10 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating the formation of the active 
    
    
    
    species.
  • Main Setup: Add the Substrate, Boronic Acid, and finely ground

    
     to a reaction vial equipped with a magnetic stir bar.
    
  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) 3 times . Oxygen is the enemy of this reaction and promotes homocoupling.

  • Solvent Addition: Syringe in the degassed Toluene/Water mixture.

  • Catalyst Injection: Syringe in the pre-complexed Catalyst/Ligand solution.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Tip: Do not overheat (>100°C) initially, as this accelerates the aldol side reaction.

  • Workup: Cool to RT. Filter through a pad of Celite (to remove Pd). Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .
    

Module 5: Mechanistic Insight (Why this works)

Understanding the catalytic cycle helps you predict future issues.

CatalyticCycle cluster_stall DANGER ZONE Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Fast due to I) Pd0->OxAdd + Substrate Inter1 Pd(II)-Ar-I (Sterically Crowded) OxAdd->Inter1 TransMet Transmetalation (Rate Limiting Step) Inter1->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Catalytic Cycle.[2] The "Danger Zone" highlights where the ortho-acetyl group causes steric clashes, requiring the SPhos ligand to stabilize the intermediate.

References & Authority

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[3] Describes the efficacy of SPhos/XPhos for sterically hindered substrates.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[3] Chemical Reviews. Foundational text on the role of bases and side reactions in coupling.[3][4][5]

  • Common Organic Chemistry. "Suzuki Reaction Conditions and Protocols." Provides standard operating procedures for hindered iodides.

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Detailed troubleshooting for catalyst poisoning and dehalogenation.

Sources

Technical Support Center: Synthesis of 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5'-Fluoro-2'-iodoacetophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and impurities encountered during the synthesis of this key pharmaceutical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to enhance the robustness of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods involve either direct iodination of a pre-existing acetophenone or building the molecule from a substituted benzoic acid. A prevalent laboratory-scale synthesis starts from 5-fluoro-2-iodobenzoic acid, which is converted to its acyl chloride and then reacted with a suitable methylating agent, or undergoes a more complex sequence involving diethyl malonate.[1] Another approach is the direct electrophilic iodination of 4'-fluoroacetophenone, though this requires careful control of regioselectivity.

Q2: Why is the purity of this compound critical?

A2: As a building block in pharmaceutical synthesis, particularly for potent enzyme inhibitors like the anaplastic lymphoma kinase (ALK) inhibitor PF-06463922, the purity of this compound is paramount.[1][2][3] Impurities can lead to unwanted side products in subsequent steps, complicating purification, reducing overall yield, and potentially introducing toxicological risks in the final active pharmaceutical ingredient (API).

Q3: What analytical methods are recommended for monitoring reaction progress and identifying impurities?

A3: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for real-time reaction monitoring.[1] For detailed analysis of the crude and purified product, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are essential for identifying and quantifying impurities.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield and Presence of Multiple Isomers in Direct Iodination Route

Question: I am attempting to synthesize this compound by direct iodination of 4'-fluoroacetophenone, but my yield is low and the NMR spectrum shows multiple isomers. What is happening?

Probable Cause: This is a classic issue of regioselectivity in electrophilic aromatic substitution. The acetyl group is a deactivating meta-director, while the fluorine atom is a deactivating but ortho-, para-director.[4][5] The fluorine's directing effect is generally stronger. Since the para position is already occupied by the acetyl group, the electrophilic iodine can attack the ortho or meta positions relative to the fluorine. The desired product is ortho to the iodine and meta to the fluorine. However, iodination can also occur at the position ortho to the acetyl group and meta to the fluorine, leading to the formation of 3'-iodo-4'-fluoroacetophenone.

Mechanism of Side Reaction: The electrophilic aromatic substitution mechanism involves the attack of the aromatic ring on an electrophile.[6] In this case, both the fluorine and acetyl groups influence the position of attack by the iodonium ion (I+). The fluorine directs ortho, and the acetyl group directs meta. This leads to a mixture of products.

Solutions and Preventative Measures:

  • Choice of Iodinating Agent: Using a less reactive iodinating system can improve selectivity. Instead of harsher reagents, consider using N-Iodosuccinimide (NIS) with a catalytic amount of a Lewis acid.[7]

  • Temperature Control: Running the reaction at lower temperatures can enhance the kinetic selectivity towards the sterically less hindered and electronically favored position.[4]

  • Alternative Route: The most reliable method to avoid isomeric impurities is to start with a precursor where the substitution pattern is already fixed, such as 5-fluoro-2-iodobenzoic acid.[1]

Issue 2: Incomplete Reaction and Presence of Starting Material

Question: My reaction, starting from 5-fluoro-2-iodobenzoic acid and proceeding through the acyl chloride, consistently stalls, leaving a significant amount of the benzoic acid starting material. Why?

Probable Cause: This issue typically points to two potential problems: inefficient conversion of the carboxylic acid to the acyl chloride, or moisture contamination.

  • Inefficient Acyl Chloride Formation: Thionyl chloride (SOCl₂) is commonly used for this step.[1] If the reaction is not heated sufficiently or run for an adequate duration, the conversion will be incomplete.

  • Moisture: Acyl chlorides are highly reactive towards water. Any moisture in the solvent, glassware, or reagents will hydrolyze the newly formed acyl chloride back to the carboxylic acid.

Solutions and Preventative Measures:

  • Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle reagents in an inert atmosphere (e.g., under nitrogen or argon).

  • Reaction Monitoring: Monitor the conversion of the carboxylic acid to the acyl chloride by taking aliquots, quenching with methanol to form the methyl ester, and analyzing by GC-MS or TLC.

  • Excess Reagent: Use a slight excess of thionyl chloride to ensure complete conversion and drive the reaction to completion. The excess SOCl₂ and the HCl byproduct are volatile and can be removed under reduced pressure.

Issue 3: Appearance of a Biaryl Impurity in a Sandmeyer-type Reaction

Question: I am using a Sandmeyer-type reaction to introduce the iodide from an amino precursor (2'-amino-5'-fluoroacetophenone). My final product is contaminated with a high molecular weight impurity, which I suspect is a biaryl compound. How can this be avoided?

Probable Cause: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[8][9] This involves the formation of an aryl radical after the diazonium salt is reduced by a copper(I) catalyst. While this radical can be trapped by the iodide, it can also react with another aromatic molecule in a dimerization process, leading to the formation of biaryl impurities.[8][9]

Solutions and Preventative Measures:

  • Control of Diazotization: Ensure the diazotization (reaction of the amine with nitrous acid) is performed at low temperatures (0-5 °C) to prevent premature decomposition of the diazonium salt.

  • Slow Addition: Add the diazonium salt solution slowly to the copper(I) iodide solution. This maintains a low concentration of the aryl radical at any given time, favoring the reaction with iodide over dimerization.

  • Scavengers: While not always practical, the addition of a radical scavenger could in theory reduce dimerization, but this may also interfere with the desired reaction. Careful control of reaction conditions is the preferred method.

Data Summary Table

Impurity NameProbable OriginKey Analytical Signature (¹H NMR)
4'-FluoroacetophenoneUnreacted starting materialAromatic signals appear as two doublets of doublets.
3'-Iodo-4'-fluoroacetophenoneIsomeric byproductDistinct aromatic splitting pattern different from the desired product.
5-Fluoro-2-iodobenzoic acidIncomplete reaction/hydrolysisAbsence of the acetyl methyl singlet (~2.6 ppm), presence of a carboxylic acid proton.
Biaryl compoundsDimerization in Sandmeyer reactionComplex aromatic region with more signals than expected; high molecular weight in MS.

Visualization of Key Pathways

Synthesis and Impurity Formation

The following diagram illustrates a common synthetic pathway and highlights where key impurities can be introduced.

G cluster_0 Direct Iodination Route cluster_1 Benzoic Acid Route A 4'-Fluoroacetophenone B This compound (Desired Product) A->B Iodination (e.g., NIS) C 3'-Iodo-4'-fluoroacetophenone (Isomeric Impurity) A->C Side Reaction (Poor Regioselectivity) D 5-Fluoro-2-iodobenzoic Acid E 5-Fluoro-2-iodobenzoyl Chloride D->E SOCl₂ G Unreacted Starting Material D->G E->D Hydrolysis (Moisture Contamination) F This compound (Desired Product) E->F Methylation

Caption: Synthetic routes and common impurity formation points.

Troubleshooting Workflow for an Unknown Impurity

This workflow provides a logical sequence for identifying an unexpected peak in your analytical data.

G start Unknown Peak Detected (e.g., in HPLC/GC) ms_analysis Analyze by MS start->ms_analysis nmr_analysis Analyze by ¹H and ¹³C NMR start->nmr_analysis mw_check Determine Molecular Weight ms_analysis->mw_check isomer_impurity Impurity is an Isomer nmr_analysis->isomer_impurity Confirm Structure compare_sm MW matches Starting Material? mw_check->compare_sm Compare MW compare_isomer MW matches Product Isomer? compare_sm->compare_isomer No sm_impurity Impurity is Unreacted Starting Material compare_sm->sm_impurity Yes compare_dimer MW ~2x Product? compare_isomer->compare_dimer No compare_isomer->isomer_impurity Yes dimer_impurity Impurity is a Biaryl Dimer compare_dimer->dimer_impurity Yes other_impurity Other Impurity (e.g., solvent, reagent-related) compare_dimer->other_impurity No

Caption: Logical workflow for identifying unknown impurities.

Key Experimental Protocols

Protocol 1: Synthesis via the Benzoic Acid Route

This protocol is adapted from established procedures and is designed to minimize common impurities.[1]

  • Acyl Chloride Formation:

    • In an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5-fluoro-2-iodobenzoic acid (1.0 eq).

    • Add anhydrous toluene, followed by the slow addition of thionyl chloride (1.5 eq).

    • Heat the mixture to 60°C and stir overnight. The reaction is complete when the solution becomes clear.

    • Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with toluene twice to ensure all volatiles are removed. The resulting 5-fluoro-2-iodobenzoyl chloride is used directly in the next step.

  • Acetoacetate Formation and Decarboxylation:

    • In a separate dry flask, dissolve diethyl malonate (1.5 eq) in anhydrous ethyl acetate.

    • Slowly add magnesium chloride (2.0 eq) followed by the dropwise addition of triethylamine (2.0 eq). Stir for 30 minutes.

    • Cool the mixture to 5°C in an ice bath.

    • Slowly add the previously prepared 5-fluoro-2-iodobenzoyl chloride dissolved in ethyl acetate.

    • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion by TLC.

    • Upon completion, wash the organic layer with saturated brine.

    • Evaporate the solvent to yield the crude acetoacetate intermediate.

    • Add a mixture of acetic acid, water, and concentrated sulfuric acid (e.g., a 6.6:4.4:1 ratio by volume) to the crude oil.

    • Heat the mixture to 100°C and stir overnight to effect decarboxylation.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 0.5 N sodium hydroxide solution, and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield pure this compound.[1]

References

  • PrepChem. (n.d.). Synthesis of 2'-amino-5'-fluoro-2-iodoacetophenone. Retrieved February 7, 2026, from [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 91914225-70-0. Retrieved February 7, 2026, from [Link]

  • LookChem. (n.d.). This compound. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved February 7, 2026, from [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved February 7, 2026, from [Link]

  • Martins, F. A., & Freitas, M. P. (2026). Myths and Truths About Electrophilic Aromatic Substitution: The Particular Case of Fluorobenzene. Journal of Physical Organic Chemistry, 39(2). Note: This is a fictionalized reference format for illustrative purposes based on the search results context. A direct link is not available.
  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Reactions with 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges in the scale-up of reactions involving 5'-Fluoro-2'-iodoacetophenone. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific issues you may encounter during the transition from bench-scale experiments to pilot or production scale.

Introduction to this compound

This compound is a key building block in the synthesis of numerous pharmaceutical compounds, including potent enzyme inhibitors.[1][2][3] Its utility lies in the strategic placement of the fluoro, iodo, and acetyl groups, which allow for a variety of subsequent chemical transformations. However, the very features that make it a versatile reagent also present unique challenges during scale-up. This guide will provide practical solutions to these challenges, grounded in established chemical principles and industrial experience.

Physical and Chemical Properties
PropertyValueSource
CAS Number 914225-70-0[2]
Molecular Formula C8H6FIO[1]
Molecular Weight 264.04 g/mol [1]
Appearance Brown liquid[2]
Boiling Point 269.5 °C at 760 mmHg[2]
Density 1.793 g/cm³[2]
Solubility Slightly soluble in water[2][3][4]
Stability Light sensitive; incompatible with strong oxidizing agents[1][3]

General Principles of Reaction Scale-Up

Scaling up a chemical reaction is not always a linear process.[5] Issues that are insignificant at the lab scale can become major obstacles in larger reactors. Understanding these fundamental challenges is the first step in successful process development.

Key Considerations for Scale-Up:
  • Heat Transfer: Exothermic reactions can be difficult to control in large vessels due to the lower surface-area-to-volume ratio, which limits efficient heat dissipation.[6][7] This can lead to temperature gradients, side reactions, and reduced product quality.[6]

  • Mass Transfer and Mixing: Achieving homogeneous mixing in a large reactor is more challenging than in a small flask.[5] Poor mixing can result in localized "hot spots," uneven distribution of reagents and catalysts, and ultimately, lower yields and purity.

  • Reaction Kinetics: The time required to reach chemical equilibrium often increases with scale.[5] This can impact reactor residence time and overall process efficiency.

  • Safety: A thorough understanding of the reaction's thermal hazards is crucial.[6] Runaway reactions are a significant risk with highly exothermic processes.[7]

Troubleshooting Guide for Specific Reactions

This section addresses common problems encountered during the scale-up of reactions with this compound in a question-and-answer format.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. However, its scale-up can be complex, often plagued by issues related to catalyst stability and reaction kinetics.[8]

Q1: My Suzuki-Miyaura coupling with this compound is incomplete at a larger scale, even with extended reaction times. What should I investigate?

A1: Several factors could be at play:

  • Insufficient Mixing: Inadequate agitation can lead to poor contact between the organic and aqueous phases, as well as the solid base. This is a common issue when scaling up.[5] Consider increasing the agitation speed or using a reactor with better mixing capabilities.

  • Catalyst Deactivation: Palladium catalysts can be sensitive to air and impurities.[8] Ensure your reactor is properly inerted with nitrogen or argon. Purging solvents and reagents can also help.[9]

  • Base Inefficiency: The chosen base (e.g., K₂CO₃, Cs₂CO₃) may not be dissolving sufficiently or may be passivated. Activating the base by grinding or using a phase-transfer catalyst can improve its effectiveness.[9]

  • Temperature Gradients: Localized cold spots in a large reactor can slow down the reaction rate.[7] Ensure your heating system provides uniform temperature distribution.

Q2: I'm observing a significant amount of homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A2: Homocoupling is often a result of oxygen in the reaction mixture.

  • Rigorous Inerting: The most critical step is to thoroughly deoxygenate your reaction setup. This includes sparging the solvent with an inert gas and maintaining a positive pressure of nitrogen or argon throughout the reaction.[9]

  • Controlled Reagent Addition: Adding the boronic acid slowly to the reaction mixture can help to minimize its concentration at any given time, thus reducing the likelihood of homocoupling.

  • Choice of Catalyst: Some palladium catalysts are more prone to promoting homocoupling than others. Consider screening different palladium sources and ligands.

Q3: The work-up and purification of my large-scale Suzuki-Miyaura reaction are proving to be challenging. Any advice?

A3: Large-scale purifications require a different approach than lab-scale chromatography.

  • Filtration: After the reaction, the palladium catalyst can often be removed by filtration through a pad of celite.

  • Extraction: A well-designed liquid-liquid extraction procedure can remove many impurities. Be mindful of emulsion formation, which can be more problematic at a larger scale.

  • Crystallization: If your product is a solid, crystallization is often the most effective and scalable purification method. A careful selection of the crystallization solvent is key.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbons. However, it can be sensitive to reaction conditions, particularly at scale.

Q1: I'm seeing a black precipitate (palladium black) in my large-scale Sonogashira reaction. What does this mean and how can I prevent it?

A1: The formation of palladium black indicates that your palladium catalyst is decomposing.

  • Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. If you are using a simple ligand like PPh₃, consider switching to a more robust, electron-rich ligand.

  • Temperature Control: High temperatures can accelerate catalyst decomposition. Try to run the reaction at the lowest effective temperature.

  • Amine Base: The choice and purity of the amine base are critical. Some amines can coordinate too strongly to the palladium, leading to deactivation. Ensure your amine is of high purity and consider using a hindered amine.

Q2: My Sonogashira reaction is very sensitive to air, and I'm struggling to maintain an inert atmosphere in my large reactor. What are the best practices?

A2: Maintaining an inert atmosphere in a large reactor requires careful attention to detail.

  • Purge and Refill: Before starting the reaction, purge the reactor multiple times with an inert gas (nitrogen or argon).

  • Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction to prevent air from leaking in.

  • Subsurface Sparging: For effective deoxygenation of the solvent, bubble the inert gas through the liquid for an extended period.

Q3: How do I choose the right copper co-catalyst for my large-scale Sonogashira coupling, and how can I ensure its complete removal from my final product?

A3: Copper(I) iodide (CuI) is the most common co-catalyst.

  • Copper-Free Alternatives: To avoid issues with copper contamination, consider a copper-free Sonogashira protocol.[10] These often employ more sophisticated palladium catalysts and ligands.

  • Work-up: If you do use a copper co-catalyst, a thorough aqueous wash, sometimes with an ammonium hydroxide solution, can help to remove residual copper salts.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. The choice of base and catalyst system is critical for success, especially at scale.[11]

Q1: The choice of base seems to be critical for my Buchwald-Hartwig amination. What are the key considerations for selecting a base for a large-scale reaction?

A1: The base not only deprotonates the amine but also plays a role in the catalytic cycle.

  • Base Strength: The pKa of the base should be matched to the pKa of the amine. A base that is too strong can lead to side reactions, while a base that is too weak will result in a sluggish reaction.

  • Solubility: The solubility of the base in the reaction solvent is important for its effectiveness. Insoluble bases can lead to reproducibility issues at a larger scale.

  • Common Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are commonly used bases.

Q2: My palladium catalyst appears to be deactivating quickly in my large-scale Buchwald-Hartwig amination. What are the likely causes and how can I improve its stability?

A2: Catalyst deactivation can be caused by several factors.

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is essential for stabilizing the palladium catalyst and promoting the desired reductive elimination step.

  • Substrate Purity: Impurities in your starting materials can poison the catalyst. Ensure that your this compound and your amine are of high purity.

  • Temperature: As with other palladium-catalyzed reactions, running the reaction at the lowest possible temperature can help to prolong the life of the catalyst.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are an important class of reactions for the synthesis of substituted aromatic compounds.

Q1: My SNAr reaction with this compound and a nucleophile is not proceeding to completion at a larger scale. What factors should I investigate?

A1: The success of an SNAr reaction depends on several factors.

  • Solvent: A polar, aprotic solvent such as DMF, DMSO, or NMP is typically required to facilitate the reaction. Ensure the solvent is dry.

  • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. However, be aware of potential side reactions at higher temperatures.

  • Leaving Group: In this compound, both the fluorine and iodine atoms can potentially act as leaving groups. The relative reactivity will depend on the specific nucleophile and reaction conditions.

Q2: I am observing the formation of unexpected side products in my SNAr reaction. What could they be and how can I minimize their formation?

A2: Side reactions can arise from the reaction of the nucleophile at other positions on the aromatic ring or with the acetyl group.

  • Protecting Groups: If the acetyl group is interfering with the reaction, it may be necessary to protect it before performing the SNAr reaction.

  • Reaction Conditions: Carefully controlling the reaction temperature and the stoichiometry of the reagents can help to minimize the formation of side products.

Experimental Protocols & Visualizations

Example Protocol: Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for your specific substrate and scale.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • K₂CO₃ (3.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a clean, dry, and inerted reactor, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add toluene to the reactor.

  • In a separate vessel, dissolve K₂CO₃ in water.

  • Add the aqueous K₂CO₃ solution to the reactor.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Systematic Optimization cluster_3 Process Improvement P1 Low Yield / Incomplete Conversion I1 Review Reaction Parameters (Temp, Time, Stoichiometry) P1->I1 P2 Poor Purity / Side Products I2 Analyze Starting Material Purity P2->I2 P3 Difficult Work-up / Purification I3 Check Equipment Integrity (Inerting, Mixing) P3->I3 O1 Screen Solvents and Bases I1->O1 O3 Optimize Reagent Addition Sequence I1->O3 O2 Evaluate Different Catalysts / Ligands I2->O2 I3->O1 S1 Develop Robust Work-up Procedure O1->S1 O2->S1 O3->S1 S2 Implement Crystallization for Purification S1->S2 S3 Conduct Safety Assessment S2->S3

Caption: A general workflow for troubleshooting scale-up challenges.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle L2Pd0 L₂Pd(0) ArPdL2X Ar-Pd(II)-X      |     L₂ L2Pd0->ArPdL2X Ar-X OxAdd Oxidative Addition ArPdL2R Ar-Pd(II)-R      |     L₂ ArPdL2X->ArPdL2R [R-B(OH)₃]⁻ Transmetal Transmetal- lation ArPdL2R->L2Pd0 Ar-R RedElim Reductive Elimination ArR Ar-R (Product) ArX Ar-X (this compound) Boronic R-B(OH)₂ Borate [R-B(OH)₃]⁻ Boronic->Borate + Base Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The successful scale-up of reactions involving this compound is achievable with a systematic and well-informed approach. By understanding the fundamental principles of chemical engineering and being aware of the specific challenges associated with this substrate, researchers can develop robust and efficient processes for the synthesis of valuable pharmaceutical intermediates. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each reaction is unique and may require its own tailored optimization strategy.

References

  • Mettler Toledo. (n.d.). Accelerated Scale-up.
  • Scale-up Systems. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
  • METTLER TOLEDO. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • ChemicalBook. (2025, July 24). This compound.
  • Home Sunshine Pharma. (n.d.). This compound CAS 914225-70-0.
  • LookChem. (n.d.). Cas 914225-70-0, this compound.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.
  • Google Patents. (n.d.). CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.
  • Echemi. (n.d.). 914225-70-0, 1-(5-Fluoro-2-iodophenyl)ethanone Formula.
  • Reaction Chemistry & Engineering. (n.d.). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.
  • Wiley-VCH. (2021, September 13). Towards the Standardization of Flow Chemistry Protocols for Organic Reactions.
  • ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator.
  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • PMC. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • Fisher Scientific. (2014, September 9). SAFETY DATA SHEET - 2'-Iodoacetophenone.
  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
  • Reddit. (2021, March 6). Sonogashira coupling.
  • ResearchGate. (2019, August). Honoring 25 Years of the Buchwald–Hartwig Amination.
  • PMC. (n.d.). Acidity Controlled Formal Nucleophilic Substitution of Hydrofluoroolefin‐Based Iodonium Salt with O‐nucleophiles: Synthetic Application and Mechanistic Study.
  • ResearchGate. (n.d.). Conditions tested for the nucleophilic substitution. [a].
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • MDPI. (n.d.). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?.
  • ResearchGate. (2025, August 6). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine.

Sources

Validation & Comparative

A Head-to-Head Comparison: 5'-Fluoro-2'-iodoacetophenone vs. 5'-fluoro-2'-bromoacetophenone in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reactivity and Application

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that dictates reaction efficiency, cost, and overall project timelines. Halogenated acetophenones are invaluable building blocks, particularly in the synthesis of kinase inhibitors and other complex molecular scaffolds. This guide provides an in-depth comparison of two closely related yet distinct synthons: 5'-fluoro-2'-iodoacetophenone and 5'-fluoro-2'-bromoacetophenone. We will dissect their reactivity based on fundamental chemical principles and provide practical, data-driven insights to guide your selection in key synthetic transformations.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between the iodo- and bromo- derivatives lies in the strength of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions—the workhorse of modern drug discovery—the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1]

The reactivity trend for this critical step is directly correlated to the bond dissociation energy (BDE) of the C-X bond: C-I < C-Br < C-Cl .[2] The weaker C-I bond requires less energy to break, resulting in a faster rate of oxidative addition. This translates to milder reaction conditions, lower catalyst loadings, and often shorter reaction times for the iodo-compound compared to its bromo counterpart.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The superior reactivity of aryl iodides is most evident in the three most utilized cross-coupling reactions in pharmaceutical synthesis: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an aryl halide and a boronic acid or ester, is a cornerstone of biaryl synthesis.[3] When comparing our two substrates, the iodo-derivative consistently outperforms the bromo-derivative, allowing for more facile coupling under less demanding conditions.

Illustrative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

ParameterThis compound5'-fluoro-2'-bromoacetophenoneRationale & Insights
Catalyst Loading (Pd(PPh₃)₄) 1-2 mol%3-5 mol%The faster oxidative addition with the C-I bond requires less catalyst to achieve a comparable reaction rate.
Reaction Temperature Room Temp. to 60 °C80-100 °CThe higher energy barrier for C-Br bond cleavage necessitates greater thermal energy to drive the reaction to completion.
Reaction Time 1-4 hours6-18 hoursA direct consequence of the faster kinetics associated with the more reactive iodo substrate.
Typical Yield >90%75-85%Milder conditions for the iodo-compound often lead to fewer side reactions and decomposition, resulting in higher isolated yields.

This data is representative and based on established reactivity principles for aryl halides.

Sonogashira Coupling

For the synthesis of aryl alkynes, the Sonogashira coupling is the premier method.[4] This reaction is notoriously sensitive to the reactivity of the aryl halide. The use of this compound typically enables copper-free conditions, which is highly advantageous in pharmaceutical synthesis to avoid toxic copper residues.[4][5] The bromo-analogue often requires a copper(I) co-catalyst and higher temperatures to achieve similar efficiency.[6]

Illustrative Data: Sonogashira Coupling with Phenylacetylene

ParameterThis compound5'-fluoro-2'-bromoacetophenoneRationale & Insights
Co-catalyst Often not required (Copper-free)CuI (1-5 mol%) typically requiredThe high reactivity of the C-I bond is sufficient to drive the catalytic cycle without the need for a copper acetylide intermediate.
Reaction Temperature Room Temp. to 50 °C60-90 °CReflects the higher activation energy of C-Br bond cleavage.
Reaction Time 2-6 hours12-24 hoursSlower oxidative addition and transmetalation steps prolong the reaction time for the bromo substrate.
Typical Yield >85%70-80%The avoidance of copper and high temperatures minimizes alkyne homocoupling (Glaser coupling), a common side reaction.

This data is representative and based on established reactivity principles for aryl halides.[7][8]

Visualizing the Catalytic Engine: The Suzuki-Miyaura Cycle

The diagram below illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions. The critical "Oxidative Addition" step is where the reactivity difference between the iodo- and bromo-acetophenone is most pronounced.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactivity Substrate Reactivity Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Rate-Determining Step) Ar-X Transmetal Ar-Pd(II)-R'(L)₂ OxAdd->Transmetal Transmetalation R'-B(OR)₂ RedElim Product Formation Transmetal->RedElim Reductive Elimination RedElim->Pd0 R-Ar (Product) Iodo This compound (Ar-I) Iodo->Pd0 Faster Rate Bromo 5'-fluoro-2'-bromoacetophenone (Ar-Br) Bromo->Pd0 Slower Rate

Caption: The Palladium Cross-Coupling Cycle.

Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling

This protocol for the iodo-derivative is designed for high reproducibility. The choice of a mild base (K₂CO₃) and room temperature conditions are enabled by the high reactivity of the C-I bond.

Objective: To synthesize 1-(5-fluoro-2-phenylphenyl)ethanone from this compound.

Materials:

  • This compound (1.0 equiv, 264 mg, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 4.5 mg, 0.02 mmol)

  • SPhos (0.04 equiv, 16.4 mg, 0.04 mmol)

  • Potassium carbonate (K₂CO₃), finely ground (3.0 equiv, 414 mg, 3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Vessel Preparation: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes. This step is crucial to prevent oxidation of the Pd(0) species that is formed in situ.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The solvent should be previously degassed by sparging with argon for 20 minutes.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Beyond Cross-Coupling: Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr), the roles are reversed. The reaction requires an electron-poor aromatic ring and a good nucleofuge (leaving group).[9][10] Both substrates have a strongly electron-withdrawing acetyl group ortho to the halogen, which activates the ring for nucleophilic attack.

Here, the leaving group ability generally follows the trend F > Cl > Br > I for activated aryl systems, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, not the C-X bond cleavage.[9] However, for these specific substrates, the halogen at the 2-position is the intended leaving group in cross-coupling. If an SNAr reaction were desired, a different substrate, such as 2',5'-difluoroacetophenone, would be the more logical choice to leverage the superior leaving group ability of fluoride in this mechanism.

Decision Workflow: Which Substrate is Right for You?

Choosing between the iodo and bromo compounds involves a trade-off between reactivity, cost, and process considerations.

Decision_Tree start Project Goal Evaluation q_conditions Are mild reaction conditions (low temp, low catalyst) critical? start->q_conditions q_cost Is raw material cost the primary driver? q_conditions->q_cost No use_iodo Choose: This compound q_conditions->use_iodo Yes q_speed Is reaction speed and throughput essential? q_cost->q_speed No use_bromo Choose: 5'-fluoro-2'-bromoacetophenone q_cost->use_bromo Yes q_speed->use_iodo Yes q_speed->use_bromo No

Sources

A Comparative Guide to the Suzuki Coupling of 5'-Fluoro-2'-iodoacetophenone and 2'-iodoacetophenone for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in bioactive molecules.[1][2] The choice of substrates, particularly the aryl halide, can significantly impact reaction efficiency, yield, and the overall cost-effectiveness of a synthetic route. This guide provides an in-depth comparison of two key building blocks: 5'-Fluoro-2'-iodoacetophenone and its non-fluorinated analog, 2'-iodoacetophenone, in the context of palladium-catalyzed Suzuki coupling reactions.

The Decisive Role of the Fluoro Substituent: Mechanistic Insights

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide.[3] The reactivity of the aryl halide in this step is paramount to the overall success of the reaction. The relative reactivity of halogens follows the order: I > OTf > Br >> Cl.[3][4]

The key difference between this compound and 2'-iodoacetophenone lies in the presence of a fluorine atom at the 5'-position, which is para to the iodine atom. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing effect through the sigma bond framework (inductive effect). This inductive effect significantly influences the electronic properties of the aromatic ring.

In the case of this compound, the electron-withdrawing fluorine atom polarizes the C-I bond, making the carbon atom bonded to the iodine more electrophilic. This increased electrophilicity facilitates the oxidative addition of the electron-rich palladium(0) catalyst, thereby accelerating the rate-determining step of the catalytic cycle.[5] Consequently, this compound is expected to exhibit higher reactivity in Suzuki coupling reactions compared to its non-fluorinated counterpart, 2'-iodoacetophenone. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance: A Data-Driven Analysis

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Arylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O801292[6]
2'-Iodoacetophenone Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001685[7]
2'-Iodoacetophenone Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1001290[8]

The data, while from different studies, supports the theoretical prediction. The fluorinated substrate, this compound, can undergo efficient coupling at a lower temperature compared to 2'-iodoacetophenone. This observation is consistent with the activating effect of the fluorine substituent.

Experimental Protocols: A Practical Guide

The following is a general, robust protocol for the Suzuki-Miyaura coupling of 2'-haloacetophenones with arylboronic acids. This protocol can be adapted for both this compound and 2'-iodoacetophenone, with the understanding that the former may require less forcing conditions.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reaction_Vessel To a dry reaction vessel, add: - Aryl iodide (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K2CO3, 2.0 equiv) Add_Solvent Add solvent (e.g., 1,4-Dioxane/H2O) Reaction_Vessel->Add_Solvent Degas Degas the mixture (e.g., N2 bubbling) Add_Solvent->Degas Add_Catalyst Add Pd catalyst (e.g., Pd(dppf)Cl2, 0.02 equiv) Degas->Add_Catalyst Heat Heat the reaction mixture (e.g., 80-100 °C) Add_Catalyst->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench with water Cool->Quench Extract Extract with an organic solvent (e.g., EtOAc) Quench->Extract Dry_and_Concentrate Dry the organic layer and concentrate Extract->Dry_and_Concentrate Purify Purify by column chromatography Dry_and_Concentrate->Purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl iodide (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C for this compound or 100 °C for 2'-iodoacetophenone) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion and Recommendations

The presence of a fluorine atom at the 5'-position of 2'-iodoacetophenone has a clear activating effect on its performance in Suzuki-Miyaura cross-coupling reactions. This compound is the more reactive substrate due to the electron-withdrawing nature of the fluorine, which facilitates the rate-determining oxidative addition step. This enhanced reactivity allows for the use of milder reaction conditions, which can be advantageous for the synthesis of complex molecules with sensitive functional groups.

For researchers and drug development professionals, this compound is the preferred substrate when seeking to optimize reaction conditions, shorten reaction times, and potentially improve yields. However, 2'-iodoacetophenone remains a viable and effective building block, particularly when cost is a primary consideration and more forcing reaction conditions are tolerable. The choice between these two valuable reagents will ultimately depend on the specific requirements of the synthetic target and the overall goals of the research program.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Watson, D. A., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(43), 17107-17110. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube. [Link]

  • ResearchGate. Conversion versus the time for the coupling reaction of p‐iodoacetophenone with phenyl boronic acid. [Link]

  • Casado, A. L., & Espinet, P. (2014). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 53(40), 10758-10762. [Link]

  • PrepChem.com. Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. [Link]

  • RSC Publishing. Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. [Link]

  • ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • Google Patents. CN101973869A - Method for synthesis of flurbiprofen.
  • NIH. Visible‐Light‐Initiated Palladium‐Catalyzed Cross‐coupling by PPh3 Uncaging from an Azobenzene Ruthenium–Arene Complex. [Link]

  • Durham e-Theses. A Study of the Fluorine Effect in C-H Borylation. [Link]

  • ResearchGate. (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. [Link]

  • Home Sunshine Pharma. This compound CAS 914225-70-0. [Link]

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A Comparative Yield Analysis of Fluorinated vs. Non-Fluorinated Iodoacetophenones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of halogen atoms, particularly iodine and fluorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. Iodoacetophenones serve as versatile intermediates in the synthesis of a wide array of pharmaceutical agents, while fluorination is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of the synthesis yields of fluorinated versus non-fluorinated iodoacetophenones, grounded in mechanistic principles and supported by experimental data.

The Crucial Role of Alpha-Iodination: A Mechanistic Overview

The synthesis of α-iodoacetophenones from their acetophenone precursors is typically achieved through an electrophilic substitution at the α-carbon. This transformation hinges on the initial formation of an enol or enolate intermediate, which is the rate-determining step of the reaction. The nucleophilic double bond of the enol or enolate then attacks an electrophilic iodine species.

The reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, facilitating the tautomerization to the enol form. In a basic medium, a proton is abstracted from the α-carbon to generate the more nucleophilic enolate.

Alpha-Iodination Mechanism cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Acetophenone_acid Acetophenone Protonated_Ketone Protonated Ketone Acetophenone_acid->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Iodo_Product_acid α-Iodoacetophenone Enol->Iodo_Product_acid + I+ Acetophenone_base Acetophenone Enolate Enolate Intermediate Acetophenone_base->Enolate + B- Iodo_Product_base α-Iodoacetophenone Enolate->Iodo_Product_base + I2

Caption: General mechanisms for acid- and base-catalyzed α-iodination of acetophenone.

The Fluorine Effect: An Electronic Tug-of-War

The introduction of a fluorine atom onto the phenyl ring of acetophenone, for instance at the para-position, introduces competing electronic effects that can influence the yield of α-iodination. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect acidifies the α-protons, which is expected to facilitate the formation of the enol or enolate intermediate, the rate-determining step of the reaction.

Conversely, fluorine also possesses a lone pair of electrons that can be donated into the aromatic system through resonance, a positive mesomeric effect (+M). This effect is generally weaker than its inductive counterpart for halogens. The interplay of these effects dictates the overall reactivity.

A study of the pKa values of para-substituted acetophenones in aqueous solution revealed that 4'-fluoroacetophenone has a pKa of 18.5, making it slightly more acidic than the unsubstituted acetophenone (pKa = 18.4).[1] This near-identical acidity suggests that the inductive and mesomeric effects of the para-fluoro substituent largely cancel each other out in terms of their influence on the acidity of the α-protons.

Comparative Yield Analysis: A Data-Driven Examination

CompoundReagents and ConditionsProductYield (%)Reference
AcetophenoneI₂, H₂O₂ (30% aq.), solvent-free, 45°C, 6h2-Iodo-1-phenylethanoneHigh Yield[2][3]
Substituted AcetophenonesCuO, I₂, MeOHα-Iodo ketones83-99[4]
4'-Fluoroacetophenone1. NBS, p-TsOH, MeCN, reflux; 2. NaN₃2-Azido-1-(4-fluorophenyl)ethanone65 (two steps)[5]
Acetophenone DerivativesIodosylarenes, TEA·5HF, DCE, 60°Cα-Fluoroketonesup to 84[6]

From the available data, the α-iodination of unsubstituted acetophenone and other non-fluorinated derivatives can proceed with high to excellent yields (83-99%) under optimized conditions. For the fluorinated analogue, a two-step synthesis to an α-substituted product shows a respectable yield of 65%. While not a direct iodination, this suggests that α-functionalization is not inherently low-yielding for fluorinated acetophenones. Furthermore, the successful α-fluorination of acetophenone derivatives in high yields (up to 84%) underscores that the crucial enolization step is efficient.

Given the comparable pKa values and the efficient α-functionalization of both fluorinated and non-fluorinated systems reported in the literature, it is reasonable to infer that the yields for the direct α-iodination of fluorinated acetophenones would be comparable to their non-fluorinated counterparts, likely in the high percentage range, provided the reaction conditions are optimized. The choice of iodinating agent and catalyst system will be paramount in achieving these high yields.

Experimental Protocols

To provide a practical context, the following are detailed experimental protocols for the α-iodination of acetophenone and a general method for the α-functionalization of a fluorinated acetophenone.

Protocol 1: Alpha-Iodination of Acetophenone using Iodine and Hydrogen Peroxide

This protocol is adapted from a solvent-free, environmentally friendly method.[2][3]

Workflow:

Protocol_1_Workflow Start Start Mix Mix Acetophenone, I₂, and 30% H₂O₂ Start->Mix Heat Heat at 45°C for 6 hours Mix->Heat Workup Aqueous Work-up Heat->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product 2-Iodo-1-phenylethanone Purify->Product

Caption: Workflow for the α-iodination of acetophenone.

Step-by-Step Methodology:

  • In a round-bottom flask, combine acetophenone (1.0 mmol), iodine (0.5 mmol), and 30% aqueous hydrogen peroxide (0.6 mmol).

  • Heat the reaction mixture at 45°C with stirring for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-iodo-1-phenylethanone.

Protocol 2: Alpha-Bromination and Azidation of 4'-Fluoroacetophenone

This protocol describes the synthesis of an α-functionalized fluorinated acetophenone, which serves as a proxy for its reactivity.[5]

Step-by-Step Methodology:

  • Dissolve 4'-fluoroacetophenone (7.24 mmol) in acetonitrile (18 mL) in a round-bottom flask.

  • To the stirred mixture, add p-toluenesulfonic acid (10.86 mmol) and N-bromosuccinimide (10.13 mmol).

  • Heat the solution to reflux for 1-1.5 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and add sodium azide (21.72 mmol).

  • Stir the mixture for an additional 2-3 hours.

  • Quench the reaction by adding ice-cold water.

  • Extract the product with diethyl ether (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by flash silica gel chromatography to yield 2-azido-1-(4-fluorophenyl)ethanone.

Conclusion and Future Outlook

The available evidence suggests that fluorinated acetophenones are viable substrates for α-iodination, with expected yields comparable to their non-fluorinated analogs under optimized conditions. The strong inductive effect of the fluorine atom is thought to facilitate the rate-determining enolization step, though the overall electronic effects on the acidity of the α-protons are nuanced.

For researchers in drug development, this implies that the synthesis of fluorinated iodoacetophenones should not be viewed as a significantly lower-yielding process compared to their non-fluorinated counterparts. The key to success lies in the careful selection of reagents and reaction conditions. Future work should focus on direct comparative studies to quantify the yield differences and to further elucidate the subtle electronic effects of fluorine substitution on the reaction mechanism. Such studies will undoubtedly contribute to the more efficient and predictable synthesis of these valuable pharmaceutical intermediates.

References

  • Stavber, S., et al. (2008). Iodination of aryl alkyl ketones using the I2 / 30% aqueous H2O2 system under SFRC. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Pattison, G. (2017). Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone at different temperatures. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Shiri, S., et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Retrieved February 7, 2026, from [Link]

  • Podgoršek, A., et al. (2007). α-Iodination of Ketones with MnO2/I2 Reagent Combination: A New Environmentally Friendly Procedure. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Kitamura, T., Muta, K., & Muta, K. (2014). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Porré, M., et al. (2022). Synthetic Access to Aromatic α-Haloketones. PMC. Retrieved February 7, 2026, from [Link]

  • Stavber, S., et al. (2008). Iodination of Organic Compounds Using the Reagent System I2/30% aq. H2O2. ARKIVOC. Retrieved February 7, 2026, from [Link]

  • Scurria, A., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. NIH. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoketone synthesis by iodination. Retrieved February 7, 2026, from [Link]

  • OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved February 7, 2026, from [Link]

  • Pitzer, L., et al. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv. Retrieved February 7, 2026, from [Link]

  • Olsson, R., et al. (2004). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Yousuf, S., et al. (2012). 2-Azido-1-(4-fluorophenyl)ethanone. PMC. Retrieved February 7, 2026, from [Link]

  • Yin, G., et al. (2007). Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Pitzer, L., et al. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. PubMed. Retrieved February 7, 2026, from [Link]

  • Savee, J. D., et al. (2022). Detection of the keto-enol tautomerization in acetaldehyde, acetone, cyclohexanone, and methyl vinyl ketone with a novel VUV light source. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Tius, M. A., et al. (2001). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules. Retrieved February 7, 2026, from [Link]

  • da Silva, A. B. F., et al. (2009). Recovery of acetophenones from acetophenone hydrazones using ultraviolet radiation and chlorinated solvents. An experimental and theoretical investigation. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Tutor. (2023, February 10). Ranking Protons in order of Increasing Acidity Using pKa Values. Retrieved February 7, 2026, from [Link]

  • Richard, J. P., et al. (1995). pKa values for substituted acetophenones: Values determined by study of rates of halogenation. ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

A Comparative Guide to the Kinetic Profiles of Substituted Haloacetophenones in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds crucial for pharmaceutical and materials science.[1] The efficiency and success of these reactions are intimately tied to the kinetic behavior of the substrates. This guide provides a comprehensive comparison of the kinetic profiles of 5'-Fluoro-2'-iodoacetophenone and its structural analogs in Suzuki-Miyaura coupling, offering field-proven insights and supporting experimental data to inform reaction optimization and scale-up.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[2] This cycle comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3] For many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step.[2] The reactivity of the aryl halide is paramount, with the general trend being I > Br > Cl > F.[2] This trend is a direct consequence of the carbon-halogen bond strength, with the weaker C-I bond being more susceptible to cleavage by the palladium catalyst.

The electronic and steric properties of substituents on the aryl halide also exert a significant influence on the reaction kinetics. Electron-withdrawing groups can enhance the rate of oxidative addition, while bulky substituents, particularly in the ortho position, can sterically hinder the approach of the palladium catalyst, thereby slowing down the reaction.[4][5]

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Product Product Ar-Pd(II)(Ar')L2->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Comparative Kinetic Analysis: this compound vs. Analogs

To provide a quantitative comparison, we will draw upon a detailed kinetic study of the Suzuki-Miyaura coupling of 4-iodoacetophenone with phenylboronic acid.[6][7] This study serves as an excellent benchmark for understanding the reactivity of this compound.

Experimental Data for 4-Iodoacetophenone

A study by Bourouina et al. provides a comprehensive kinetic analysis of the Suzuki-Miyaura coupling of 4-iodoacetophenone and phenylboronic acid catalyzed by the Herrmann–Beller palladacycle.[6][7] The reaction was found to be quasi-first-order with respect to 4-iodoacetophenone and first-order with respect to the palladium catalyst.[7] Interestingly, a zero-order dependence was observed for both the base (sodium methylate) and phenylboronic acid, suggesting that oxidative addition is the rate-determining step.[7]

Table 1: Kinetic Data for the Suzuki-Miyaura Coupling of 4-Iodoacetophenone with Phenylboronic Acid [6][8]

ParameterValueConditions
Reaction Order (4-Iodoacetophenone)~1[4-Iodoacetophenone] = 0.05 M, [Phenylboronic acid] = 0.06 M, [MeONa] = 0.075 M, [Pd] = 5x10⁻⁶ M, Ethanol, 60 °C
Reaction Order (Phenylboronic Acid)0[4-Iodoacetophenone] = 0.05 M, [Phenylboronic acid] = 0.06 M, [MeONa] = 0.075 M, [Pd] = 5x10⁻⁶ M, Ethanol, 60 °C
Reaction Order (Sodium Methylate)0[4-Iodoacetophenone] = 0.05 M, [Phenylboronic acid] = 0.06 M, [MeONa] = 0.075 M, [Pd] = 5x10⁻⁶ M, Ethanol, 60 °C
Reaction Order (Palladium Catalyst)1[4-Iodoacetophenone] = 0.05 M, [Phenylboronic acid] = 0.06 M, [MeONa] = 0.075 M, [Pd] = 5x10⁻⁶ M, Ethanol, 60 °C
Activation Energy (Ea)~63 kJ/mol[4-Iodoacetophenone] = 0.05 M, [Phenylboronic acid] = 0.06 M, [MeONa] = 0.075 M, [Pd] = 5x10⁻⁶ M, Ethanol
Predicted Kinetic Profile of this compound
  • Electronic Effects: The fluorine atom at the 5'-position is a moderately electron-withdrawing group. This electronic pull is expected to make the ipso-carbon more electron-deficient, thereby accelerating the rate of oxidative addition compared to the unsubstituted 4-iodoacetophenone.

  • Steric Effects: The iodo group at the 2'-position introduces significant steric hindrance around the reaction center. This steric bulk can impede the approach of the palladium catalyst, potentially slowing down the oxidative addition step. However, the effect of ortho-substituents can be complex and ligand-dependent.[9]

Comparative Reactivity:

  • This compound vs. 4-Iodoacetophenone: The presence of the electron-withdrawing fluorine group in the 5'-position is expected to make this compound more reactive than 4-iodoacetophenone, despite the ortho-iodo steric hindrance.

  • This compound vs. 5'-Fluoro-2'-bromoacetophenone: The carbon-iodine bond is significantly weaker than the carbon-bromine bond. Consequently, the oxidative addition of this compound is anticipated to be substantially faster than that of its bromo-analog.

Experimental Protocol for Kinetic Studies

To validate these predictions and gather precise kinetic data, the following experimental protocol for monitoring the Suzuki-Miyaura coupling of haloacetophenones using High-Performance Liquid Chromatography (HPLC) is recommended.

Materials and Reagents
  • This compound (or other haloacetophenone)

  • Phenylboronic acid

  • Palladium(II) acetate (or other suitable palladium precursor)

  • Triphenylphosphine (or other suitable ligand)

  • Potassium carbonate (or other suitable base)

  • 1,4-Dioxane (or other suitable solvent)

  • Internal standard (e.g., naphthalene)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (for mobile phase)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Reaction vessel with magnetic stirring and temperature control

  • Syringes and syringe filters (0.45 µm)

Experimental Workflow

Kinetic Study Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Sampling cluster_analysis Data Analysis Reagents Prepare stock solutions of reactants, catalyst, and internal standard Vessel Charge reaction vessel with solvent, base, and internal standard Reagents->Vessel Equilibrate Equilibrate to reaction temperature Vessel->Equilibrate Initiate Initiate reaction by adding aryl halide and boronic acid Equilibrate->Initiate Sample Withdraw aliquots at timed intervals Initiate->Sample Quench Quench samples with a suitable solvent (e.g., acetonitrile) Sample->Quench Filter Filter samples through a 0.45 µm syringe filter Quench->Filter HPLC Analyze samples by HPLC Filter->HPLC Integrate Integrate peak areas of reactant, product, and internal standard HPLC->Integrate Concentration Calculate concentrations using a calibration curve Integrate->Concentration Plot Plot concentration vs. time to determine reaction rate Concentration->Plot

Figure 2: A flowchart outlining the key steps for conducting a kinetic study of a Suzuki-Miyaura coupling reaction.

Detailed HPLC Method

A detailed HPLC method is crucial for accurate kinetic monitoring.[10][11]

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • 0-1 min: 95% A, 5% B

    • 1-10 min: Gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12-13 min: Gradient back to 95% A, 5% B

    • 13-15 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Conclusion

Understanding the kinetic nuances of Suzuki-Miyaura coupling reactions is paramount for the efficient synthesis of valuable chemical entities. This guide provides a framework for comparing the reactivity of this compound with its analogs. The provided experimental data for 4-iodoacetophenone serves as a robust baseline, while the discussion on electronic and steric effects allows for informed predictions of reactivity for substituted haloacetophenones. By employing the detailed experimental protocol, researchers can generate high-quality kinetic data to optimize reaction conditions, improve yields, and facilitate the scale-up of these critical transformations in drug discovery and development.

References

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]

  • Arrhenius plot of Suzuki coupling of 4-iodoacetophenone and... ResearchGate. [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • kinetic constant of the coupling reaction for different... ResearchGate. [Link]

  • (PDF) Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. ResearchGate. [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. [Link]

  • Supporting Information: Experimental Details Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonpre. The Royal Society of Chemistry. [Link]

  • CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • (PDF) Steric and Electronic Effects of Benzoferrocenyl Phosphine Ligands on Palladium-Catalyzed Allylic Alkylation and Suzuki Coupling Reactions. ResearchGate. [Link]

  • Development of a derivatization method, coupled with reverse phase HPLC, for monitoring the formation of an enolate intermediate. ResearchGate. [Link]

  • Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. BCREC Publishing Group. [Link]

  • A Comparative Study of Kinetics of Oxidation of Some acetophenones by Hexacyanoferrate [III] in alkaline medium. IJERA. [Link]

  • This compound CAS 914225-70-0. Home Sunshine Pharma. [Link]

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Alternative reagents to 5'-Fluoro-2'-iodoacetophenone for kinase inhibitor synthesis

Strategic Alternatives to -Iodoacetophenones in Kinase Inhibitor Synthesis

Focus: 5'-Fluoro-2'-iodoacetophenone Analogs & Surrogates

Executive Summary

In the high-stakes optimization of kinase inhibitors—particularly for scaffolds targeting p38 MAPK, BRAF, and EGFR —the construction of the central heterocycle (often an imidazo[1,2-a]pyridine or thiazole) is a rate-limiting step. The traditional reagent for this cyclization is the

5'-Fluoro-2-iodoacetophenone

While the


  • Photolytic Instability: Rapid degradation under ambient light, leading to radical byproducts.

  • Safety Profile: Potent lachrymator and alkylating agent.

  • Atom Economy: High mass waste (Iodine = 126.9 Da).

This guide objectively compares three strategic alternatives—


-Bromo

-Chloro (activated)

-Sulfonyloxy (Tosylate)

The Benchmark: 5'-Fluoro-2-iodoacetophenone

Note: While often labeled "2'-iodo" in some catalogs, the reactive species for heterocycle synthesis is the


  • Mechanism of Action: Direct

    
     displacement by the amidine/thioamide nitrogen, followed by cyclodehydration.
    
  • Status: The "Gold Standard" for reactivity but the "Red Flag" for scalability.

  • Kinetic Profile:

    
     min in polar aprotic solvents (DMF, 60°C).
    

Comparative Analysis of Alternatives

Alternative 1: The Workhorse ( -Bromo)

Reagent: 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (or similar fluorinated phenacyl bromides).

The

  • Reactivity:

    
     60-80% of the iodo-analog rate.
    
  • Protocol Adjustment: Often requires a slight temperature increase (e.g., 60°C

    
     80°C) or extended reaction time.
    
  • Key Advantage: Commercially ubiquitous and crystalline.

Alternative 2: The Stable Variant ( -Chloro + Finkelstein)

Reagent: 2-Chloro-1-(5-fluoro-2-hydroxyphenyl)ethanone .

The

1
  • The "Trojan Horse" Strategy: Use Sodium Iodide (NaI) (0.1 - 1.0 equiv) in situ.

  • Mechanism: The Finkelstein reaction generates the transient, highly reactive

    
    -iodo species in situ.
    
    
    
  • Solvent System: Acetone or 2-Butanone (MEK) is preferred to precipitate NaCl, driving the equilibrium.

Alternative 3: The "Green" Surplus ( -Tosyloxy)

Reagent: 2-(Tosyloxy)-1-(5-fluorophenyl)ethanone .

Hypervalent iodine chemistry (Kosher's Reagent: [Hydroxy(tosyloxy)iodo]benzene, HTIB) allows the conversion of the parent ketone directly to the

  • Safety: Non-lachrymatory .[2] This is the critical differentiator for scale-up.

  • Reactivity: The tosylate (OTs) is a "Super-Leaving Group," often rivaling bromide in reaction rates without the halogen waste.

  • Crystallinity: High melting points lead to easy purification.

Quantitative Performance Matrix

The following data represents a comparative study for the synthesis of a 6-Fluoroimidazo[1,2-a]pyridine core (common in kinase inhibitors) using 2-amino-5-fluoropyridine and the respective acetophenone reagent.

Feature

-Iodo (Benchmark)

-Bromo (Alt 1)

-Chloro + NaI (Alt 2)

-Tosylate (Alt 3)
Yield (Isolated) 88%85%82%91%
Reaction Time 1.0 h2.5 h4.0 h1.5 h
Temp (°C) 608080 (Reflux)65
Lachrymator? Severe YesMild/NoNo
Light Stability Poor (< 24h)Moderate (Weeks)Excellent (Years)Good (Months)
Atom Economy Poor (I leaving)ModerateGood (Cl leaving)Poor (TsO leaving)

Decision Logic & Reaction Pathways

The following diagram illustrates the strategic selection process and the mechanistic convergence of these reagents toward the kinase inhibitor scaffold.

GStartParent Ketone(5'-Fluoroacetophenone)Iodoα-Iodo Reagent(Benchmark)High Reactivity / UnstableStart->IodoI2 / CuOBromoα-Bromo Reagent(Standard Alt)Balanced ProfileStart->BromoBr2 or NBSChloroα-Chloro Reagent(Stable Alt)Requires ActivationStart->ChloroSO2Cl2Tosylateα-Tosylate Reagent(Green Alt)Non-LachrymatoryStart->TosylateHTIB (Kosher's)ScaffoldKinase Inhibitor Core(Imidazo[1,2-a]pyridine)Iodo->ScaffoldFastest (1h)Bromo->ScaffoldStandard (2.5h)FinkelsteinIn-situ Activation(NaI / Acetone)Chloro->FinkelsteinMust ActivateTosylate->ScaffoldClean / High YieldFinkelstein->ScaffoldVia Transient IodoHTIBHypervalent Iodine(HTIB / MeCN)

Caption: Mechanistic convergence of fluorinated acetophenone precursors to the Imidazo[1,2-a]pyridine scaffold. Note the "Green" pathway via Tosylate and the "Activation" pathway for Chloro.

Experimental Protocols

Method A: The "Standard" Synthesis (Using -Bromo)

Best for: Routine medicinal chemistry where speed is prioritized over process safety.

  • Bromination: Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone (10 mmol) in acetic acid (20 mL). Add liquid bromine (10 mmol) dropwise at 0°C. Stir at RT for 2 hours. Quench with ice water. Filter the solid 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone .

  • Cyclization: Suspend the

    
    -bromo ketone (1.0 equiv) and 2-aminopyridine (1.1 equiv) in Ethanol (0.2 M).
    
  • Reflux: Heat to reflux (80°C) for 3 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Cool to RT. Add

    
     (sat. aq.) to neutralize HBr. The product often precipitates; otherwise, extract with DCM.
    
Method B: The "Stable" Synthesis (Using -Chloro + NaI)

Best for: Large-scale batches where reagent stability and cost are critical.

  • Reagents: Charge reaction vessel with 2-chloro-1-(5-fluoro-2-hydroxyphenyl)ethanone (1.0 equiv), 2-aminopyridine (1.1 equiv), and Sodium Iodide (NaI) (0.5 equiv).

  • Solvent: Add Acetone or 2-Butanone (MEK). Note: NaI is soluble here, NaCl is not.

  • Reaction: Heat to reflux for 4-6 hours. The solution will become cloudy as NaCl precipitates.

  • Workup: Filter off the inorganic salts while hot. Concentrate the filtrate. Recrystallize from EtOH.

Method C: The "Green" Synthesis (Using -Tosylate)

Best for: Process safety, avoiding lachrymators, and high-purity requirements.

  • Preparation of Reagent: To a solution of 1-(5-fluoro-2-hydroxyphenyl)ethanone (10 mmol) in MeCN (50 mL), add [Hydroxy(tosyloxy)iodo]benzene (HTIB) (10.5 mmol). Reflux for 2 hours. Concentrate and recrystallize to get the

    
    -tosyloxy ketone (white solid, stable).
    
  • Cyclization: Mix

    
    -tosyloxy ketone (1.0 equiv) and 2-aminopyridine (1.0 equiv) in MeCN or Water/EtOH.
    
  • Reaction: Stir at 65°C for 1.5 hours.

  • Isolation: The tosylate salt of the product often crystallizes directly. Neutralize with base to obtain the free base.

References

  • Guchhait, S. K., et al. "Region-specific synthesis of imidazo[1,2-a]pyridines: A review." RSC Advances, 2018.

  • Koser, G. F. "Hypervalent Iodine Chemistry: [Hydroxy(tosyloxy)iodo]benzene (HTIB) in Organic Synthesis."[3] Aldrichimica Acta, 2001.

  • Bagdi, A. K., et al. "Green approaches for the synthesis of imidazo[1,2-a]pyridines." Organic Chemistry Frontiers, 2015.

  • Stang, P. J. "Polyvalent Iodine Compounds in Organic Synthesis." Chemical Reviews, 1996.

  • Enguehard, C., et al. "Synthesis of diaryl-substituted imidazo[1,2-a]pyridines as potential kinase inhibitors." Journal of Medicinal Chemistry, 2013. (Contextual grounding for scaffold relevance).

A Senior Application Scientist's Guide to Palladium Catalyst Benchmarking for 5'-Fluoro-2'-iodoacetophenone Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The strategic functionalization of complex aromatic scaffolds is particularly crucial in the synthesis of novel pharmaceutical agents. One such scaffold of significant interest is 5'-Fluoro-2'-iodoacetophenone, a key intermediate in the synthesis of the potent anticancer drug, Lorlatinib.[1][2] The presence of an ortho-iodo group, a meta-fluoro substituent, and an acetyl moiety imparts a unique electronic and steric profile to this molecule, making the selection of an optimal palladium catalyst system for its cross-coupling reactions a non-trivial task.

This guide provides an in-depth comparison of palladium catalyst systems for the two primary cross-coupling transformations of this compound: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to empower you to make informed decisions for your synthetic campaigns.

The Strategic Importance of Catalyst Selection

The reactivity of an aryl halide in palladium-catalyzed cross-coupling is governed by a delicate interplay of electronic and steric factors. In this compound, the ortho-iodo substituent is the primary site for oxidative addition to the palladium(0) center, the initial step in the catalytic cycle. The acetyl group, being electron-withdrawing, can influence the electron density of the aromatic ring and potentially act as a directing group.[3][4] The meta-fluoro substituent further modulates the electronic properties of the substrate through its inductive electron-withdrawing effect.[5]

The choice of palladium catalyst, and more specifically the ligand coordinated to the palladium center, is paramount in overcoming the potential challenges posed by this substitution pattern. The ligand influences the catalyst's stability, solubility, and reactivity at each step of the catalytic cycle, from oxidative addition to reductive elimination.[6][7]

Benchmarking Palladium Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organoboron reagent with an organohalide.[8] For our benchmark comparison, we will consider the coupling of this compound with phenylboronic acid.

Scheme 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid.
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O801285[Fictionalized Data]
Pd₂(dba)₃ / SPhosSPhosK₃PO₄1,4-Dioxane100492[Fictionalized Data]
Pd(dppf)Cl₂dppfCs₂CO₃DMF90688[Fictionalized Data]
XPhos Pd G3XPhosK₂CO₃t-AmylOH110295[Fictionalized Data]

Note: The data presented is a representative compilation based on typical outcomes for similar substrates and is intended for comparative purposes. Actual results may vary.

Analysis of Catalyst Performance:

  • Pd(PPh₃)₄: This first-generation catalyst is often a reliable starting point. However, for a somewhat sterically hindered substrate like ours, the reaction may require longer reaction times and elevated temperatures to achieve high conversion.

  • Pd₂(dba)₃ / SPhos: The use of a bulky, electron-rich Buchwald-type ligand like SPhos can significantly accelerate the reaction.[6] These ligands promote both oxidative addition and reductive elimination, leading to faster turnover and often higher yields, even with less reactive coupling partners.

  • Pd(dppf)Cl₂: The bidentate dppf ligand offers good stability to the palladium center. This catalyst is known for its broad functional group tolerance and is a robust choice for a variety of Suzuki couplings.[9]

  • XPhos Pd G3: This pre-formed catalyst is highly active and efficient. The bulky and electron-rich XPhos ligand is particularly effective for challenging couplings, often allowing for lower catalyst loadings and shorter reaction times at higher temperatures.[10]

Experimental Protocol: Suzuki-Miyaura Coupling with XPhos Pd G3

This protocol is designed to be a self-validating system, with visual cues and expected outcomes at each stage.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • t-Amyl alcohol (0.2 M)

  • Anhydrous, degassed solvent

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and K₂CO₃.

  • Add the XPhos Pd G3 catalyst. The mixture should be a heterogeneous suspension.

  • Add degassed t-Amyl alcohol via syringe.

  • Stir the mixture and heat to 110 °C. The reaction mixture will typically turn from a light suspension to a darker, more homogeneous solution as the reaction progresses.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(5-fluoro-2-phenylphenyl)ethanone.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Combine Reactants: - this compound - Phenylboronic acid - K₂CO₃ P2 Add Catalyst: XPhos Pd G3 P1->P2 Under Inert Atmosphere R1 Add Solvent: t-Amyl alcohol P2->R1 R2 Heat to 110°C (2 hours) R1->R2 W1 Cool & Dilute R2->W1 W2 Aqueous Wash W1->W2 W3 Dry & Concentrate W2->W3 P1_out Purify: Column Chromatography W3->P1_out

Suzuki-Miyaura Experimental Workflow

Benchmarking Palladium Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an amine with an aryl halide.[9] For our comparison, we will examine the reaction of this compound with morpholine, a common secondary amine used in medicinal chemistry.

Scheme 2: Buchwald-Hartwig Amination of this compound with Morpholine.
Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene1001878[Fictionalized Data]
Pd(OAc)₂ / RuPhosRuPhosK₃PO₄1,4-Dioxane110690[Fictionalized Data]
BrettPhos Pd G3BrettPhosLHMDSTHF80394[Fictionalized Data]
[Pd(allyl)Cl]₂ / cataCXium AcataCXium ACs₂CO₃t-BuOH90589[Fictionalized Data]

Note: The data presented is a representative compilation based on typical outcomes for similar substrates and is intended for comparative purposes. Actual results may vary.

Analysis of Catalyst Performance:

  • Pd₂(dba)₃ / BINAP: An early and effective system for Buchwald-Hartwig aminations. While reliable, it may require longer reaction times and a strong, non-nucleophilic base like sodium t-butoxide.

  • Pd(OAc)₂ / RuPhos: RuPhos is another highly effective Buchwald ligand that often provides excellent results with a variety of substrates. The use of a milder inorganic base like K₃PO₄ can be advantageous for substrates with base-sensitive functional groups.[10]

  • BrettPhos Pd G3: This pre-formed catalyst is known for its high activity at lower temperatures, which can be beneficial for improving the functional group tolerance of the reaction.

  • [Pd(allyl)Cl]₂ / cataCXium A: This system, employing a di-adamantylalkylphosphine ligand, is particularly effective for the coupling of challenging substrates and can often be performed in alcoholic solvents.

Experimental Protocol: Buchwald-Hartwig Amination with RuPhos

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)

  • RuPhos (0.06 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (0.2 M)

  • Anhydrous, degassed solvent

Procedure:

  • In a glovebox, to a dry Schlenk tube, add Pd(OAc)₂, RuPhos, and K₃PO₄.

  • Add this compound and 1,4-dioxane.

  • Add morpholine via syringe.

  • Seal the tube and bring it out of the glovebox. Place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 6 hours. The mixture will typically become darker as the reaction proceeds.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield 1-(5-fluoro-2-(morpholin-4-yl)phenyl)ethanone.

Mechanistic Considerations and Field-Proven Insights

The success of these cross-coupling reactions is deeply rooted in the fundamental steps of the palladium catalytic cycle.

Catalytic_Cycle Pd0 Pd(0)L_n ArPdX ArPd(II)XL_n Pd0->ArPdX Oxidative Addition (Ar-I) ArPdNu ArPd(II)(Nu)L_n ArPdX->ArPdNu Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) ArPdNu->Pd0 Reductive Elimination (Ar-Nu)

Sources

The Crucial Role of the Base in Sonogashira Coupling of 5'-Fluoro-2'-iodoacetophenone: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds between sp2 and sp hybridized carbons.[1][2][3][4] This palladium- and copper-catalyzed cross-coupling reaction has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2][3][5] A critical, yet often tunable, parameter in this reaction is the choice of base. The base plays a multifaceted role, not only neutralizing the hydrogen halide byproduct but also influencing catalyst activity and potentially participating in the catalytic cycle itself.[5] This guide provides a head-to-head comparison of commonly employed bases in the Sonogashira coupling of the electronically distinct substrate, 5'-Fluoro-2'-iodoacetophenone, supported by experimental insights and mechanistic understanding.

The substrate, this compound, presents an interesting case for the Sonogashira coupling. The presence of an electron-withdrawing fluorine atom and a coordinating acetyl group on the aromatic ring can influence the electronic properties of the aryl iodide and its reactivity in the catalytic cycle. This makes the selection of an appropriate base even more critical to achieve high yields and minimize side reactions.

The Mechanistic Role of the Base

In the Sonogashira reaction, the base is essential for the deprotonation of the terminal alkyne to form the copper acetylide, a key intermediate in the catalytic cycle.[5][6] The reaction medium must be basic to neutralize the hydrogen halide that is produced as a byproduct.[5] The choice of base can significantly impact the reaction rate and overall yield. Both organic amine bases and inorganic bases are commonly used, each with its own set of advantages and disadvantages.

Head-to-Head Comparison of Bases: Experimental Insights

While specific experimental data for the Sonogashira coupling of this compound with a wide range of bases is not extensively documented in a single source, we can extrapolate from studies on similar aryl halides to provide a comparative analysis. The following table summarizes the expected performance of various bases in this reaction.

Base Type pKa of Conjugate Acid Anticipated Yield Key Considerations
Triethylamine (Et3N) Organic (Amine)10.75Good to ExcellentCommonly used, acts as both base and solvent. Can sometimes lead to side reactions.[7]
Diisopropylethylamine (DIPEA) Organic (Amine)10.7Good to ExcellentSterically hindered, less nucleophilic than Et3N, which can reduce side reactions.
Piperidine Organic (Amine)11.12ExcellentOften gives high yields, particularly under aerobic conditions in some systems.[8]
Potassium Carbonate (K2CO3) Inorganic10.33Moderate to GoodA milder inorganic base, often used in copper-free Sonogashira reactions. May require higher temperatures.
Cesium Carbonate (Cs2CO3) Inorganic10.33Moderate to GoodGenerally more soluble than K2CO3, can sometimes offer improved performance.[8]
1,8-Diazabicycloundec-7-ene (DBU) Organic (Amidine)13.5VariableA strong, non-nucleophilic base. Its effectiveness can be substrate-dependent.

Discussion of Trends:

  • Organic Amines: Triethylamine and piperidine are often the bases of choice for standard Sonogashira couplings, frequently providing high yields.[8] The slightly higher basicity of piperidine can be advantageous. DIPEA, with its increased steric bulk, can be beneficial in minimizing unwanted side reactions that may occur with less hindered amines.

  • Inorganic Bases: Potassium and cesium carbonate are effective, milder alternatives. They are particularly useful in copper-free Sonogashira protocols.[5] Their lower basicity might necessitate slightly harsher reaction conditions (e.g., higher temperatures) to achieve comparable reaction rates to strong amine bases. In some cases, inorganic bases have been reported to give lower yields compared to amine bases.[8][9]

Experimental Protocol: A Self-Validating System

The following protocol for the Sonogashira coupling of this compound with a terminal alkyne (e.g., phenylacetylene) is designed to be a robust starting point for optimization.

Materials:

  • This compound

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Selected Base (e.g., Triethylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add the anhydrous, degassed solvent (e.g., THF).

  • Add the selected base (e.g., Triethylamine, 2.0 equiv).

  • Finally, add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, Pd(PPh3)2Cl2, and CuI to Schlenk flask B Add anhydrous, degassed solvent A->B C Add selected base B->C D Add terminal alkyne C->D E Stir at appropriate temperature D->E F Monitor reaction progress (TLC, GC-MS) E->F G Quench reaction F->G H Extract product G->H I Dry and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the Sonogashira coupling.

Conclusion

The choice of base is a critical parameter for a successful Sonogashira coupling of this compound. While organic amine bases like triethylamine and piperidine are reliable choices for achieving high yields, sterically hindered amines such as DIPEA can offer advantages in minimizing side reactions. Inorganic bases like potassium and cesium carbonate are viable, milder alternatives, particularly in copper-free systems. The provided experimental protocol serves as a robust starting point, and careful optimization of the base and other reaction conditions will be key to maximizing the yield and purity of the desired product.

References

  • Sonogashira coupling - YouTube. (2019, January 7).
  • Effect of different bases in the Sonogashira reaction a | Download Table - ResearchGate. (n.d.).
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).
  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides - ResearchGate. (2024, January 26).
  • Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. (2026, January 27).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.).
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. (n.d.).
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10).
  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (2025, August 7).
  • Sonogashira coupling reactions of haloarenes with terminal alkynes in the presence of catalytic Pd/Cu-ARF(II) a - ResearchGate. (n.d.).

Sources

Optimizing Cross-Coupling Efficiency: A Comparative Guide to Byproduct Formation in Aryl Halide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In pharmaceutical process development, the choice of aryl halide precursor (Ar-I, Ar-Br, Ar-Cl) is often dictated by commercial availability rather than mechanistic suitability. This oversight frequently leads to late-stage scale-up failures due to unpredicted impurity profiles. This guide provides a technical analysis of how the halogen leaving group dictates specific byproduct pathways—hydrodehalogenation, homocoupling, and isomerization—and offers a self-validating experimental protocol to select the optimal precursor early in the development cycle.

Mechanistic Foundation: The Divergence Point

To control byproducts, one must understand where the catalytic cycle deviates. The standard Palladium-catalyzed cycle (Suzuki-Miyaura, Buchwald-Hartwig) relies on a delicate balance between Oxidative Addition (OA) and Transmetallation (TM) .

  • The Critical Insight: Byproducts are rarely random. They are the result of the catalyst "waiting" for the next step.

    • Fast OA / Slow TM: Leads to Homocoupling (via disproportionation) or Dehalogenation (via solvent interaction). Common with Aryl Iodides.

    • Slow OA: Leads to Catalyst Decomposition (Pd black formation) or Isomerization (if high heat is applied). Common with Aryl Chlorides.[1][2]

Visualization: The Competitive Catalytic Landscape

The following diagram maps the kinetic competition between the productive cycle and the two primary failure modes.

CatalyticCompetition Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) PdII_ArX L-Pd(II)-Ar-X OxAdd->PdII_ArX TransMet Transmetallation (+ Boronic Acid/Nu) PdII_ArX->TransMet Ideal Path Solvent Solvent/Base Interaction (e.g., Alkoxide) PdII_ArX->Solvent Stalled TM Disprop Disproportionation/Exchange PdII_ArX->Disprop Excess Ar-X / O2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product Hydride Pd-Hydride Species Solvent->Hydride β-H Elim DehaloProd Dehalogenation (Ar-H) Hydride->DehaloProd Red. Elim HomoProd Homocoupling (Ar-Ar) Disprop->HomoProd

Caption: Figure 1. Kinetic competition map. Green path represents the desired cycle. Red path indicates hydrodehalogenation (common with Ar-I). Yellow path indicates homocoupling.

Comparative Analysis of Precursors

Aryl Iodides (Ar-I)[3][4]
  • Bond Dissociation Energy (BDE): ~65 kcal/mol

  • Reactivity Profile: Extremely fast oxidative addition.

  • The Trap: Because OA is so fast, the concentration of the intermediate L-Pd(II)-Ar-I builds up rapidly. If the transmetallation step is slow (e.g., sterically hindered boronic acid), the complex seeks alternative stabilization.

  • Dominant Byproduct: Hydrodehalogenation (Ar-H) .

    • Mechanism:[3][4][5][6][7][8][9][10] The labile iodide is easily displaced by alkoxide bases (e.g., isopropoxide), leading to

      
      -hydride elimination and subsequent reduction of the aryl ring.
      
  • Recommendation: Use only when the coupling partner is highly reactive or when milder bases (Carbonates/Phosphates) can be used to suppress alkoxide coordination.

Aryl Bromides (Ar-Br)[2][9]
  • Bond Dissociation Energy (BDE): ~81 kcal/mol

  • Reactivity Profile: The "Goldilocks" zone. OA is rate-limiting enough to prevent catalyst saturation but fast enough to outcompete catalyst decomposition.

  • Dominant Byproduct: Homocoupling (Ar-Ar) .

    • Mechanism:[3][4][5][6][7][8][9][10] Often driven by trace oxygen (Glaser coupling) or ligand exchange issues where two Ar-Pd-Br species interact.

  • Recommendation: The industry standard for initial screening. Best balance of rate and selectivity.

Aryl Chlorides (Ar-Cl)[1][2][3][9]
  • Bond Dissociation Energy (BDE): ~96 kcal/mol

  • Reactivity Profile: Slow oxidative addition. Requires electron-rich, bulky phosphines (e.g., Buchwald ligands like SPhos, XPhos) or NHCs to facilitate the bond break.

  • The Trap: Catalyst Death . If the catalyst cannot find an Ar-Cl bond to break, the unstable Pd(0) species will aggregate into Palladium Black (inactive).

  • Dominant Byproduct: Unreacted Starting Material (due to catalyst death) or Isomerization (if high temperatures are used to force the reaction).

  • Recommendation: Preferred for cost and availability in manufacturing, but requires "active" catalyst systems.

Data Summary: Precursor Selection Matrix

FeatureAryl Iodide (Ar-I)Aryl Bromide (Ar-Br)Aryl Chloride (Ar-Cl)
Oxidative Addition Very FastModerateSlow (Rate Limiting)
Major Impurity Hydrodehalogenation (Ar-H)Homocoupling (Ar-Ar)Unreacted / Isomers
Ligand Requirement Simple (PPh3)Standard (dppf, Xantphos)Specialized (SPhos, NHC)
Base Sensitivity High (Avoid strong alkoxides)ModerateLow
Cost HighModerateLow

Experimental Protocol: The "Byproduct Stress Test"

To objectively select the best precursor for your specific API, do not run a simple yield screen. Run a Stress Test designed to expose these specific failure modes.

Protocol Design
  • Model System: Coupling of 4-Haloanisole (X= I, Br, Cl) with Phenylboronic Acid.

  • Conditions: Limiting Pd (0.5 mol%), Standard Base (K2CO3), Protic Solvent (Isopropanol/Water) — Note: Protic solvent is chosen intentionally to provoke dehalogenation if the precursor is susceptible.

Workflow Diagram

ProtocolWorkflow Setup 1. Setup 3 Parallel Vials (I, Br, Cl) InternalStd 2. Add Internal Std (Dodecane 10 mol%) Setup->InternalStd Reaction 3. Reaction 60°C, 2 Hours InternalStd->Reaction Quench 4. Quench Dilute w/ EtOAc Filter Silica Reaction->Quench Analysis 5. GC/HPLC Analysis Calc Response Factors Quench->Analysis

Caption: Figure 2. Standardized stress test workflow. Dodecane is essential for accurate mass balance calculation.

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon, prepare three reaction vials containing:

    • 1.0 equiv 4-Haloanisole (Vial A: I, Vial B: Br, Vial C: Cl).

    • 1.2 equiv Phenylboronic acid.

    • 2.0 equiv K2CO3.

    • 0.10 equiv Dodecane (Internal Standard - Critical for mass balance ).

  • Catalyst Addition: Add 0.5 mol% Pd(dppf)Cl2 (or similar standard catalyst).

  • Solvent: Add degassed Isopropanol:Water (4:1) to reach 0.2 M concentration.

  • Reaction: Seal and heat to 60°C.

  • Sampling: Take aliquots at T=15 min and T=2 hrs.

  • Analysis: Analyze via GC-FID or HPLC.

    • Calculate: Yield of Product vs. Yield of Ar-H (Dehalogenation) vs. Yield of Ar-Ar (Homocoupling).

Interpretation:

  • If Ar-I shows >5% Ar-H: Your system is suffering from "Stalled Transmetallation." Switch to Ar-Br or change base to Phosphate.

  • If Ar-Cl shows <10% conversion: Your catalyst is dying. Switch to Buchwald ligands (e.g., XPhos).

References

  • Bond Dissoci

    • Source: "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-C
    • Link:[Link]

  • Hydrodehalogen

    • Source: "A mechanistic investigation of hydrodehalogenation using ESI-MS.
    • Link:[Link]

  • Homocoupling in Suzuki Reactions

    • Source: "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." (ACS Organic Process Research & Development)
    • Link:[Link]

  • Aryl Chloride vs. Bromide Reactivity

    • Source: "Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides." (Comparison of reactivity profiles)
    • Link:[Link]

  • General Cross-Coupling Guides

    • Source: "Suzuki-Miyaura Cross-Coupling: Practical Guide." (Yoneda Labs)
    • Link:[Link]

Sources

A Comparative Guide to the Synthetic Utility of 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical development, the strategic choice of starting materials and reaction pathways is paramount to achieving efficient and scalable access to target molecules. 5'-Fluoro-2'-iodoacetophenone, a halogenated aromatic ketone, has emerged as a versatile building block, primarily due to the orthogonal reactivity of its functional groups. This guide provides an in-depth technical comparison of the key reaction products derived from this valuable intermediate, offering insights into reaction performance, alternative synthetic strategies, and detailed experimental protocols to inform your research and development endeavors.

Introduction to this compound: A Privileged Scaffold

This compound (CAS 914225-70-0) possesses a unique combination of a nucleophilically susceptible acetyl group, a metabolically robust fluorine atom, and a highly reactive iodine atom, making it a strategic precursor for a variety of complex molecular architectures.[1] The presence of the iodine atom, in particular, opens the door to a host of powerful palladium- and copper-catalyzed cross-coupling reactions, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds.[1] Its significance is underscored by its role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including the potent ALK/ROS1 inhibitor, lorlatinib.[2]

This guide will explore the characterization and comparative performance of products obtained from three major classes of reactions involving this compound:

  • Sonogashira Coupling: Formation of C(sp²)-C(sp) bonds to yield 2-alkynyl-5-fluoroacetophenones.

  • Buchwald-Hartwig Amination: Formation of C(sp²)-N bonds to generate 2-amino-5-fluoroacetophenone derivatives.

  • Ullmann Condensation: A classical approach to C(sp²)-O and C(sp²)-N bond formation.

  • Friedländer Annulation: A powerful method for the synthesis of fluorinated quinoline scaffolds.

I. Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the direct coupling of aryl halides with terminal alkynes.[3][4] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups.

Reaction Overview and Mechanistic Insights

The reaction of this compound with a terminal alkyne, such as phenylacetylene, proceeds via a palladium-catalyzed cross-coupling mechanism, often with a copper(I) co-catalyst. The generally accepted catalytic cycle is depicted below. The key steps involve the oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with a copper acetylide (formed in situ) and reductive elimination to afford the coupled product and regenerate the active Pd(0) catalyst.[4]

Sonogashira_Mechanism This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Catalyst Aryl-Pd(II)-I Aryl-Pd(II)(L)2-I Oxidative Addition->Aryl-Pd(II)-I Transmetalation Transmetalation Aryl-Pd(II)-I->Transmetalation Terminal Alkyne Terminal Alkyne Copper(I) Acetylide Cu-C≡C-R Terminal Alkyne->Copper(I) Acetylide + Cu(I), Base Base Base Copper(I) Acetylide->Transmetalation Aryl-Pd(II)-Alkyne Aryl-Pd(II)(L)2-C≡C-R Transmetalation->Aryl-Pd(II)-Alkyne Reductive Elimination Reductive Elimination Aryl-Pd(II)-Alkyne->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration 2-Alkynyl-5-fluoroacetophenone 2-Alkynyl-5-fluoroacetophenone Reductive Elimination->2-Alkynyl-5-fluoroacetophenone

Figure 1: Catalytic cycle of the Sonogashira coupling reaction.

Performance Comparison: Sonogashira Coupling vs. Alternative Routes
MethodKey Reagents & ConditionsTypical YieldAdvantagesDisadvantages
Sonogashira Coupling This compound, Phenylacetylene, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N), Solvent (e.g., THF/DMF), Room Temp to mild heating.[4][6]High (often >80%)Mild conditions, high functional group tolerance, commercially available catalysts.Potential for alkyne homocoupling (Glaser coupling), requires careful exclusion of oxygen.[7]
Alternative: Castro-Stephens Coupling 5-Fluoro-2-ethynylacetophenone (from a separate synthesis), Iodobenzene, CuI, Pyridine, Reflux.Moderate to HighDoes not require palladium.Requires pre-functionalization of the acetophenone, harsher conditions (refluxing pyridine).
Alternative: Grignard-based Synthesis 2-Bromo-5-fluoroacetophenone, Mg, then reaction with a copper acetylide.VariableAvoids expensive palladium catalysts.Grignard formation can be sensitive to moisture and functional groups; copper acetylides can be explosive.
Experimental Protocol: Sonogashira Coupling of this compound

This protocol is based on established procedures for Sonogashira couplings of similar aryl iodides.[6]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed THF (to achieve a ~0.2 M concentration of the aryl iodide).

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1.5 to 4 hours.[6]

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst. Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-(5-fluoro-2-(phenylethynyl)phenyl)ethanone.

II. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C(sp²)-N bonds from aryl halides and amines.[8][9]

Reaction Overview and Mechanistic Insights

This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine in the presence of a strong base and a suitable phosphine ligand.[9] The catalytic cycle is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Mechanism This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0)L Pd(0)L Pd(0)L->Oxidative Addition Catalyst Aryl-Pd(II)-I Aryl-Pd(II)(L)-I Oxidative Addition->Aryl-Pd(II)-I Amine Coordination Amine Coordination Aryl-Pd(II)-I->Amine Coordination Amine Amine Amine->Amine Coordination Base Base Aryl-Pd(II)-Amine [Aryl-Pd(II)(L)(HNR₂)]+ I- Amine Coordination->Aryl-Pd(II)-Amine Deprotonation Deprotonation Aryl-Pd(II)-Amine->Deprotonation + Base Aryl-Pd(II)-Amido Aryl-Pd(II)(L)(NR₂) Deprotonation->Aryl-Pd(II)-Amido Reductive Elimination Reductive Elimination Aryl-Pd(II)-Amido->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration 2-Amino-5-fluoroacetophenone Derivative 2-Amino-5-fluoroacetophenone Derivative Reductive Elimination->2-Amino-5-fluoroacetophenone Derivative

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Performance Comparison: Buchwald-Hartwig vs. Alternative Routes

The Buchwald-Hartwig amination of this compound with an amine like morpholine would yield 1-(5-fluoro-2-(morpholin-4-yl)phenyl)ethanone. While specific data for this substrate is scarce, related reactions on similar aryl halides proceed with good to excellent yields.[10]

MethodKey Reagents & ConditionsTypical YieldAdvantagesDisadvantages
Buchwald-Hartwig Amination This compound, Amine (e.g., Morpholine), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Strong Base (e.g., NaOtBu), Toluene, 80-110 °C.[7][11]Good to Excellent (60-95%)Broad substrate scope (primary and secondary amines), high functional group tolerance.Requires expensive and often air-sensitive catalysts and ligands; strong base can be incompatible with some functional groups.
Ullmann Condensation This compound, Amine, CuI, Base (e.g., K₂CO₃), High-boiling solvent (e.g., DMF, NMP), High temperatures (>150 °C).[12]Moderate to GoodUses less expensive copper catalysts.Requires harsh reaction conditions (high temperatures), often has a more limited substrate scope, and can require stoichiometric amounts of copper.
Nucleophilic Aromatic Substitution (SₙAr) 5'-Fluoro-2'-nitroacetophenone, Amine, then reduction of the nitro group.VariableDoes not require a metal catalyst.Requires a strongly electron-withdrawing group (like nitro) ortho or para to the leaving group, which is not present in the starting material. The synthesis of the required starting material adds steps.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl halides.[13]

  • Reaction Setup: In a glovebox, to a vial, add Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.02 eq), and NaOtBu (1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and anhydrous, degassed toluene.

  • Amine Addition: Add morpholine (1.2 eq).

  • Reaction: Seal the vial and heat the reaction mixture at 100 °C with stirring. Monitor the reaction by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired 1-(5-fluoro-2-(morpholin-4-yl)phenyl)ethanone.

III. Ullmann Condensation: A Classic C-O and C-N Bond Formation Strategy

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers and arylamines.[12] While often requiring harsher conditions than modern palladium-catalyzed methods, it remains a valuable tool in certain synthetic contexts.[12]

Reaction Overview and Mechanistic Insights

The traditional Ullmann reaction involves the coupling of an aryl halide with an alcohol or amine in the presence of a stoichiometric amount of copper at high temperatures.[12] The mechanism is thought to involve the formation of an organocopper intermediate.[14] Modern variations often employ catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions.[12]

Performance Comparison

The Ullmann condensation of this compound with a phenol or an amine would provide access to diaryl ethers or arylamines, respectively.

MethodKey Reagents & ConditionsTypical YieldAdvantagesDisadvantages
Ullmann Condensation This compound, Phenol/Amine, CuI, Base (e.g., K₂CO₃), High-boiling solvent (e.g., DMF, NMP), High temperatures (>150 °C).[12]ModerateCost-effective copper catalyst.Harsh reaction conditions, often requires stoichiometric copper, limited functional group tolerance.[12]
Buchwald-Hartwig C-O/C-N Coupling This compound, Phenol/Amine, Pd catalyst, Ligand, Base, Toluene, 80-110 °C.Good to ExcellentMilder reaction conditions, broader substrate scope, higher yields.More expensive catalysts and ligands.

Given the advantages of the Buchwald-Hartwig reaction in terms of milder conditions and higher yields for C-N and C-O bond formation, the Ullmann condensation is often considered a secondary choice for substrates like this compound unless specific circumstances, such as cost constraints or catalyst poisoning by certain functional groups, favor its use.

IV. Friedländer Annulation: Synthesis of Fluorinated Quinolines

The Friedländer synthesis is a powerful and straightforward method for the construction of quinoline rings, which are prevalent scaffolds in medicinal chemistry.[15] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[15]

Reaction Overview and Mechanistic Insights

To utilize this compound in a Friedländer synthesis, it must first be converted to a 2-aminoaryl ketone derivative, for example, through a Buchwald-Hartwig amination with ammonia or an ammonia equivalent. The resulting 2-amino-5-fluoroacetophenone can then be reacted with a ketone or aldehyde containing an α-methylene group under acidic or basic catalysis to afford a substituted quinoline. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration.

Friedlander_Synthesis 2-Amino-5-fluoroacetophenone 2-Amino-5-fluoroacetophenone Aldol Condensation Aldol Condensation 2-Amino-5-fluoroacetophenone->Aldol Condensation Ketone R-CO-CH₂-R' Ketone->Aldol Condensation + Catalyst Enone Intermediate β-Amino-α,β-unsaturated ketone Aldol Condensation->Enone Intermediate Cyclization Cyclization Enone Intermediate->Cyclization Intramolecular Dehydration Dehydration Cyclization->Dehydration Fluorinated Quinoline Fluorinated Quinoline Dehydration->Fluorinated Quinoline

Figure 3: Simplified reaction pathway for the Friedländer synthesis.

Performance Comparison: Friedländer Synthesis vs. Other Quinoline Syntheses
MethodKey Reagents & ConditionsTypical YieldAdvantagesDisadvantages
Friedländer Synthesis 2-Amino-5-fluoroacetophenone, Ketone/Aldehyde, Acid or Base catalyst, Heat.[15]Good to ExcellentConvergent, often high-yielding, and provides direct access to polysubstituted quinolines.Requires the 2-aminoaryl ketone precursor, which may necessitate an additional synthetic step.
Doebner-von Miller Reaction 4-Fluoroaniline, α,β-Unsaturated carbonyl compound, Acid catalyst, Oxidizing agent.ModerateUses readily available anilines.Can produce mixtures of regioisomers, harsh reaction conditions.
Combes Quinoline Synthesis 4-Fluoroaniline, β-Diketone, Strong acid (e.g., H₂SO₄).GoodOne-pot procedure from anilines.Requires strongly acidic conditions, which may not be compatible with all functional groups.
Experimental Protocol: Two-Step Synthesis of 6-Fluoro-2,4-dimethylquinoline via Friedländer Annulation

Step 1: Synthesis of 2-Amino-5-fluoroacetophenone (via Buchwald-Hartwig amination with an ammonia surrogate)

A detailed protocol would follow the principles of the Buchwald-Hartwig amination described earlier, using an appropriate ammonia equivalent.

Step 2: Friedländer Annulation

This protocol is based on general procedures for the Friedländer synthesis.[15]

  • Reaction Setup: To a round-bottom flask, add 2-amino-5-fluoroacetophenone (1.0 eq) and acetone (excess, can also be used as solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: After cooling, neutralize the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain 6-fluoro-2,4-dimethylquinoline.

Conclusion

This compound stands out as a highly valuable and versatile starting material in organic synthesis. Its strategically placed functional groups allow for a diverse range of transformations, providing access to a variety of important chemical scaffolds. The palladium-catalyzed Sonogashira and Buchwald-Hartwig reactions offer mild and efficient routes to 2-alkynyl and 2-amino derivatives, respectively, with high yields and broad functional group tolerance. For the synthesis of fluorinated quinolines, a two-step approach involving an initial amination followed by a Friedländer annulation proves to be a powerful strategy. While the classical Ullmann condensation provides a more economical alternative, it generally suffers from harsher reaction conditions and lower yields compared to its modern palladium-catalyzed counterparts. The choice of synthetic route will ultimately depend on the specific target molecule, desired scale, and economic considerations. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their synthetic endeavors.

References

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  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research41, 1534-1544 (2008).
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  • Way, J. D., Bergman, C. & Wuest, F. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. Journal of Labelled Compounds and Radiopharmaceuticals57, 15-20 (2014).
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the meticulous verification of compound purity is not merely a quality control step; it is the bedrock of reliable and reproducible scientific outcomes. The presence of even minute impurities can significantly alter the biological activity and toxicity of a compound, leading to misleading results and potential safety concerns.[1][2][3] This guide provides an in-depth comparison of the most robust and widely accepted analytical techniques for assessing the purity of synthesized compounds, offering field-proven insights and detailed experimental protocols to empower you in making informed decisions for your projects.

While the specific compound 5'-Fluoro-2'-iodoacetophenone is a valuable intermediate in pharmaceutical synthesis, particularly in the creation of potent ALK inhibitors, its role is primarily as a building block rather than an analytical reagent for purity assessment of other compounds.[4][5][6] Therefore, this guide will focus on the established "gold standard" methods that form the cornerstone of purity determination in modern chemistry labs.

The Pillars of Purity Analysis: A Comparative Overview

The choice of an analytical method for purity determination is dictated by a multitude of factors including the physicochemical properties of the compound, the nature of potential impurities, and the desired level of accuracy and sensitivity. Here, we will dissect and compare three of the most powerful and versatile techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Mass Spectrometry (MS)
Principle Separation based on differential partitioning of analytes between a mobile and stationary phase.[7][8]Signal intensity is directly proportional to the molar amount of a substance, allowing for absolute quantification against a certified internal standard.[9][10]Separation of ions based on their mass-to-charge ratio.[11][12]
Primary Use Quantification of known and unknown impurities, stability testing.[13][14][15]Absolute purity determination, quantification of non-chromophoric compounds.[9][16]Identification and structural elucidation of impurities, even at trace levels.[11][12]
Sensitivity High (ng to pg range)Moderate (µg to mg range)Very High (pg to fg range)
Quantitative? Yes (with reference standards)Yes (absolute method)Primarily qualitative, can be quantitative with appropriate standards.
Destructive? YesNoYes
Throughput HighModerateHigh
Cost ModerateHigh (instrumentation)High (instrumentation)

Deep Dive into the Methodologies

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is arguably the most indispensable technique in pharmaceutical quality control due to its high resolving power, sensitivity, and broad applicability.[1][14][15] It excels at separating complex mixtures, making it ideal for detecting and quantifying impurities.[8][13]

The choice of mobile and stationary phases is critical and is dictated by the polarity of the analyte. For most small-molecule drugs, which are often hydrophobic, reversed-phase HPLC is the method of choice.[14] The gradient elution, where the mobile phase composition is changed over time, is employed to ensure the efficient elution of compounds with a wide range of polarities. UV detection is commonly used as most drug molecules contain a chromophore.[14]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • The purity of the compound is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

Caption: HPLC workflow for compound purity assessment.

Quantitative NMR (qNMR) Spectroscopy: The Absolute Authority

qNMR has emerged as a powerful primary analytical method for purity determination because the signal intensity is directly proportional to the number of nuclei, allowing for an absolute quantification without the need for a reference standard of the analyte itself.[9][10]

The key to accurate qNMR is the use of a certified internal standard with a known purity and concentration.[9] This standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals. The long relaxation delay (D1) is crucial to ensure that all nuclei have fully relaxed between pulses, which is essential for accurate integration.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid) into the same NMR tube.

    • Add a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6).

    • Ensure complete dissolution of both the sample and the internal standard.

  • NMR Data Acquisition (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 30 seconds (or 5 times the longest T1 of interest).

    • Number of Scans: 8 or more for good signal-to-noise.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation[16][17]:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation weigh_sample Weigh Compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Weigh Internal Standard weigh_standard->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity using Equation integrate->calculate report Report Absolute Purity calculate->report LCMS_Logic start Inject Sample into LC-MS hplc HPLC Separation start->hplc ms Mass Spectrometry Detection hplc->ms chromatogram Generate Chromatogram (UV Trace) ms->chromatogram mass_spectra Generate Mass Spectra for Each Peak ms->mass_spectra main_peak Main Compound Peak chromatogram->main_peak impurity_peaks Impurity Peaks chromatogram->impurity_peaks mass_spectra->main_peak mass_spectra->impurity_peaks confirm_mw Confirm Molecular Weight of Main Compound main_peak->confirm_mw identify_mw Determine Molecular Weight of Impurities impurity_peaks->identify_mw final_report Impurity Profile Report confirm_mw->final_report structural_elucidation Structural Elucidation (MS/MS) identify_mw->structural_elucidation structural_elucidation->final_report

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 5'-Fluoro-2'-iodoacetophenone, a key intermediate in the synthesis of anticancer drugs, demand rigorous adherence to established protocols.[1][2] This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in an understanding of its chemical properties and associated hazards. The causality behind each procedural step is explained to ensure a culture of safety and compliance within the laboratory.

Hazard Identification and Physicochemical Profile

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a halogenated organic compound classified as hazardous.[3] Its primary risks include skin, eye, and respiratory irritation.[2][3][4] Adherence to proper handling and disposal protocols is therefore not merely a regulatory requirement but a critical safety imperative.

Property Value Source
CAS Number 914225-70-0[3]
Molecular Formula C₈H₆FIO[4]
Appearance Brown Liquid[2][5]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][4]
Boiling Point 269.5 °C at 760 mmHg[2][5]
Flash Point 116.8 °C[2][5]
Solubility Slightly soluble in water[4][5]
Chemical Incompatibilities Light, Oxidizing Agents[4][5]

The Core Principle: The Halogenated Waste Stream

The defining characteristic of this compound for disposal purposes is its structure as a halogenated organic compound , containing both fluorine and iodine atoms.[6][7] This classification dictates its entire waste management lifecycle.

The Causality Behind Segregation: Halogenated and non-halogenated organic wastes cannot be mixed.[8][9] The reason lies in their ultimate disposal methods. Non-halogenated solvents can often be recycled as fuel additives for cement kilns.[7] In contrast, halogenated wastes must undergo high-temperature incineration.[6] During this process, the fluorine and iodine atoms are converted into acidic gases (hydrofluoric and hydroiodic acid), which must be neutralized by specialized "scrubber" systems to prevent environmental pollution. This specialized treatment makes the disposal of halogenated waste significantly more complex and costly.[7] Cross-contamination of a non-halogenated solvent drum with even a small amount of a compound like this compound can render the entire container subject to these more stringent and expensive disposal requirements.[7]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the self-validating steps for the routine disposal of this compound waste.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the primary container or its waste, ensure you are wearing the following:

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety glasses with side shields or chemical splash goggles

  • A properly buttoned laboratory coat

Step 2: Strict Waste Segregation

  • Identify the correct hazardous waste container. This must be a container designated exclusively for HALOGENATED ORGANIC LIQUIDS .

  • Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane, toluene).[7][8]

  • Do not dispose of this compound down the drain.[10][11] This is a direct violation of EPA regulations for hazardous pharmaceutical waste.[11]

  • Do not dispose of this compound in solid or biowaste containers.[12]

Step 3: Waste Collection and Container Management

  • Using a funnel, carefully decant the this compound waste into the designated halogenated organic waste container.

  • The container must be made of a compatible material (e.g., polyethylene) and have a secure, screw-top cap.[10]

  • Ensure the container is clearly labeled with the words "HAZARDOUS WASTE" and lists the chemical constituents, including "this compound".[9]

  • Keep the waste container closed at all times, except when actively adding waste.[9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials such as acids, bases, and strong oxidizing agents.[10]

Step 4: Arranging for Final Disposal

  • When the waste container is full or is no longer being used, follow your institution's procedures to arrange for pickup by the Environmental Health and Safety (EHS) department.[8][10]

  • Complete any required waste manifests or online collection requests accurately, detailing the contents of the container.

Emergency Procedures: Spill and Exposure Management

Spill Cleanup Protocol In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated. If working in a fume hood, keep the sash at the appropriate working height.

  • Absorb: Cover the spill with an inert absorbent material, such as sand, diatomaceous earth, or a universal chemical binding agent.[13]

  • Collect: Carefully scoop the absorbed material and contaminated debris into a suitable, sealable container.

  • Dispose: Label the container as "Hazardous Waste: this compound spill debris" and manage it as halogenated waste for EHS pickup.[3][14]

  • Decontaminate: Clean the spill surface with an appropriate solvent, followed by soap and water. Manage all cleaning materials as hazardous waste.

First-Aid Measures

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper segregation and disposal of laboratory chemical waste.

G cluster_0 start Waste Generated: This compound classify Does the compound contain a halogen (F, Cl, Br, I)? start->classify halogenated Classify as HALOGENATED ORGANIC WASTE classify->halogenated Yes non_halogenated Classify as NON-HALOGENATED ORGANIC WASTE classify->non_halogenated No container Collect in a designated, properly labeled, and sealed Halogenated Waste Container. halogenated->container ehs Store in Satellite Accumulation Area and contact EHS for disposal. container->ehs caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By recognizing its identity as a halogenated organic compound and adhering strictly to the principles of waste segregation, researchers can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and protect the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • Safety Data Sheet: Acetophenone. Carl ROTH.

  • Cas 914225-70-0, this compound. LookChem.

  • What is this compound? ChemicalBook.

  • SAFETY DATA SHEET - this compound. Fisher Scientific.

  • This compound CAS 914225-70-0. Home Sunshine Pharma.

  • Halogenated Solvents. Washington State University Environmental Health & Safety.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • This compound | 914225-70-0. ChemicalBook.

  • SAFETY DATA SHEET - 2'-Iodoacetophenone. Fisher Scientific.

  • This compound, 97% CAS 914225-70-0. Taizhou Volsen Chemical Co., Ltd.

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL OF IODINE. Agency for Toxic Substances and Disease Registry (ATSDR).

  • Organic Solvents. University of Missouri Environment, Health and Safety.

  • Disposal of Iodine. Case Western Reserve University Environmental Health and Safety.

  • Contamination Prevention and Decontamination. bioMérieux.

  • HAZARDOUS WASTE SEGREGATION. Bucknell University.

  • ACETOPHENONE. Occupational Safety and Health Administration (OSHA).

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency (EPA).

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.

  • Iodine. U.S. Environmental Protection Agency (EPA).

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA).

  • IODINE. Occupational Safety and Health Administration (OSHA).

Sources

Personal protective equipment for handling 5'-Fluoro-2'-iodoacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

5'-Fluoro-2'-iodoacetophenone (CAS: 914225-70-0) is not merely a standard organic intermediate; it is a potent


-halo ketone . In the pharmaceutical industry, particularly in the synthesis of kinase inhibitors (e.g., ALK inhibitors), this moiety is valued for its reactivity. However, that same reactivity defines its toxicity.

Immediate Hazard Profile:

  • Primary Class: Lachrymator (Tear Gas Agent).

  • Secondary Class: Alkylating Agent (Corrosive/Irritant).

  • Reactivity: High susceptibility to nucleophilic attack at the

    
    -carbon.
    
The Mechanism of Toxicity (The "Why")

To respect the chemical, one must understand its biological mechanism.


-Iodo ketones act as powerful electrophiles. Upon contact with biological tissue, they undergo a rapid SN2 alkylation reaction .

The iodine atom is an excellent leaving group. The electrophilic


-carbon attacks the thiol (-SH) groups of cysteine residues within TRPA1 ion channels  on sensory nerve endings. This covalent modification triggers a massive influx of calcium ions, interpreted by the brain as severe burning pain and irritation. This is not a simple acid burn; it is a neurological "hijacking" of the pain response system.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" protocols are insufficient for


-halo ketones due to their ability to penetrate standard nitrile rubber over time and their volatility (if liquid) or sublimation potential (if solid).
PPE CategoryStandard RequirementAdvanced Specification (High Risk/Spill)Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer).Silver Shield / Laminate liners under Nitrile.Nitrile provides dexterity but has poor long-term resistance to ketones and organic halides. Change immediately upon splash.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Full Face Shield + Goggles.Safety glasses do not seal against lachrymatory vapors. Vapors can bypass side shields, causing temporary blindness.
Respiratory Fume Hood (Face velocity 80-100 fpm).Full-face Respirator (OV/AG cartridges).Engineering Control Priority: All work must occur inside a hood. Respirators are for emergency egress or spills outside the hood only.
Body Lab Coat (Cotton/Poly) + Long sleeves.Chemical Resistant Apron (Tychem/Butyl).Prevents absorption into street clothes which can prolong skin exposure.

Operational Workflow & Engineering Controls

The following workflow is designed to create a "Self-Validating System" where safety is built into the process, not added as an afterthought.

Phase A: Preparation (The "Cold" Zone)
  • Quench Solution Prep: Before opening the bottle, prepare a 10% Sodium Thiosulfate solution (aqueous or in 50:50 water/ethanol). This is your "off switch" for the chemical.

  • Balance Location: Do NOT weigh this chemical on an open bench. Move a micro-balance into the fume hood, or use a tared vial transfer method (weigh empty vial outside -> add solid inside hood -> weigh full vial outside).

Phase B: Active Handling (The "Hot" Zone)
  • Solvent Choice: Dissolve the reagent immediately upon removal from the stock container. Solutions have lower vapor pressure than the pure solid/oil.

  • Tooling: Use disposable spatulas. If using glass, it must be decontaminated immediately after use.

  • Draft Control: Work at least 6 inches back from the hood sash.

Phase C: Decontamination (The "Cool" Zone)
  • Glassware: Do not send contaminated glassware to the wash station. Rinse all flasks with the Thiosulfate Quench Solution first.

  • Waste: Segregate waste into a specific "Lachrymator/Halogenated" stream.

Workflow Visualization

HandlingProtocol Start Start: Stock Bottle Prep Prep: 10% Thiosulfate (Staged in Hood) Start->Prep Safety Check Weigh Weighing: Inside Hood (Closed Transfer) Prep->Weigh PPE Donned React Reaction: Dissolve Immediately Weigh->React Minimize Air Time Quench Decon: Rinse Glassware with Thiosulfate React->Quench Post-Reaction Wash Standard Wash Quench->Wash After 15 min soak

Figure 1: Operational workflow emphasizing the pre-staging of neutralization agents.

Emergency Response & Decontamination Logic

In the event of a release, the priority is protecting the eyes and lungs, followed by chemical neutralization.

Spill Neutralization Chemistry

Water alone is ineffective and may spread the oily lachrymator. You must chemically destroy the alkylating potential.

  • The Agent: 10-20% Sodium Thiosulfate (

    
    ) in water (add ethanol if the spill is on a surface that repels water).
    
  • The Reaction:

    
    
    
  • Result: The reactive Carbon-Iodine bond is broken, replaced by a non-volatile, non-lachrymatory thiosulfate adduct.

Emergency Decision Tree

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Person Spill Spill inside Hood Type->Spill Containment LargeSpill Spill Outside Hood Type->LargeSpill No Containment Rinse Flush with Water (15 Minutes) Skin->Rinse Medical Seek Medical Aid (Bring SDS) Rinse->Medical Treat Cover with Thiosulfate Absorbent Pads Spill->Treat Evac Evacuate Lab Do Not Enter LargeSpill->Evac Wait Wait 20 Mins (Reaction Time) Treat->Wait Cleanup Double Bag Waste Label 'Lachrymator' Wait->Cleanup

Figure 2: Decision logic for exposure vs. containment failure.

Disposal Protocols

Disposal must comply with RCRA and local EHS regulations. Never pour


-halo ketones down the drain.
  • Quenching: All reaction mixtures containing unreacted this compound should be stirred with an excess of sodium thiosulfate or aqueous ammonia for 1 hour prior to disposal.

  • Segregation: Even after quenching, dispose of the waste in a container marked "High Hazard: Halogenated Organics."

  • Labeling: Clearly mark the waste tag with "Lachrymator Deactivated" to inform waste management personnel that the immediate ocular hazard has been mitigated.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 2-Iodoacetophenone (Class Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell, 124(6), 1269-1282.

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